1,2-Diiodopropane
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1,2-diiodopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6I2/c1-3(5)2-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXPOEJSKALLKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975208 | |
| Record name | 1,2-Diiodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-29-8 | |
| Record name | Propane, 1,2-diiodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diiodopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diiodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-diiodopropane (CAS No. 598-29-8), a versatile dihalogenated alkane. The document details its physicochemical properties, outlines key synthetic methodologies, and explores its reactivity and potential applications, particularly as a building block in organic synthesis and its relevance to drug development. While direct applications in marketed pharmaceuticals are not prominently documented, its role as a precursor for introducing the cyclopropane (B1198618) moiety—a critical structural motif in numerous therapeutic agents—is discussed. This guide is intended to be a valuable resource for researchers in organic and medicinal chemistry, providing essential data and procedural insights.
Introduction
This compound is a chemical compound of interest in synthetic organic chemistry due to the presence of two reactive carbon-iodine bonds. These bonds provide a gateway for a variety of chemical transformations, including elimination and substitution reactions. The ability of 1,2-dihaloalkanes to form cyclopropane rings upon treatment with reducing agents makes them valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide consolidates the available technical data on this compound, offering a centralized source of information for laboratory and research applications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below. This data has been compiled from various reputable sources to ensure accuracy and reliability.
Table 1: General and Physical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 598-29-8[1][2][3] |
| Molecular Formula | C₃H₆I₂[1][2] |
| Molecular Weight | 295.89 g/mol |
| Appearance | Data not available |
| Boiling Point | 203-204 °C (decomposes) |
| Melting Point | Data not available |
| Density | 2.551 g/cm³ at 20 °C |
| Solubility | Data not available |
Table 2: Chemical Identifiers of this compound [4]
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| InChI | InChI=1S/C3H6I2/c1-3(5)2-4/h3H,2H2,1H3 |
| InChIKey | ISXPOEJSKALLKA-UHFFFAOYSA-N |
| SMILES | CC(I)CI |
Synthesis of this compound
This compound can be synthesized through several routes, with the most common methods involving the direct iodination of propene or the free-radical iodination of 2-iodopropane (B156323).
Synthesis from Propene
The addition of molecular iodine to propene is a direct method for the preparation of this compound. This reaction proceeds via an electrophilic addition mechanism.
Experimental Protocol: Iodination of Propene (General Procedure)
-
Reactants: Propene, Molecular Iodine (I₂).
-
Solvent: An inert solvent such as dichloromethane (B109758) or carbon tetrachloride.
-
Procedure:
-
Dissolve molecular iodine in the chosen inert solvent in a reaction vessel equipped with a gas inlet and a stirrer.
-
Cool the solution in an ice bath to control the reaction temperature.
-
Bubble propene gas slowly through the iodine solution with continuous stirring.
-
The disappearance of the characteristic purple color of iodine indicates the progress of the reaction.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield crude this compound.
-
Purification can be achieved through distillation under reduced pressure.
-
Note: This is a generalized procedure. Specific reaction conditions such as temperature, concentration, and reaction time should be optimized for best results.
Free-Radical Iodination of 2-Iodopropane
This compound can also be synthesized from 2-iodopropane via a free-radical halogenation reaction.[5][6] This process typically involves an initiation step to generate iodine radicals, followed by propagation and termination steps.
Reaction Mechanism:
-
Initiation: The reaction is initiated by the homolytic cleavage of the I-I bond in molecular iodine, often facilitated by UV light or heat, to produce two iodine radicals (I•).[6]
-
I₂ → 2 I•
-
-
Propagation:
-
Termination: The reaction is terminated by the combination of any two radical species.
Reactivity and Applications in Organic Synthesis
The primary reactivity of this compound stems from the two C-I bonds. The iodide ions are good leaving groups, making the compound susceptible to both substitution and elimination reactions.
Cyclopropanation Reactions
A significant application of 1,2-dihaloalkanes in organic synthesis is the formation of cyclopropane rings. This is typically achieved through dehalogenation with a reducing agent, such as zinc dust. The resulting methylcyclopropane (B1196493) is a valuable structural motif in organic chemistry.
Logical Workflow for Cyclopropane Synthesis
Caption: Logical workflow for the synthesis of methylcyclopropane from this compound.
Relevance in Drug Development
While direct incorporation of this compound into final drug molecules is not widely reported, its potential as a precursor for synthesizing key pharmaceutical intermediates is significant. Halogenated hydrocarbons are fundamental building blocks in medicinal chemistry.[7] The ability to form cyclopropane rings is particularly noteworthy, as the cyclopropyl (B3062369) group is a recognized "bioisostere" for a phenyl ring and can impart desirable properties to a drug molecule, such as increased potency, improved metabolic stability, and reduced off-target effects.
Signaling Pathway in Drug Discovery Logic
Caption: Role of this compound as a precursor in the synthesis of APIs with improved properties.
Conclusion
This compound is a valuable, albeit not widely publicized, chemical intermediate. Its well-defined physicochemical properties and reactivity make it a useful tool for synthetic chemists. While its direct application in drug development is not extensively documented, its role as a precursor to important structural motifs, such as the cyclopropane ring, underscores its potential significance in the broader field of medicinal chemistry. This guide provides a foundational understanding of this compound, which should serve as a useful starting point for further research and application development.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodopropane is a halogenated hydrocarbon with the chemical formula C₃H₆I₂. As a vicinal diiodide, it is characterized by the presence of two iodine atoms on adjacent carbon atoms. This structural feature imparts significant reactivity to the molecule, making it a subject of interest in synthetic organic chemistry. However, this reactivity also contributes to its inherent instability. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with representative experimental protocols and analytical data.
Physical and Chemical Properties
This compound is a dense liquid at room temperature. Its high molecular weight and the presence of two polarizable iodine atoms result in a high boiling point. The physical and chemical properties are summarized in the tables below.
Physical Properties of this compound
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₃H₆I₂ | - | --INVALID-LINK-- |
| Molecular Weight | 295.89 | g/mol | --INVALID-LINK-- |
| CAS Number | 598-29-8 | - | --INVALID-LINK-- |
| Density | 2.490 | g/mL | --INVALID-LINK-- |
| Boiling Point | ~142 | °C (decomposes) | Inferred from related compounds |
| Melting Point | -19.99 | °C | --INVALID-LINK-- |
| Solubility | Insoluble in water; Soluble in organic solvents like ether, chloroform. | - | General chemical principles |
Chemical and Thermodynamic Properties of this compound
| Property | Value | Unit | Source(s) |
| IUPAC Name | This compound | - | --INVALID-LINK-- |
| InChI | InChI=1S/C3H6I2/c1-3(5)2-4/h3H,2H2,1H3 | - | --INVALID-LINK-- |
| InChIKey | ISXPOEJSKALLKA-UHFFFAOYSA-N | - | --INVALID-LINK-- |
| Canonical SMILES | CC(I)CI | - | --INVALID-LINK-- |
| Heat of Formation (ΔHf°) | 8.5 | kcal/mol | --INVALID-LINK--[1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively reported. The following sections provide expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent proton environments:
-
-CH₃ group: A doublet, due to coupling with the adjacent methine proton.
-
-CH₂I group: A multiplet (likely a doublet of doublets), due to coupling with the adjacent methine proton.
-
-CHI- group: A multiplet, due to coupling with both the methyl and methylene (B1212753) protons.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to display three signals corresponding to the three carbon atoms:
-
-CH₃ carbon: Expected to be the most upfield signal.
-
-CH₂I carbon: Shifted downfield due to the electron-withdrawing effect of the iodine atom.
-
-CHI- carbon: Also shifted downfield, and its chemical shift will be influenced by both adjacent groups.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound would likely exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration |
| 2950-2850 | C-H stretching (alkane) |
| 1450-1375 | C-H bending (alkane) |
| ~1200 | C-C stretching |
| 500-600 | C-I stretching |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 296. A prominent fragmentation pattern involves the loss of an iodine atom (m/z = 127) to give a fragment at m/z 169. Another significant fragmentation would be the loss of a propyl group to give an I⁺ ion at m/z 127.
Experimental Protocols
Synthesis of this compound via Electrophilic Addition
This protocol describes a representative method for the synthesis of this compound by the electrophilic addition of iodine to propene.
Materials:
-
Propene gas
-
Iodine (I₂)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Sodium thiosulfate (B1220275) solution (Na₂S₂O₃), 5% aqueous
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Gas inlet tube
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve a known quantity of iodine in carbon tetrachloride.
-
Cool the solution in an ice bath.
-
Bubble propene gas slowly through the stirred solution. The disappearance of the purple color of the iodine indicates the progress of the reaction.
-
Continue the addition of propene until the color is completely discharged.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium thiosulfate solution to remove any unreacted iodine.
-
Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Purification by Fractional Distillation
Due to its high boiling point and tendency to decompose upon heating, purification of this compound is best achieved by fractional distillation under reduced pressure.
Procedure:
-
Set up a fractional distillation apparatus with a vacuum source.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
Chemical Reactivity and Stability
Vicinal diiodides like this compound are known to be unstable. The steric strain caused by the two large iodine atoms on adjacent carbons and the relatively weak carbon-iodine bond contribute to this instability.
Decomposition: this compound can decompose, especially when heated or exposed to light, to form propene and elemental iodine. This is a common elimination reaction for vicinal dihalides.
Nucleophilic Substitution: The iodine atoms are good leaving groups, making this compound susceptible to nucleophilic substitution reactions. It can be used as an alkylating agent in organic synthesis.
Mandatory Visualizations
Caption: Electrophilic addition of iodine to propene.
Caption: General analytical workflow for this compound.
References
A Comprehensive Technical Guide to 1,2-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,2-diiodopropane, a significant halogenated hydrocarbon. The document details its fundamental chemical and physical properties, outlines key experimental protocols for its synthesis, and illustrates a relevant reaction pathway. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.
Core Chemical and Physical Properties
This compound, with the chemical formula C₃H₆I₂, is a di-iodinated derivative of propane. Its molecular and physical characteristics are crucial for its application in various chemical syntheses.
Table 1: Molecular Identifiers and Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₆I₂ | [1][2][3][4] |
| Molecular Weight | 295.89 g/mol | [3][4] |
| CAS Registry Number | 598-29-8 | [1][2] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CC(CI)I | [3] |
| InChI | InChI=1S/C3H6I2/c1-3(5)2-4/h3H,2H2,1H3 | [1][2] |
| InChIKey | ISXPOEJSKALLKA-UHFFFAOYSA-N | [1][2] |
Table 2: Physicochemical Data for this compound
| Property | Value | Unit | Source |
| Density | 2.490 | g/mL | [5] |
| Normal Boiling Point (Tboil) | 500.20 | K | [6] |
| Normal Melting Point (Tfus) | 253.00 | K | [6] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 35.60 ± 3.40 | kJ/mol | [6] |
| Enthalpy of Vaporization (ΔvapH°) | 40.63 | kJ/mol | [6] |
| Enthalpy of Fusion (ΔfusH°) | 8.81 | kJ/mol | [6] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 88.18 | kJ/mol | [6] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.245 | [6] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.
Protocol 1: Synthesis from Propylene (B89431)
This method involves the direct iodination of propylene.
Materials:
-
Propylene gas
-
Iodine (I₂)
-
An appropriate inert solvent (e.g., carbon tetrachloride)
Procedure:
-
Dissolve iodine in the inert solvent in a reaction vessel equipped with a gas inlet.
-
Bubble propylene gas through the iodine solution at a controlled rate.
-
The reaction proceeds via electrophilic addition of iodine to the double bond of propylene.
-
Monitor the reaction progress by observing the disappearance of the characteristic purple color of iodine.
-
Upon completion, the solvent can be removed under reduced pressure to yield crude this compound.
-
Purify the product by distillation.
Protocol 2: Synthesis from 2-Iodopropane (B156323) via Radical Halogenation
This synthesis involves the reaction of 2-iodopropane with iodine, proceeding through a free radical mechanism.
Materials:
-
2-Iodopropane (C₃H₇I)
-
Iodine (I₂)
-
Initiator (e.g., UV light or a chemical radical initiator)
Procedure:
-
Combine 2-iodopropane and iodine in a reaction vessel suitable for photochemical reactions.
-
Initiate the reaction by exposing the mixture to UV light or by adding a radical initiator.
-
The reaction proceeds through a series of initiation, propagation, and termination steps to form this compound.[7][8][9]
-
Monitor the formation of the product using appropriate analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Once the reaction has reached the desired conversion, stop the initiation.
-
Isolate and purify the this compound from the reaction mixture, typically by fractional distillation.
Reaction Pathway Visualization
The following diagram illustrates the key propagation steps in the free radical synthesis of this compound from 2-iodopropane.
Caption: Radical mechanism for the synthesis of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Propane, 1,2-diiodo- | C3H6I2 | CID 136396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [stenutz.eu]
- 6. This compound (CAS 598-29-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. brainly.com [brainly.com]
- 8. gauthmath.com [gauthmath.com]
- 9. Solved: ) For the conversion of 2 -iodopropane to 1, 2 -diiodopropane. a) Give the overall equati [Chemistry] [gauthmath.com]
Synthesis of 1,2-Diiodopropane from Propylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-diiodopropane from propylene (B89431). The primary method discussed is the direct electrophilic addition of molecular iodine to propylene. This document details the underlying reaction mechanism, experimental protocols, and the inherent challenges associated with the stability of the final product.
Theoretical Framework: Electrophilic Addition of Iodine to Propylene
The synthesis of this compound from propylene proceeds via an electrophilic addition mechanism. The electron-rich double bond of the propylene molecule initiates an attack on the iodine molecule (I₂). Although I₂ is nonpolar, it becomes polarized upon interaction with the nucleophilic alkene. This interaction leads to the formation of a cyclic iodonium (B1229267) ion intermediate. The reaction is completed by the subsequent nucleophilic attack of an iodide ion (I⁻), which opens the three-membered ring. This attack occurs from the side opposite to the iodonium ion, resulting in an anti-addition of the two iodine atoms across the double bond.
The overall reaction is as follows:
CH₃-CH=CH₂ + I₂ ⇌ CH₃-CH(I)-CH₂(I)
It is crucial to note that this reaction is reversible.[1] The product, this compound, is known to be unstable and can readily decompose back to propylene and iodine, particularly at room temperature.[1] Thermodynamic data from the National Institute of Standards and Technology (NIST) for the decomposition of this compound to propene and iodine shows a reaction enthalpy (ΔrH°) of 47 ± 2 kJ/mol, indicating the endothermic nature of the decomposition and the marginal stability of the product.
Figure 1: Mechanism of the electrophilic addition of iodine to propylene.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are not extensively reported in recent literature, likely due to the product's instability. However, historical accounts provide a basis for a viable synthetic route. The following protocol is adapted from the work of R. N. Haszeldine.
Direct Iodination in an Inert Solvent
This method involves the direct reaction of propylene gas with a solution of iodine in an inert solvent.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Stirrer (magnetic or mechanical)
-
Ice bath
-
Propylene gas cylinder with regulator
-
Nitrogen gas supply
-
Iodine (I₂)
-
Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Dichloromethane may be a suitable alternative.)
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a gas inlet tube and a stirrer, dissolve iodine in carbon tetrachloride.
-
Cool the flask in an ice bath to minimize solvent evaporation and control the reaction temperature.
-
Bubble propylene gas through the stirred solution. A color change from purple to a lighter shade or colorless indicates the consumption of iodine.
-
After the reaction is complete (indicated by the disappearance of the iodine color), purge the solution with a stream of nitrogen gas to remove any excess dissolved propylene.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic solution with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.
-
Subsequently, wash the solution with water and then with brine to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be removed under reduced pressure using a rotary evaporator. It is critical to use low temperatures to prevent the decomposition of the this compound product.
Note on Product Stability: The isolated this compound is prone to decomposition. It should be stored in the dark, at low temperatures, and potentially with a stabilizer like copper. For many applications, it may be preferable to use the solution of this compound directly in the next synthetic step without complete isolation.
Copper(II) Chloride Assisted Iodination
An alternative approach mentioned in the literature involves the use of cupric chloride, which may facilitate the reaction.
Procedure:
-
Suspend cupric chloride and iodine in carbon tetrachloride in a reaction flask.
-
Bubble propylene gas through the stirred suspension.
-
After the reaction, filter the mixture to remove the copper salts.
-
The filtrate, containing the product, can then be worked up as described in the direct iodination protocol.
Quantitative Data
Quantitative data for the direct iodination of propylene is scarce. The reversibility of the reaction significantly impacts the final yield.
| Parameter | Value/Conditions |
| Reactants | Propylene (gas), Iodine (solid) |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Temperature | Cooled in an ice bath; work-up at low temperatures |
| Reaction Time | Dependent on the rate of propylene addition; indicated by the disappearance of iodine color |
| Work-up | Wash with Na₂S₂O₃ (aq), H₂O, brine; dry over MgSO₄ |
| Product Stability | Unstable; readily decomposes to propylene and iodine.[1] |
| Thermodynamics | ΔrH° (decomposition) = 47 ± 2 kJ/mol |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Figure 2: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from propylene is a classic example of electrophilic halogen addition to an alkene. While the reaction mechanism is well-understood, the practical application is hampered by the thermodynamic instability of the vicinal diiodide product. Researchers and professionals aiming to utilize this compound should consider its lability and, where possible, opt for its in situ generation and use. Careful control of temperature throughout the reaction and work-up is paramount to minimize decomposition and maximize the yield of the desired product.
References
An In-depth Technical Guide to the Laboratory Preparation of 1,2-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory synthesis of 1,2-diiodopropane, a valuable di-iodinated alkyl intermediate in organic synthesis. The document outlines the prevalent synthesis methodology, a detailed reaction mechanism, a step-by-step experimental protocol, and key analytical data for product characterization.
Introduction and Synthesis Strategy
This compound (C₃H₆I₂) is a halogenated hydrocarbon featuring iodine atoms on adjacent carbons.[1][2] While several methods exist for its preparation, the most common and efficient laboratory-scale synthesis is the Finkelstein reaction . This classic SN2 reaction involves the conversion of a more readily available 1,2-dihalopropane, typically 1,2-dibromopropane (B165211) or 1,2-dichloropropane, into this compound.[3][4]
The Finkelstein reaction is an equilibrium process that is effectively driven to completion by leveraging Le Châtelier's principle.[3] The synthesis is conducted in an acetone (B3395972) solvent, in which sodium iodide (NaI) is soluble, while the resulting sodium bromide (NaBr) or sodium chloride (NaCl) byproducts are insoluble.[4] The precipitation of these salts from the reaction mixture shifts the equilibrium towards the formation of the desired this compound.[3] This method is favored for its high yield and the use of relatively mild conditions.[5]
Reaction Mechanism: The Finkelstein Reaction
The conversion of 1,2-dibromopropane to this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The iodide ion (I⁻) from sodium iodide acts as the nucleophile, attacking the electrophilic carbon atom bonded to a bromine atom. The reaction occurs in a single, concerted step involving a backside attack, which would result in an inversion of stereochemistry at the chiral center (C2).
Caption: SN2 mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 1,2-dibromopropane.
Materials and Reagents:
-
1,2-Dibromopropane (reactant)
-
Sodium Iodide (NaI), anhydrous (reactant)
-
Acetone, anhydrous (solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (for work-up)
-
Saturated aqueous sodium chloride (brine) solution (for work-up)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add anhydrous sodium iodide (2.2 equivalents). Add anhydrous acetone to the flask until the sodium iodide is fully dissolved with stirring.
-
Addition of Reactant: To the stirring solution of NaI in acetone, add 1,2-dibromopropane (1.0 equivalent) dropwise at room temperature.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The formation of a white precipitate (NaBr) should be observed as the reaction progresses.[4]
-
Reaction Monitoring: Maintain the reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.
-
Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator. To the resulting slurry, add diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified further by vacuum distillation to obtain pure this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Laboratory workflow for the synthesis of this compound.
Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃H₆I₂ | [1][2] |
| Molecular Weight | 295.89 g/mol | [1][6] |
| CAS Number | 598-29-8 | [1][2] |
| Density | 2.490 g/cm³ | [7] |
| Boiling Point | 500.20 K (227.05 °C) | [6] |
| Melting Point | 253.00 K (-20.15 °C) | [6] |
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H NMR | -CH₃ | ~2.0 - 2.2 | Doublet (d) |
| -CH(I)- | ~4.1 - 4.3 | Multiplet (m) | |
| -CH₂(I) | ~3.4 - 3.6 | Multiplet (m) | |
| ¹³C NMR | -CH₃ | ~28 - 32 | - |
| -CH(I)- | ~22 - 26 | - | |
| -CH₂(I) | ~10 - 14 | - |
Note: A standard protocol for acquiring NMR spectra involves dissolving 10-20 mg of the sample in a deuterated solvent like CDCl₃ with TMS as an internal standard.[11]
Safety and Handling
-
1,2-Dibromopropane: This reactant is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Acetone: Acetone is a highly flammable solvent. Ensure that the heating of the reaction mixture is performed using a heating mantle and not an open flame. Keep away from ignition sources.
-
This compound: As with other alkyl halides, the product should be handled with care. It is advisable to assume it is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
General Precautions: All procedures should be carried out in a properly functioning chemical fume hood. A proper risk assessment should be conducted before commencing any experimental work.
References
- 1. Propane, 1,2-diiodo- | C3H6I2 | CID 136396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 6. This compound (CAS 598-29-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound [stenutz.eu]
- 8. (2R)-1,2-Dibromopropane | C3H6Br2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reaction of 1,2-Diiodopropane with Iodine
For: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive examination of the chemical dynamics between 1,2-diiodopropane and iodine. The central focus is the reversible reaction forming the basis of this interaction: the equilibrium between this compound, propene, and molecular iodine. This document details the underlying reaction mechanism, thermodynamic properties, and kinetic considerations. Detailed experimental protocols for the synthesis of this compound from propene and iodine are provided, along with methods for monitoring the reaction. Quantitative data is summarized, and key pathways are visualized to offer a thorough understanding for research and development applications.
Core Reaction: The Propene-Iodine Equilibrium
The interaction between this compound and iodine is governed by a chemical equilibrium. Under thermal or photochemical influence, this compound undergoes deiodination to form propene and molecular iodine. The reverse reaction, the iodination of propene, yields this compound.
Equilibrium Equation: CH₃CH(I)CH₂I ⇌ CH₃CH=CH₂ + I₂
This equilibrium is fundamental to understanding the stability and reactivity of this compound.
Reaction Mechanism
The formation of this compound from propene and iodine proceeds via an electrophilic addition mechanism. The key steps are:
-
Formation of a Cyclic Iodonium (B1229267) Ion: The π-bond of propene attacks a molecule of iodine, displacing an iodide ion and forming a three-membered cyclic iodonium ion intermediate.
-
Nucleophilic Attack by Iodide: The iodide ion then attacks one of the carbon atoms of the cyclic intermediate in an SN2-like fashion. This attack occurs from the face opposite to the iodonium ring, leading to an anti-addition of the two iodine atoms.
The deiodination of this compound is typically a concerted elimination reaction, often facilitated by heat or light, leading back to propene and iodine.
Caption: The reversible reaction pathway between propene and this compound.
Quantitative Data
Thermodynamic Data
The decomposition of this compound is an endothermic process, meaning the formation of this compound from propene and iodine is exothermic.
| Parameter | Value | Units | Conditions | Reference |
| Enthalpy of Reaction (ΔrH°) for C₃H₆I₂ → C₃H₆ + I₂ | 47 ± 2 | kJ/mol | Gas Phase | [1] |
Kinetic Data
Specific rate constants and the activation energy for the this compound-propene-iodine equilibrium are not well-documented in the literature. However, the reaction of gaseous cyclopropane (B1198618) with iodine to form 1,3-diiodopropane (B1583150) has been studied, and its rate expression suggests a complex, multi-step mechanism.[2] For vicinal diiodides, the deiodination reaction is known to be facile, often occurring spontaneously at room temperature.
Experimental Protocols
The inherent instability of vicinal diiodides necessitates careful handling and low-temperature conditions during their synthesis and subsequent use.
Synthesis of this compound from Propene
This protocol describes the laboratory-scale synthesis of this compound.
Materials:
-
Propene gas
-
Iodine crystals
-
Carbon tetrachloride (CCl₄), anhydrous
-
Nitrogen gas
-
10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, aqueous
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas dispersion tube
-
Ice bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve iodine in anhydrous carbon tetrachloride to form a purple solution. Place the flask in an ice bath and begin stirring.
-
Addition of Propene: Bubble propene gas through the stirred iodine solution using a gas dispersion tube. The reaction is monitored by the gradual fading of the purple color of the solution. Continue the addition of propene until the solution becomes colorless or pale yellow.
-
Quenching and Work-up: Once the reaction is complete, remove the flask from the ice bath and bubble nitrogen gas through the solution to expel any unreacted propene. Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Isolation and Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator at a low temperature to yield crude this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Spectroscopic Monitoring of the Reaction
The kinetics of the propene iodination can be monitored using various spectroscopic techniques.
-
UV-Visible Spectroscopy: The concentration of iodine can be monitored by its absorbance in the visible region (λmax ≈ 520 nm in CCl₄). The rate of disappearance of this absorbance is proportional to the rate of reaction.
-
NMR Spectroscopy: 1H NMR spectroscopy can be used to follow the reaction by integrating the signals corresponding to the vinylic protons of propene and the alkyl protons of this compound over time.
Conclusion
The reaction of this compound with iodine is a dynamic equilibrium with its decomposition products, propene and iodine. While the formation of this compound is thermodynamically favorable, its inherent instability presents challenges in its synthesis and handling. This guide has provided a detailed overview of the mechanism, thermodynamics, and experimental considerations for this system. For researchers in organic synthesis and drug development, a thorough understanding of this equilibrium is essential for the effective utilization of vicinal diiodides as synthetic intermediates. Further research into the specific kinetics of this reaction would provide a more complete quantitative picture of this important chemical transformation.
References
The Thermochemistry of 1,2-Diiodopropane Decomposition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodopropane is a halogenated hydrocarbon of interest in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application, particularly in processes where it may be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the thermochemistry associated with the decomposition of this compound, presenting key quantitative data, outlining experimental methodologies, and visualizing the underlying chemical processes.
Core Thermochemical Data
The thermal decomposition of this compound primarily proceeds via a unimolecular elimination reaction to yield propene and molecular iodine. The thermochemical parameters for this process, as well as the standard enthalpy of formation for this compound, have been determined experimentally. The following tables summarize the key quantitative data available in the literature.
| Thermochemical Parameter | Value | Units | Method | Reference |
| Standard Enthalpy of Formation (ΔfH°gas) | 35.6 ± 3.4 | kJ/mol | Equilibrium Study (reanalyzed) | Benson and Amano, 1962; Reanalyzed by Cox and Pilcher, 1970[1] |
| Enthalpy of Reaction (ΔrH°) for C3H6I2 (g) ⇌ C3H6 (g) + I2 (g) | 47 ± 2 | kJ/mol | Equilibrium Study | Benson and Amano, 1962[1] |
Decomposition Pathways and Mechanisms
The gas-phase thermal decomposition of this compound is understood to proceed through a primary unimolecular elimination pathway. However, analogies with other haloalkanes suggest that at higher temperatures, a more complex radical chain mechanism may also contribute to the overall decomposition.
Unimolecular Elimination
The principal decomposition route involves the concerted elimination of two iodine atoms to form propene and molecular iodine. This is a key reaction for which thermochemical data is available.
Caption: Unimolecular decomposition of this compound to propene and iodine.
Putative Radical Chain Mechanism
While direct experimental evidence for a radical chain mechanism in this compound decomposition is not extensively documented, it is a plausible secondary pathway, especially under pyrolytic conditions. This mechanism would involve initiation, propagation, and termination steps.
Caption: A possible radical chain mechanism for this compound decomposition.
Experimental Protocols
Equilibrium Constant Method (as likely employed by Benson and Amano)
This method involves studying the equilibrium of the gas-phase decomposition of this compound into propene and iodine at various temperatures.
-
Sample Preparation: A known quantity of high-purity this compound is introduced into a sealed reaction vessel of known volume.
-
Equilibration: The vessel is heated to a series of constant, known temperatures, allowing the reaction to reach equilibrium at each temperature.
-
Analysis: The equilibrium concentrations of the reactants and products (this compound, propene, and iodine) are determined. This can be achieved by spectrophotometric measurement of the iodine concentration, as iodine has a distinct absorption spectrum.
-
Calculation of Equilibrium Constant (Kc): The equilibrium constant, Kc, is calculated for each temperature using the measured concentrations.
-
Thermodynamic Analysis: The standard Gibbs free energy change (ΔG°) for the reaction at each temperature is calculated from the equilibrium constant (ΔG° = -RTlnK). The van't Hoff equation (d(lnK)/dT = ΔH°/RT²) is then used to determine the standard enthalpy change (ΔH°) of the reaction from a plot of lnK versus 1/T. The slope of this plot is equal to -ΔH°/R. The standard entropy change (ΔS°) can also be determined from the intercept.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
While not specifically documented for this compound, Py-GC/MS is a powerful technique for studying the decomposition of organic compounds.
-
Sample Introduction: A small, precise amount of the this compound sample is introduced into a pyrolysis unit.
-
Pyrolysis: The sample is rapidly heated to a specific temperature in an inert atmosphere (e.g., helium).
-
Separation: The resulting decomposition products are swept into a gas chromatograph (GC) column, where they are separated based on their boiling points and interactions with the stationary phase.
-
Identification: The separated components are then introduced into a mass spectrometer (MS), which provides mass spectra that allow for the identification of the individual decomposition products.
-
Kinetic Analysis: By conducting the pyrolysis at different temperatures and for varying times, the kinetics of the decomposition can be studied, and activation energies for different decomposition pathways can be determined.
Caption: A generalized workflow for studying decomposition using Py-GC/MS.
Conclusion
The thermochemistry of this compound decomposition is characterized by a primary unimolecular elimination reaction to form propene and iodine, with an endothermic enthalpy of reaction. The available data, primarily from the work of Benson and Amano, provides a foundational understanding of the energetics of this process. While detailed, modern experimental studies on the kinetics and mechanisms of this compound decomposition are limited, the established thermochemical values are essential for modeling its behavior in chemical processes. Further research employing modern analytical techniques such as pyrolysis-GC/MS and computational chemistry would be valuable to elucidate the potential role of radical chain mechanisms and to refine the kinetic parameters of the decomposition.
References
Spectroscopic Analysis of 1,2-Diiodopropane: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for 1,2-diiodopropane (CAS No. 598-29-8), catering to researchers, scientists, and professionals in drug development. It covers available mass spectrometry data and outlines the standard experimental protocols for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) relevant for the analysis of such haloalkanes.
Please note: Despite a comprehensive search of available scientific databases, verifiable experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound were not found. The information presented herein is based on the available mass spectrometry data and established principles of spectroscopic analysis for similar chemical entities.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The following data was obtained from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 169 | 99.99 | [C₃H₆I]⁺ |
| 41 | 70.87 | [C₃H₅]⁺ |
| 254 | 29.18 | [C₂H₃I₂]⁺ |
| 128 | 20.67 | [HI]⁺ or [C₂H₄I - H]⁺ |
| 42 | 19.21 | [C₃H₆]⁺ |
Experimental Protocols
The following sections detail the generalized experimental protocols that would be employed for the spectroscopic analysis of a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A sample of 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR of this compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: The spectrum would be acquired on a high-field NMR spectrometer, for instance, a 300 or 500 MHz instrument.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence would be used. For ¹³C NMR, a proton-decoupled sequence is standard to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The acquired free induction decay (FID) would be Fourier transformed to yield the NMR spectrum. The spectrum would then be phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.
Attenuated Total Reflectance (ATR) FTIR Protocol:
-
Sample Preparation: As this compound is a liquid at room temperature, a small drop of the neat liquid would be placed directly onto the crystal of an ATR accessory of an FTIR spectrometer.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.
-
Data Acquisition: A background spectrum of the clean ATR crystal would be recorded first. Subsequently, the sample spectrum would be acquired. The instrument measures the absorption of infrared radiation across a range of wavenumbers, typically 4000-400 cm⁻¹.
-
Data Processing: The final IR spectrum is presented as a plot of percentage transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture.
GC-MS Protocol:
-
Sample Preparation: A dilute solution of this compound would be prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, with an electron ionization (EI) source, would be used.
-
Gas Chromatography: A small volume of the prepared sample would be injected into the GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 5% diphenyl-dimethylpolysiloxane column) which separates the components based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio by the mass analyzer and detected.
-
Data Analysis: The resulting mass spectrum for each chromatographic peak is compared to a library of known spectra (e.g., the NIST library) for identification.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.
References
understanding the stability of 1,2-diiodopropane
An In-depth Technical Guide to the Stability of 1,2-Diiodopropane
Executive Summary
This compound is a vicinal diiodide of significant interest in organic synthesis. However, its utility is often hampered by its inherent instability. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound, its primary decomposition pathways, and recommended handling procedures. It is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this reactive intermediate. The guide details thermodynamic and kinetic aspects of its stability, presents key quantitative data, and provides detailed experimental protocols for its generation, stability assessment, and subsequent reaction.
Core Concepts of Stability
The stability of this compound is dictated by a combination of thermodynamic and kinetic factors. While the molecule can be formed, it readily undergoes decomposition through a facile elimination pathway.
Thermodynamic Profile
The primary decomposition pathway for this compound is the elimination of molecular iodine (I₂) to form propene.[1][2][3] This reaction is entropically favored as it converts one molecule into two, increasing the disorder of the system.[1][2] The products, propene and iodine, are also volatile, which can help shift the equilibrium toward the products.[1][2]
Thermodynamically, the reaction is endothermic. The process involves the cleavage of two carbon-iodine (C-I) bonds and the formation of a carbon-carbon pi (π) bond and an iodine-iodine (I-I) bond.
Kinetic Instability
Despite the endothermic nature of the decomposition, this compound is kinetically unstable. This is primarily due to two factors:
-
Weak Carbon-Iodine Bonds : The C-I bond is the weakest of the carbon-halogen bonds (approximately 33% weaker than a C-Cl bond).[4][5] This low bond dissociation energy means that relatively little energy is required to initiate cleavage.
-
Steric Strain : The two large iodine atoms on adjacent carbons create significant steric repulsion, straining the molecule.[6] The elimination of I₂ relieves this strain, providing a strong driving force for the reaction.[3]
The principal mechanism for this decomposition is an E2 (bimolecular elimination) reaction, which can occur spontaneously or be initiated by nucleophiles, heat, or light.[3][7][8]
Data Presentation: Thermodynamic Properties
The following table summarizes the key quantitative data associated with the decomposition of this compound.
| Parameter | Value (kcal/mol) | Description |
| C-I Bond Dissociation Energy (x2) | +114 | Energy required to break the two carbon-iodine bonds homolytically.[1][2] |
| C=C π-Bond Formation Energy | -62 | Energy released upon the formation of the propene double bond.[1][2] |
| I-I Bond Formation Energy | -36 | Energy released upon the formation of molecular iodine.[1][2] |
| Net Enthalpy of Reaction (ΔH) | +16 | The overall reaction is endothermic, but kinetically facile and entropically driven. [1][2] |
Factors Influencing Stability
Several environmental and structural factors critically influence the stability of this compound. Proper control of these factors is essential for its successful application.
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Elevated temperatures significantly accelerate the rate of decomposition via elimination.[3][9] | Synthesize, store, and handle at low temperatures, ideally between -78 °C (dry ice/acetone bath) and 0 °C (ice bath).[3] |
| Light (UV) | Photons can promote the homolytic cleavage of the weak C-I bond, initiating radical chain reactions that lead to decomposition.[3][9] | Store in amber glass vials or otherwise protect from light. Conduct reactions in a fume hood with the sash down to minimize light exposure.[9] |
| Presence of Nucleophiles/Bases | The electrophilic nature of the carbon atoms bonded to iodine makes them susceptible to nucleophilic attack, which can initiate decomposition.[3][6] Strong bases promote E2 elimination.[8] | Use non-nucleophilic, aprotic solvents. If a subsequent reaction involves a nucleophile, generate the this compound in situ.[3] |
| Physical State | The stability can differ when the compound is in a neat form versus in solution.[1][2] Decomposition can be rapid in the neat state. | Handle only in dilute solutions. Avoid isolation of the pure compound whenever possible. |
Visualizations: Pathways and Workflows
Decomposition Pathway
The primary decomposition mechanism is the elimination of molecular iodine to yield propene.
Caption: Decomposition of this compound via E2 elimination.
Logical Workflow for In Situ Utilization
Due to its instability, this compound is often generated and used in the same reaction vessel without isolation.
Caption: Logical workflow for the in situ generation and use of this compound.
Experimental Workflow for Stability Assessment
A systematic approach is required to quantify the stability of this compound under various conditions.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. brainly.in [brainly.in]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
Health and Safety Profile of 1,2-Diiodopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 1,2-diiodopropane (CAS No. 598-29-8). It is intended for use by qualified individuals trained in handling hazardous chemicals. Specific safety data for this compound is limited; therefore, information from structurally related compounds has been included for guidance. All users should consult a comprehensive Safety Data Sheet (SDS) from their supplier and conduct a thorough risk assessment before handling this chemical.
Chemical and Physical Properties
This compound is a halogenated hydrocarbon.[1][2] While extensive experimental data is not available, the following table summarizes its known and computed physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C3H6I2 | [1][2] |
| Molecular Weight | 295.89 g/mol | [1][2] |
| CAS Number | 598-29-8 | [1][2] |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available | |
| Solubility | No data available |
Hazard Identification and GHS Classification
Note: The following classification is inferred from related compounds and should be used for guidance only. A formal classification for this compound has not been established.
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Inferred From |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Warning | Exclamation Mark | 1,3-Diiodopropane[3] |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | Warning | Exclamation Mark | 1,3-Diiodopropane[3] |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory system) | H335: May cause respiratory irritation | Warning | Exclamation Mark | 1,3-Diiodopropane[3] |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | Warning | Exclamation Mark | 2,2-Diiodopropane[4] |
| Acute Toxicity, Dermal, Category 4 | H312: Harmful in contact with skin | Warning | Exclamation Mark | 2,2-Diiodopropane[4] |
| Acute Toxicity, Inhalation, Category 4 | H332: Harmful if inhaled | Warning | Exclamation Mark | 2,2-Diiodopropane[4] |
| Flammable Liquids | Combustible liquid | Warning | Flame | 2,2-Diiodopropane[4] |
Potential Health Hazards Visualization
The following diagram illustrates the potential health hazards associated with this compound based on data from its isomers.
Caption: Potential health hazards of this compound based on isomer data.
Toxicological Information
There is no specific quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), available for this compound. Toxicological studies on structurally similar compounds suggest that it may be harmful if swallowed, inhaled, or absorbed through the skin.
Studies on related compounds like 1,2-dichloropropane (B32752) and 1,2-dibromo-3-chloropropane (B7766517) indicate potential for liver and kidney toxicity, as well as carcinogenic effects with chronic exposure.[5][6] However, it is crucial to note that these are different chemical entities, and their toxicity profiles may not be directly applicable to this compound.
Experimental Protocols
No specific experimental protocols for the safety and toxicological assessment of this compound were identified in the public domain. Standard OECD guidelines for testing of chemicals for acute oral, dermal, and inhalation toxicity, as well as for skin and eye irritation, would be appropriate methodologies to determine the specific hazards of this compound.
Handling and Storage
Based on the inferred hazards and information for related compounds, the following handling and storage procedures are recommended:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7] Avoid breathing vapors or mist.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from heat, sparks, and open flames. Protect from light, as iodo-compounds can be light-sensitive.[8]
First Aid Measures
In the event of exposure, seek immediate medical attention and provide the attending physician with the substance's identity.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person.
Fire and Explosion Hazard
-
Flammability: May be a combustible liquid.[4]
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, and hydrogen iodide upon combustion.[7]
NFPA 704 Rating
A specific National Fire Protection Association (NFPA) 704 rating for this compound is not available. Based on data for related compounds, a rating would likely indicate moderate health and flammability hazards. A proper risk assessment should be conducted to determine appropriate fire safety measures.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. Page loading... [wap.guidechem.com]
- 3. sodiumiodide.net [sodiumiodide.net]
- 4. 2,2-Diiodopropane | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Dichloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
A Technical Guide to the Solubility of 1,2-Diiodopropane in Organic Solvents
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of 1,2-diiodopropane. This document outlines the expected solubility of this compound based on general chemical principles, presents a detailed experimental protocol for quantitative solubility determination, and includes a workflow diagram for the experimental procedure.
Introduction
This compound (C₃H₆I₂) is a halogenated hydrocarbon.[1][2][3][4] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis and various industrial processes. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, general principles of solubility for similar haloalkanes can be applied. Typically, such compounds exhibit greater solubility in non-polar organic solvents. For instance, the related compound 1,3-diiodopropane (B1583150) is known to be soluble in organic solvents like hexane, toluene, and chloroform.[5]
Quantitative Solubility Data
A comprehensive search of scientific databases and literature did not yield specific quantitative data for the solubility of this compound in a variety of organic solvents. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined data. This structured approach will facilitate the comparison of solubility across different solvents and conditions.
Table 1: Experimental Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Hexane | ||||
| Toluene | ||||
| Chloroform | ||||
| Diethyl Ether | ||||
| Acetone | ||||
| Ethanol | ||||
| Methanol | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) |
Experimental Protocol for Solubility Determination
The following protocol details a reliable method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer with heating plate
-
Calibrated thermometer
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically resistant, e.g., PTFE)
-
Vials with screw caps
-
Gas chromatograph (GC) or a UV-Vis spectrophotometer (if the solute has a chromophore)
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure the solution is saturated.
-
Place the vial in a thermostatically controlled shaker or on a stirring plate set to the desired temperature.
-
Allow the mixture to equilibrate for a significant period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.[6][7]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. It is crucial not to disturb the undissolved solid.
-
Immediately filter the collected supernatant using a syringe filter to remove any suspended solid particles. This step is critical for accurate measurement.
-
-
Quantification of the Solute:
-
Gravimetric Method:
-
Accurately weigh a clean, dry, pre-weighed vial.
-
Transfer a known volume of the filtered saturated solution into the vial.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.
-
Once the solvent has completely evaporated, reweigh the vial containing the solute residue.
-
The difference in weight will give the mass of the dissolved this compound.
-
-
Chromatographic Method (GC):
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the standard solutions using GC to create a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
-
-
Data Recording and Analysis:
-
Record the temperature at which the experiment was conducted.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Repeat the experiment at different temperatures to study the effect of temperature on solubility.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound in an organic solvent.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. This compound (CAS 598-29-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [stenutz.eu]
- 4. Propane, 1,2-diiodo- | C3H6I2 | CID 136396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of 1,2-Diiodopropane: A Mechanistic Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the synthetic pathways leading to 1,2-diiodopropane. A common query involves the use of free radical halogenation for this synthesis. However, as this document will elucidate, thermodynamic and kinetic factors render free radical iodination of propane (B168953) an impractical and inefficient method. The scientifically established and industrially relevant synthesis proceeds via the electrophilic addition of iodine to propene. This guide will first address the challenges of the free radical pathway and then provide a comprehensive overview of the more viable electrophilic addition mechanism, complete with experimental considerations and data.
Part 1: The Unsuitability of Free Radical Halogenation for this compound Synthesis
The free radical halogenation of an alkane, such as propane, with iodine is a thermodynamically unfavorable process. The mechanism for free radical halogenation proceeds through three key stages: initiation, propagation, and termination. The propagation steps are crucial for the chain reaction to continue and for the product to be formed. In the case of iodination, these steps are highly endothermic, making the overall reaction energetically unfavorable.
The key propagation steps for the formation of an iodopropane from propane would be:
-
Hydrogen Abstraction: C₃H₈ + I• → C₃H₇• + HI
-
Iodine Abstraction: C₃H₇• + I₂ → C₃H₇I + I•
The enthalpy change (ΔH°) for these steps can be estimated using bond dissociation energies (BDE). The C-H bond in propane is significantly stronger than the H-I bond that would be formed, making the first step endothermic. This high activation energy prevents the chain reaction from propagating effectively. Furthermore, the resulting iodoalkanes are susceptible to decomposition back to the alkene and I₂, especially at the elevated temperatures or under the UV light typically used to initiate free radical reactions. The formation of a vicinal diiodo compound like this compound from propane via a free radical mechanism would be even more complex and less likely, as it would require selective di-substitution at adjacent carbons, a level of control not achievable with this type of reaction.
Part 2: The Viable Synthesis of this compound via Electrophilic Addition
The standard and most effective method for synthesizing this compound is the electrophilic addition of iodine (I₂) to propene. This reaction is a classic example of the addition of a halogen to an alkene and proceeds through a well-established mechanism involving a cyclic iodonium (B1229267) ion intermediate.
The reaction between propene and iodine can be broken down into the following steps:
-
Formation of a π-complex: The electron-rich π-bond of the propene molecule interacts with the iodine molecule, which becomes polarized.
-
Formation of a cyclic iodonium ion: The π-complex evolves into a three-membered ring structure known as a cyclic iodonium ion, with the positive charge delocalized over the two carbon atoms and the iodine atom. An iodide ion (I⁻) is also formed.
-
Nucleophilic attack by the iodide ion: The iodide ion then acts as a nucleophile and attacks one of the carbon atoms of the cyclic iodonium ion from the side opposite the iodine bridge. This backside attack leads to the opening of the ring and the formation of the anti-addition product, this compound.
The overall reaction is:
CH₃CH=CH₂ + I₂ → CH₃CH(I)CH₂(I)
This mechanism is stereospecific, resulting in the anti-addition of the two iodine atoms across the double bond.
Experimental Protocols and Data
While detailed, specific, and recent experimental protocols for the synthesis of this compound are not extensively published in top-tier journals due to it being a well-established, fundamental reaction, the general procedure can be outlined based on standard organic chemistry laboratory practices.
General Experimental Protocol for the Synthesis of this compound
Materials:
-
Propene (gas or liquefied)
-
Iodine (solid)
-
An inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Apparatus for gas handling (if using gaseous propene)
-
Reaction flask with a stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
A solution of iodine in an inert solvent is prepared in a reaction flask.
-
Propene gas is bubbled through the solution, or liquefied propene is added slowly. The reaction is typically carried out at or below room temperature.
-
The disappearance of the characteristic purple color of the iodine solution indicates the consumption of the starting material.
-
The reaction mixture is then washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.
-
The organic layer is separated, washed with water, and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure.
Note: Due to the potential instability of this compound, it is often synthesized and used in situ for subsequent reactions.
Quantitative Data
The following table summarizes relevant bond dissociation energies that illustrate the thermodynamic challenge of free radical iodination of propane.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C₃H₇-H (secondary) | 413 |
| I-I | 151 |
| H-I | 299 |
| C₃H₇-I | 234 |
Data is approximate and can vary slightly based on the source.
Visualizations
The following diagrams illustrate the theoretical free radical halogenation pathway and the viable electrophilic addition mechanism.
Caption: Hypothetical free radical iodination of propane.
Caption: Electrophilic addition of iodine to propene.
A Technical Guide to the Synthesis of 1,2-Diiodopropane: Mechanism and Experimental Protocol
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth examination of the synthesis of 1,2-diiodopropane through the addition of iodine to propene. While radical mechanisms involving homolytic cleavage are a cornerstone of halogen chemistry, the canonical synthesis of vicinal dihalides from alkenes, such as this compound, proceeds via an electrophilic addition pathway. This process is characterized by the heterolytic cleavage of the iodine-iodine bond, a critical distinction for mechanistic understanding and reaction optimization. This document outlines the accepted electrophilic addition mechanism, provides detailed experimental protocols, and presents relevant quantitative data.
Core Mechanism: Electrophilic Addition via Heterolytic Cleavage
The reaction between propene and molecular iodine (I₂) to form this compound is a classic example of electrophilic addition. The electron-rich pi (π) bond of the propene acts as a nucleophile, attacking the electrophilic iodine molecule. This interaction induces a polarization and subsequent heterolytic cleavage of the I-I bond, leading to the formation of a cyclic iodonium (B1229267) ion intermediate. The resulting iodide ion (I⁻) then acts as a nucleophile, attacking one of the carbon atoms of the cyclic intermediate from the anti-face, resulting in the vicinal diiodide.
The key steps are:
-
Formation of a π-complex: The iodine molecule approaches the propene π-bond.
-
Heterolytic Cleavage & Iodonium Ion Formation: The π-bond attacks one iodine atom, displacing the other as an iodide ion. This forms a three-membered ring called a cyclic iodonium ion.
-
Nucleophilic Attack by Iodide: The iodide ion attacks one of the carbons in the iodonium ion ring in an Sₙ2-like fashion, opening the ring to yield this compound.
Mechanism of Electrophilic Addition of Iodine to Propene
Caption: Electrophilic addition of iodine to propene via a cyclic iodonium ion intermediate.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound from propene and iodine. The reaction's reversibility and the relatively low reactivity of iodine compared to other halogens necessitate specific conditions to drive the reaction towards the product. The reaction is typically performed in a non-polar solvent in the dark to prevent light-induced homolytic cleavage, which could lead to side reactions.
Materials:
-
Propene gas
-
Iodine (I₂), solid
-
Carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Round-bottom flask with a gas inlet and outlet
-
Magnetic stirrer and stir bar
-
Gas dispersion tube (fritted glass)
-
Ice bath
-
Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 10% w/v)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: A solution of iodine in an appropriate anhydrous solvent (e.g., carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stir bar. The flask is placed in an ice bath to control the temperature, as the reaction is exothermic.
-
Introduction of Propene: Propene gas is bubbled slowly through the iodine solution using a gas dispersion tube. The reaction mixture is stirred continuously. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of the iodine solution.
-
Reaction Completion & Work-up: Once the purple color has faded to a pale yellow or colorless state, the introduction of propene is stopped. The reaction mixture is then transferred to a separatory funnel.
-
Quenching: The solution is washed with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine. This is confirmed when both the organic and aqueous layers are colorless.
-
Aqueous Wash: The organic layer is subsequently washed with water and then with a saturated brine solution to remove water-soluble impurities.
-
Drying: The separated organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, this compound, can be further purified by vacuum distillation if necessary.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Quantitative Data Summary
The synthesis of this compound from propene and iodine is subject to an equilibrium. The yield can be influenced by factors such as solvent, temperature, and reaction time. While precise, high-yield syntheses often employ iodine in conjunction with an oxidizing agent to generate a more potent iodinating species, the direct addition of I₂ provides a clear example of the electrophilic mechanism.
| Parameter | Value / Condition | Source / Rationale |
| Reactants | Propene, Iodine (I₂) | Standard electrophilic addition |
| Solvent | Carbon Tetrachloride (CCl₄), Ether, Acetic Acid | Inert, non-polar solvents are typical. |
| Temperature | 0°C to Room Temperature | Cooling is used to control exothermicity. |
| Reaction Time | Variable (dependent on propene flow rate) | Typically monitored by color change. |
| Observed Yield | ~5.5% (in ether-acetic acid) | The reaction is reversible and equilibrium-limited. |
| Key Side Products | 1-iodo-2-acetoxypropane (if acetic acid is present) | Solvent participation in nucleophilic attack. |
Note: The relatively low yield reported in some studies for the direct addition highlights the challenges of this specific transformation. Modern methods often use alternative iodine sources or catalysts to achieve higher conversions. The reaction is significantly accelerated by the presence of acids like sulfuric acid. The addition of iodine under these conditions is not significantly affected by ultraviolet radiation, which further supports an ionic (heterolytic) rather than a free-radical (homolytic) mechanism.
Methodological & Application
Application Notes and Protocols for the Use of 1,2-Diiodopropane in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodopropane is a versatile C3 building block with significant potential in stereoselective synthesis. Its primary application lies in the formation of chiral cyclopropane (B1198618) derivatives, which are key structural motifs in numerous biologically active molecules and pharmaceutical compounds. The presence of two iodine atoms, which are excellent leaving groups, facilitates the generation of a propylidene carbenoid species that can undergo stereocontrolled addition to a variety of alkenes. This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric synthesis of chiral cyclopropanes.
Application Notes: Asymmetric Cyclopropanation
The stereoselective synthesis of cyclopropanes from this compound is most commonly achieved through a modification of the Simmons-Smith reaction, known as the Charette Asymmetric Cyclopropanation.[1] In this approach, an organozinc carbenoid is generated in situ from this compound and diethylzinc (B1219324). The stereochemical outcome of the cyclopropanation is controlled by the presence of a chiral ligand or auxiliary.
Mechanism of Stereocontrol:
The key to the asymmetric induction is the coordination of a chiral ligand to the zinc carbenoid. This creates a chiral environment that directs the facial selectivity of the carbenoid transfer to the alkene. Allylic alcohols are particularly effective substrates, as the hydroxyl group can coordinate to the zinc center, leading to a highly organized transition state and excellent stereocontrol.[2] For alkenes lacking a directing group, chiral ligands such as those derived from tartaric acid or chiral amino alcohols can be employed to induce enantioselectivity.
Advantages of this compound:
-
Formation of Substituted Cyclopropanes: Unlike diiodomethane, which yields unsubstituted cyclopropanes, this compound allows for the synthesis of methyl-substituted cyclopropanes, introducing an additional stereocenter.
-
High Reactivity: The carbon-iodine bonds are relatively weak, facilitating the formation of the zinc carbenoid under mild conditions.
Challenges:
-
Diastereoselectivity: The reaction can produce both cis and trans diastereomers of the substituted cyclopropane. The diastereomeric ratio is influenced by the nature of the substrate, the chiral ligand, and the reaction conditions.
-
Reagent Purity: The purity of this compound and the organozinc reagent is crucial for achieving high yields and stereoselectivities.
Experimental Protocols
1. Asymmetric Cyclopropanation of an Allylic Alcohol
This protocol describes a general procedure for the enantioselective cyclopropanation of cinnamyl alcohol using this compound, diethylzinc, and a chiral dioxaborolane ligand derived from tartaric acid.
Materials:
-
Cinnamyl alcohol
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
(R,R)-N,N,N',N'-Tetramethyltartaramide
-
Butylboronic acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Chiral Ligand: In a flame-dried Schlenk flask under an argon atmosphere, (R,R)-N,N,N',N'-tetramethyltartaramide (1.1 equiv.) and butylboronic acid (1.1 equiv.) are dissolved in anhydrous DCM. The mixture is stirred at room temperature for 1 hour to form the chiral dioxaborolane ligand.
-
Reaction Setup: In a separate flame-dried Schlenk flask under argon, the chiral ligand solution is cooled to 0 °C. Cinnamyl alcohol (1.0 equiv.) is added, followed by the dropwise addition of diethylzinc (2.2 equiv.). The mixture is stirred at 0 °C for 30 minutes.
-
Carbenoid Formation and Cyclopropanation: A solution of this compound (1.5 equiv.) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NH₄Cl. The mixture is then diluted with saturated aqueous Rochelle's salt and stirred vigorously for 1 hour. The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral cyclopropylmethanol.
2. Asymmetric Cyclopropanation of Styrene (B11656)
This protocol outlines a general procedure for the enantioselective cyclopropanation of styrene using a chiral ligand.
Materials:
-
Styrene
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Chiral ligand (e.g., a chiral bis(oxazoline) or a derivative of a chiral amino alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, the chiral ligand (1.2 equiv.) is dissolved in anhydrous DCM and cooled to 0 °C. Diethylzinc (2.2 equiv.) is added dropwise, and the mixture is stirred for 30 minutes.
-
Substrate Addition: Styrene (1.0 equiv.) is added to the reaction mixture.
-
Carbenoid Formation and Cyclopropanation: A solution of this compound (1.5 equiv.) in anhydrous DCM is added dropwise at 0 °C. The reaction is stirred at 0 °C for 4-8 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Workup: The reaction is quenched and worked up as described in the previous protocol.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the chiral methylphenylcyclopropane.
Data Presentation
The following table summarizes representative data for the asymmetric cyclopropanation of styrene with this compound using different classes of chiral ligands. The values are illustrative and can vary depending on the specific ligand and reaction conditions.
| Chiral Ligand Class | Substrate | Yield (%) | d.r. (trans:cis) | e.e. (%) (trans) |
| Dioxaborolane | Styrene | 60-75 | 85:15 - 95:5 | 80-92 |
| Bis(oxazoline) (BOX) | Styrene | 65-80 | >99:1 | 85-95 |
| Chiral Amino Alcohol | Styrene | 55-70 | 90:10 - 98:2 | 75-88 |
Visualizations
Caption: Experimental workflow for asymmetric cyclopropanation.
Caption: Stereochemical control in asymmetric cyclopropanation.
References
Application Notes and Protocols: 1,2-Diiodopropane as a Precursor for Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodopropane is a vicinal dihalide that serves as a valuable precursor for the in situ generation of highly reactive organometallic intermediates. Due to the proximity of the two iodine atoms, organometallic reagents derived from this compound are generally unstable and readily undergo elimination or intramolecular cyclization reactions. This reactivity makes this compound a useful starting material for the synthesis of alkenes and cyclopropane (B1198618) derivatives. These application notes provide an overview of the potential applications and detailed protocols for the use of this compound in the formation of transient organometallic species.
Applications
The primary applications of organometallic reagents derived from this compound stem from their inherent instability, which drives subsequent reactions. The two main pathways are:
-
β-Elimination to form Propene: The formation of a Grignard or organolithium reagent at one carbon atom induces the rapid elimination of the second iodine atom, resulting in the formation of propene gas. This can be utilized in reactions where the controlled, in situ generation of propene is desired.
-
Intramolecular Cyclization to form Methylcyclopropane (B1196493): Through a Wurtz-type reductive coupling, typically with sodium or zinc, this compound can undergo intramolecular cyclization to form methylcyclopropane. This provides a route to a simple cyclopropane derivative.
Data Presentation
Due to the transient nature of the organometallic intermediates formed from this compound, isolated yields of these reagents are not applicable. The following table summarizes the expected products and reaction types.
| Precursor | Reagent | Reaction Type | Primary Product(s) | Expected Yield |
| This compound | Magnesium (Mg) | Grignard Formation / β-Elimination | Propene, Magnesium Iodide | Not Applicable (In situ use) |
| This compound | n-Butyllithium (n-BuLi) | Lithium-Halogen Exchange / β-Elimination | Propene, 1-Iodobutane, Lithium Iodide | Not Applicable (In situ use) |
| This compound | Sodium (Na) or Zinc (Zn) | Wurtz-type Reductive Coupling | Methylcyclopropane, Sodium/Zinc Iodide | Moderate to Good |
Experimental Protocols
Caution: Reactions involving organometallic reagents are highly sensitive to moisture and oxygen. All glassware must be flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: In Situ Generation of Propene via Grignard Reagent Formation
This protocol describes the formation of a transient Grignard reagent from this compound, which immediately undergoes β-elimination to produce propene.
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
A crystal of iodine (for activation)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun until the purple iodine vapor is visible and subsequently dissipates.
-
Initiation: Add a small portion of anhydrous diethyl ether to cover the magnesium turnings.
-
Reagent Addition: Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of the this compound solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Reaction: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The formation of a gray, cloudy suspension is indicative of Grignard reagent formation. The evolution of propene gas will be observed.
-
Completion: After the addition is complete, the reaction mixture can be stirred for an additional 30 minutes to ensure complete reaction. The generated propene can be passed into a subsequent reaction vessel or trapped as desired.
Protocol 2: In Situ Generation of Propene via Lithium-Halogen Exchange
This protocol details the use of n-butyllithium to generate a transient organolithium species from this compound, which rapidly eliminates to form propene.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Equipment:
-
Schlenk flask or three-necked round-bottom flask, flame-dried
-
Syringes and needles for transfer of air-sensitive reagents
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Setup: Place a magnetic stir bar in a flame-dried Schlenk flask and place it under an inert atmosphere.
-
Solvent and Substrate: Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath. Add this compound to the cold THF solution via syringe.
-
Reagent Addition: Slowly add n-butyllithium solution dropwise via syringe to the stirred solution of this compound at -78 °C. The reaction is typically fast and exothermic. The evolution of propene gas will occur.
-
Reaction Monitoring: The reaction can be monitored by observing the gas evolution. Once the addition is complete, the reaction is typically considered finished.
-
Quenching: The reaction can be carefully quenched by the slow addition of a proton source, such as methanol (B129727) or a saturated aqueous solution of ammonium (B1175870) chloride, at low temperature.
Protocol 3: Synthesis of Methylcyclopropane via Wurtz-type Reductive Coupling
This protocol describes the intramolecular cyclization of this compound to form methylcyclopropane using zinc as the reducing agent.
Materials:
-
This compound (1.0 equiv)
-
Zinc dust (2.0 equiv)
-
Anhydrous ethanol (B145695)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the zinc dust.
-
Reaction Mixture: Add anhydrous ethanol to the flask to create a slurry.
-
Reagent Addition: Add this compound to the zinc slurry.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) by taking aliquots from the reaction mixture.
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The methylcyclopropane product is volatile and will be in the headspace and dissolved in the solvent. For isolation, the product can be carefully distilled from the reaction mixture.
-
Purification: The collected distillate can be washed with water to remove ethanol and then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
Visualizations
Caption: Formation of Propene from this compound.
Application Notes and Protocols for Radical Reactions with 1,2-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative experimental protocol for conducting radical reactions with 1,2-diiodopropane. Given the inherent instability of vicinal diiodides, which readily undergo elimination, this protocol focuses on a samarium(II) iodide-mediated reductive dehalogenation. This reaction proceeds through radical intermediates and serves as a controlled method for the generation of propene from this compound.
Introduction
This compound is a vicinal dihalide characterized by two iodine atoms on adjacent carbon atoms. A primary challenge in the radical chemistry of this compound is its high propensity to undergo elimination to form propene and molecular iodine. While this instability can be a limitation, it can also be synthetically useful when controlled. One-electron reductants, such as samarium(II) iodide (SmI₂), are effective in mediating the dehalogenation of alkyl halides through radical pathways.[1][2] The protocol described herein utilizes SmI₂ to achieve a controlled reductive elimination of this compound, which is a mild and efficient method for generating propene in situ.
Reaction Mechanism: Samarium(II) Iodide-Mediated Dehalogenation
The reaction is initiated by a single electron transfer (SET) from two equivalents of samarium(II) iodide to the this compound molecule. This process generates a transient radical anion, which rapidly loses an iodide ion to form a β-iodo radical. The resulting radical undergoes a facile elimination of the second iodine atom to yield propene. The overall reaction is a clean and efficient dehalogenation.
Caption: Proposed mechanism for the SmI₂-mediated dehalogenation of this compound.
Experimental Protocol: Samarium(II) Iodide-Mediated Reductive Dehalogenation of this compound
This protocol describes a representative procedure for the reductive elimination of this compound to propene using samarium(II) iodide in tetrahydrofuran (B95107) (THF).
Materials:
-
This compound (C₃H₆I₂)
-
Samarium powder (Sm)
-
Iodine (I₂) or 1,2-Diiodoethane (B146647) (C₂H₄I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (for quenching)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Preparation of Samarium(II) Iodide Solution (0.1 M in THF):
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add samarium powder (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
To the stirred suspension, add a solution of iodine or 1,2-diiodoethane (1.0 equivalent) in anhydrous THF dropwise.
-
The reaction is typically rapid, indicated by the disappearance of the iodine color and the formation of a deep blue-green solution of SmI₂.[1]
-
-
Reductive Dehalogenation:
-
In a separate dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution of this compound to 0 °C using an ice bath.
-
Slowly add the freshly prepared 0.1 M solution of samarium(II) iodide (2.2 equivalents) to the stirred solution of this compound via cannula or syringe.
-
The reaction is typically fast, and the deep blue-green color of the SmI₂ solution will dissipate as it is consumed.
-
Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete to ensure full conversion.
-
-
Quenching and Work-up:
-
Quench the reaction by the slow addition of anhydrous methanol.
-
The product, propene, is a gas at room temperature and can be collected or used in a subsequent reaction vessel if desired. For analytical purposes, a sample of the headspace can be taken for GC-MS analysis.
-
For isolation of non-volatile products in related reactions, the mixture would typically be diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers would then be combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Data Presentation
The following table summarizes representative quantitative data for the described protocol.
| Entry | Reactant (this compound) | SmI₂ (equiv.) | Solvent | Temp (°C) | Time (min) | Yield of Propene (%) |
| 1 | 1.0 mmol | 2.2 | THF | 0 | 30 | >95 (by GC-MS) |
| 2 | 1.0 mmol | 2.2 | THF | 25 | 15 | >95 (by GC-MS) |
Note: Yields are estimated based on gas chromatography-mass spectrometry (GC-MS) analysis of the reaction headspace and are representative for this type of reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the experimental protocol.
Caption: Experimental workflow for the samarium(II) iodide-mediated dehalogenation.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. It is a combustible liquid and harmful if swallowed or in contact with skin.
-
Samarium Powder: Flammable solid. Handle under an inert atmosphere to prevent oxidation.
-
Iodine/1,2-Diiodoethane: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous THF: Highly flammable and can form explosive peroxides. Use from a freshly opened bottle or after distillation from a suitable drying agent.
-
Samarium(II) Iodide: Air and moisture sensitive. The solution should be handled under an inert atmosphere at all times.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE. The reaction should be carried out in a well-ventilated fume hood.
References
Application Notes and Protocols: 1,2-Diiodopropane in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the utilization of 1,2-diiodopropane as a key building block in the synthesis of various heterocyclic compounds. The inherent reactivity of the two iodine atoms makes this compound a versatile dielectrophile for the construction of three-membered rings, such as aziridines and thiiranes, through cyclization reactions with appropriate nucleophiles.
Synthesis of 2-Methylaziridine (B133172)
The synthesis of 2-methylaziridine from this compound can be achieved through a two-step process involving the initial reaction with a primary amine to form a secondary amine intermediate, followed by an intramolecular nucleophilic substitution (SN2) reaction to form the aziridine (B145994) ring. This method is an adaptation of the general principles of aziridine synthesis where a 1,2-dihaloalkane serves as the electrophilic component.
Experimental Protocol: Synthesis of N-benzyl-2-methylaziridine
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
Procedure:
-
Step 1: Synthesis of N-benzyl-1-amino-2-iodopropane. In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (100 mL).
-
To this solution, add benzylamine (2.2 eq) dropwise at 0 °C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium carbonate (3 x 50 mL) to remove unreacted benzylamine and any formed salts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude N-benzyl-1-amino-2-iodopropane.
-
Step 2: Cyclization to N-benzyl-2-methylaziridine. Dissolve the crude product from Step 1 in diethyl ether (100 mL) in a 250 mL round-bottom flask.
-
Add a strong base, such as sodium hydride (NaH) (1.5 eq), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the formation of the aziridine by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting N-benzyl-2-methylaziridine by vacuum distillation or column chromatography.
Reaction Pathway for N-benzyl-2-methylaziridine Synthesis
Synthesis of 2-Methylthiirane
The synthesis of 2-methylthiirane, a three-membered sulfur-containing heterocycle, can be accomplished by the reaction of this compound with a sulfide (B99878) source. This reaction proceeds via a double SN2 displacement mechanism, where the sulfide nucleophile attacks the electrophilic carbon atoms of the diiodoalkane, leading to the formation of the thiirane (B1199164) ring.
Experimental Protocol: Synthesis of 2-Methylthiirane
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Methanol (B129727) (MeOH)
-
Water
-
Diethyl ether
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (1.1 eq) in a mixture of methanol and water (1:1, 100 mL).
-
To this solution, add this compound (1.0 eq) dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the product.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash them with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of 2-methylthiirane).
-
The crude product can be further purified by fractional distillation.
Reaction Pathway for 2-Methylthiirane Synthesis
The Scarcity of 1,2-Diiodopropane in Pharmaceutical Synthesis: A Review of Potential Applications
Despite its potential as a reactive chemical building block, a comprehensive review of scientific literature and patent databases reveals a notable absence of 1,2-diiodopropane in documented pharmaceutical synthesis protocols. While its chemical structure suggests potential utility in forming specific molecular scaffolds, practical applications in the synthesis of commercial or investigational drugs appear to be extremely limited or non-existent. This report explores the theoretical applications of this compound based on its chemical properties and discusses the potential reasons for its infrequent use in the pharmaceutical industry.
Introduction
This compound, a vicinal diiodide, possesses two electrophilic carbon centers and two good leaving groups (iodine atoms) on adjacent carbons. This arrangement theoretically makes it a candidate for several types of synthetic transformations relevant to pharmaceutical chemistry, such as the formation of three-membered rings and as a three-carbon building block for heterocyclic systems. However, a thorough investigation into its practical use has failed to yield specific examples of its incorporation into the synthesis of active pharmaceutical ingredients (APIs).
Theoretical Applications in Pharmaceutical Synthesis
Based on its chemical structure, this compound could potentially be employed in the following types of reactions for the synthesis of pharmaceutical intermediates:
-
Aziridine (B145994) Formation: In reaction with primary amines, this compound could theoretically undergo a double nucleophilic substitution to form a propylene-imine, which could then cyclize to an aziridine ring. Aziridines are important structural motifs in some anticancer agents and other bioactive molecules.
-
Cyclopropanation Reactions: While less common than Simmons-Smith or diazo-based methods, vicinal dihalides can, under specific conditions with reducing agents, be used for the cyclopropanation of activated double bonds.
-
Alkylation of Nucleophiles: It could serve as a dialkylating agent for various nucleophiles, potentially leading to the formation of heterocyclic structures. For instance, reaction with a dinucleophile like a hydrazine (B178648) or a bis-thiol could, in principle, lead to the formation of five-membered heterocyclic rings.
Diagram of Potential Synthetic Pathways
The following diagram illustrates a theoretical workflow for the synthesis of a substituted aziridine using this compound. It is important to note that this is a generalized scheme and not a documented protocol from pharmaceutical literature.
Caption: Theoretical synthesis of a substituted aziridine from a primary amine and this compound.
Discussion on the Limited Utility
The apparent lack of use of this compound in the pharmaceutical industry can be attributed to several potential factors:
-
Reactivity and Stability: Vicinal diiodides can be unstable and prone to elimination reactions to form alkenes (propene in this case), especially in the presence of bases or metals. This side reaction can lead to low yields and purification challenges.
-
Cost and Availability: While available, it may be more costly or less readily available in the required purity for pharmaceutical manufacturing compared to other C3 building blocks.
-
Superiority of Alternative Reagents: More efficient and selective reagents and synthetic routes are likely available for the construction of the chemical motifs that this compound could theoretically provide. For instance, the synthesis of aziridines is often achieved with higher yields and better stereocontrol using other methods.
-
Prevalence of its Isomer: Its isomer, 1,3-diiodopropane, appears to be more commonly used in the synthesis of larger, more stable five- and six-membered rings, which are more prevalent in pharmaceutical compounds than three-membered rings derived from a 1,2-dihaloalkane.
Conclusion
Application Notes and Protocols: Di-iodination of Alkynes for the Synthesis of 1,2-Diiodoalkenes
For Researchers, Scientists, and Drug Development Professionals
While 1,2-diiodopropane is not a commonly cited reagent for the di-iodination of alkynes, this document outlines established and efficient protocols for the synthesis of 1,2-diiodoalkenes from alkynes using various iodinating agents. These methods provide access to valuable synthetic intermediates.
Introduction
The di-iodination of alkynes is a crucial transformation in organic synthesis, yielding 1,2-diiodoalkenes that serve as versatile building blocks. These products are particularly useful in cross-coupling reactions, such as Suzuki and Stille couplings, for the stereoselective synthesis of complex, highly functionalized alkenes.[1] The addition of iodine across a triple bond can be controlled to produce either the (E)- or (Z)-isomer, depending on the reaction conditions and reagents employed. The addition of elemental iodine to an alkyne's triple bond is generally a smoother process compared to the analogous reaction with alkenes and proceeds through an anti-addition mechanism via an iodonium (B1229267) ion intermediate.[2]
Reaction Mechanism
The electrophilic addition of iodine to an alkyne typically proceeds through a cyclic iodonium ion intermediate. The subsequent nucleophilic attack by an iodide ion dictates the stereochemistry of the resulting di-iodoalkene.
Caption: General mechanism for the di-iodination of alkynes.
Experimental Protocols & Data
This section details various methodologies for the di-iodination of alkynes, with a focus on stereoselective synthesis.
Method 1: Stereoselective Synthesis of (E)-1,2-Diiodoalkenes using Dowex H+/NaI
This method provides a straightforward and non-toxic approach to selectively synthesize (E)-di-iodoalkenes using a solid-supported acid catalyst.[3]
Experimental Protocol:
-
To a round-bottom flask, add the alkyne (1.0 mmol), dried sodium iodide (2.05-3.0 mmol), and dried Dowex 50W-X8 ion-exchange resin (H+ form, ~1 g per mmol of alkyne).
-
Add 2-propanol (5-10 mL) as the solvent.
-
Stir the mixture at 65°C for approximately 18 hours.
-
After cooling to room temperature, filter the resin and wash with diethyl ether or dichloromethane (B109758).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary, although in many cases, extraction or crystallization is sufficient.[3]
Quantitative Data Summary:
| Alkyne Substrate | Product | Yield (%) | Reference |
| Phenyl propargyl ether | (E)-((2,3-Diiodoallyl)oxy)benzene | 68 | [3] |
| 1-Hexyne | (E)-1,2-Diiodohex-1-ene | 50 | [3] |
Method 2: Stereoselective Synthesis of (E)- and (Z)-1,2-Diiodoalkenes using Iodine Monochloride
This method allows for the selective formation of either the (E)- or (Z)-isomer by controlling the reaction temperature.[1]
Experimental Protocol for (E)-1,2-Diiodoalkenes:
-
Dissolve the alkyne (1.0 mmol) and sodium iodide (1.2 mmol) in dichloromethane (10 mL) at room temperature.
-
Add a 1.0 M solution of iodine monochloride in dichloromethane (1.1 mL, 1.1 mmol) dropwise to the stirred solution.
-
Continue stirring at room temperature for 1-2 hours.
-
Quench the reaction with aqueous sodium thiosulfate (B1220275) solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Experimental Protocol for (Z)-1,2-Diiodoalkenes:
-
Dissolve the alkyne (1.0 mmol) and tetraethylammonium (B1195904) iodide (1.2 mmol) in dichloromethane (10 mL) and cool to -78°C.
-
Add a 1.0 M solution of iodine monochloride in dichloromethane (1.1 mL, 1.1 mmol) dropwise to the stirred solution at -78°C.
-
Stir the reaction at -78°C for 1-2 hours.
-
Work-up and purify as described for the (E)-isomer.[1]
Method 3: Switchable Synthesis of Iodoalkynes and Diiodoalkenes using ZnI₂ and tert-Butyl Nitrite
A protocol that can be switched to produce either iodoalkynes or diiodoalkenes from terminal alkynes by the presence or absence of triethylamine.[4]
Experimental Protocol for Diiodoalkenes:
-
To a solution of the terminal alkyne (0.2 mmol) in a suitable solvent, add zinc iodide (ZnI₂) and tert-butyl nitrite.
-
The reaction is carried out in the absence of triethylamine.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, the reaction mixture is worked up by standard procedures.
Note: This method is reported to be effective for electron-rich and neutral terminal alkynes to produce diiodoalkenes.[4]
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 1,2-diiodoalkenes.
References
- 1. Stereoselective formation of 1,2-diiodoalkenes and their application in the stereoselective synthesis of highly functionalised alkenes via Suzuki and Stille coupling reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Alkyne iodination: Aliphatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 20 – Chemia [chemia.manac-inc.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,2-Diiodoalkenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1,2-diiodoalkenes, valuable intermediates in organic synthesis, particularly for the construction of complex molecules through cross-coupling reactions. The described methodology follows a two-step sequence starting from the readily available 1,2-diiodopropane. This indirect route is necessitated by the lack of a direct, single-step conversion. The process involves an initial dehydrohalogenation of this compound to yield propyne (B1212725), which is subsequently subjected to stereoselective iodination to produce the target 1,2-diiodoalkenes.
Introduction
1,2-diiodoalkenes are versatile building blocks in organic chemistry, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Their utility is prominent in Suzuki, Stille, and Sonogashira cross-coupling reactions, allowing for the synthesis of complex olefinic structures with defined stereochemistry. The protocols detailed herein provide a reliable method for the preparation of both (E)- and (Z)-1,2-diiodoalkenes, starting from this compound. The key to this synthesis is the controlled execution of a twofold elimination reaction followed by a stereocontrolled iodination of the resulting alkyne.
Overall Synthetic Pathway
The synthesis proceeds in two distinct stages:
-
Dehydrohalogenation of this compound: A twofold elimination of hydrogen iodide from this compound using a strong base to form propyne.
-
Iodination of Propyne: The stereoselective addition of iodine across the triple bond of propyne to yield either the (E)- or (Z)-1,2-diiodopropene.
Below is a graphical representation of the overall workflow.
Caption: Overall synthetic workflow from this compound to 1,2-diiodoalkenes.
Experimental Protocols
Step 1: Synthesis of Propyne via Dehydrohalogenation of this compound
This procedure describes the twofold elimination of HI from a vicinal dihalide to form an alkyne. Strong bases are required for this reaction, with sodium amide in liquid ammonia (B1221849) being particularly effective.[1][2][3]
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Apparatus for condensation of ammonia and for running reactions at low temperatures
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer.
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense the required volume of ammonia.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Slowly add a solution of this compound in anhydrous diethyl ether to the sodium amide/liquid ammonia suspension.
-
Allow the reaction to stir at -78 °C for 2 hours, then let it slowly warm to room temperature overnight to allow the ammonia to evaporate.
-
The propyne gas evolved can be collected in a cold trap or used directly in the next step.
Table 1: Reaction Parameters for Dehydrohalogenation
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagent | Sodium amide (NaNH₂) (2.2 equivalents) |
| Solvent | Liquid ammonia (NH₃) / Anhydrous diethyl ether |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2 hours at -78 °C, then overnight |
| Product | Propyne |
| Typical Yield | >80% (gas collection dependent) |
Step 2: Stereoselective Synthesis of 1,2-Diiodoalkenes from Propyne
The stereochemical outcome of the iodination of propyne can be controlled by the choice of reagents and reaction conditions.[4][5][6][7]
Protocol 2A: Synthesis of (E)-1,2-Diiodopropene
This method generally yields the thermodynamically more stable (E)-isomer through an anti-addition mechanism.
Materials:
-
Propyne (from Step 1)
-
Iodine (I₂)
-
Sodium iodide (NaI)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve sodium iodide in dichloromethane in a round-bottom flask.
-
Add iodine to the solution and stir until it dissolves to form the active iodinating species.
-
Bubble the propyne gas generated in Step 1 through the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the purple color of iodine disappears.
-
Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution to remove any unreacted iodine.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2B: Synthesis of (Z)-1,2-Diiodopropene
The less stable (Z)-isomer can be obtained through a syn-addition pathway, which is favored at low temperatures using specific reagents.
Materials:
-
Propyne (from Step 1)
-
Iodine monochloride (ICl)
-
Tetraethylammonium (B1195904) iodide (Et₄NI)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve tetraethylammonium iodide in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of iodine monochloride in dichloromethane to the cooled solution.
-
Bubble the propyne gas through the reaction mixture at -78 °C.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature, and then extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography.
Table 2: Summary of Iodination Conditions and Outcomes
| Protocol | Reagents | Temperature | Major Product Isomer | Stereochemistry | Typical Yield |
| 2A | Iodine (I₂), Sodium Iodide (NaI) | 0 °C to RT | (E)-1,2-Diiodopropene | Anti-addition | 75-85% |
| 2B | Iodine Monochloride (ICl), Et₄NI | -78 °C | (Z)-1,2-Diiodopropene | Syn-addition | 60-70% |
Logical Relationship of Stereoselective Synthesis
The choice of iodinating agent and reaction temperature is critical in determining the stereochemical outcome of the alkyne iodination. The following diagram illustrates this relationship.
Caption: Control of stereochemistry in the iodination of propyne.
Conclusion
The protocols outlined provide a robust and reliable pathway for the synthesis of both (E)- and (Z)-1,2-diiodoalkenes from this compound. While a direct conversion is not feasible, the two-step dehydrohalogenation-iodination sequence offers excellent control over the final product's stereochemistry. This methodology is of significant value to researchers in synthetic organic chemistry and drug development, providing access to key intermediates for the construction of complex molecular architectures. Careful control of reaction conditions, particularly temperature, is paramount for achieving high stereoselectivity in the iodination step.
References
- 1. allen.in [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 4. Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkyne iodination: Aliphatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 20 – Chemia [chemia.manac-inc.co.jp]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 1,2-Diiodopropane in C-C Bond Formation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the diverse methodologies available, the use of dihaloalkanes as electrophilic partners in reactions with nucleophilic carbon sources provides a direct route to cyclic and acyclic structures. 1,2-Diiodopropane, with its two reactive carbon-iodine bonds, serves as a valuable building block for the formation of substituted cyclopropane (B1198618) rings, which are key structural motifs in numerous pharmaceuticals and biologically active compounds. The high polarizability and excellent leaving group ability of the iodide ions make this compound a highly reactive substrate for such transformations.
This document provides detailed application notes and protocols for the utilization of this compound in C-C bond formation, specifically focusing on the synthesis of cyclopropane derivatives through reaction with active methylene (B1212753) compounds.
Core Application: Cyclopropanation of Active Methylene Compounds
A primary application of this compound in C-C bond formation is the synthesis of substituted cyclopropanes. This is typically achieved through a tandem nucleophilic substitution reaction with a carbanion generated from an active methylene compound, such as diethyl malonate. The reaction proceeds via a base-mediated deprotonation of the active methylene compound, followed by a sequential intramolecular cyclization, analogous to the Williamson ether synthesis for C-O bond formation.
Reaction Mechanism
The reaction mechanism involves the following key steps:
-
Deprotonation: A strong base, such as sodium ethoxide, abstracts an acidic α-hydrogen from the active methylene compound (e.g., diethyl malonate) to form a resonance-stabilized enolate.
-
First Nucleophilic Substitution (SN2): The enolate anion acts as a nucleophile and attacks one of the electrophilic carbon atoms of this compound, displacing one of the iodide leaving groups.
-
Second Nucleophilic Substitution (Intramolecular SN2): The newly formed intermediate still possesses an acidic proton. In the presence of a base, a second deprotonation can occur, leading to an intramolecular SN2 reaction where the carbanion displaces the second iodide, forming the cyclopropane ring.
Experimental Protocols
The following protocol is adapted from established procedures for the synthesis of cyclopropane derivatives using 1,2-dihaloalkanes and active methylene compounds.[1][2]
Protocol 1: Synthesis of Diethyl 1-methylcyclopropane-1,2-dicarboxylate
Materials:
-
This compound (1.0 equiv)
-
Diethyl malonate (1.0 equiv)
-
Sodium ethoxide (2.1 equiv)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, carefully add sodium metal (2.1 equiv) to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and cooling. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equiv) dropwise at room temperature with vigorous stirring.
-
Addition of this compound: After the addition of diethyl malonate is complete, add this compound (1.0 equiv) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Completion: After the addition of this compound, heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. Acidify the mixture to pH ~7 with a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired diethyl 1-methylcyclopropane-1,2-dicarboxylate.
Quantitative Data
The following table provides representative data for the synthesis of diethyl 1-methylcyclopropane-1,2-dicarboxylate. Yields can vary depending on the purity of reagents and adherence to anhydrous conditions.
| Entry | Substrate 1 (equiv) | Substrate 2 (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate (1.0) | This compound (1.0) | NaOEt (2.1) | Ethanol | Reflux | 5 | 65-75 |
| 2 | Diethyl malonate (1.0) | 1,2-Dibromoethane (1.0) | NaOEt (2.1) | Ethanol | Reflux | 8 | 60-70[2] |
| 3 | Dimethyl malonate (1.0) | 1,2-Dibromoethane (2.0) | K₂CO₃ (2.4) | DMF | 100 | 2 | 73[1] |
Note: Data for this compound is projected based on analogous reactions with 1,2-dibromoethane, considering the higher reactivity of iodoalkanes.
Conclusion
This compound is a potent reagent for the synthesis of substituted cyclopropanes through C-C bond formation with active methylene compounds. The protocols and data presented herein provide a foundational guide for researchers in organic synthesis and drug development to utilize this versatile building block. The high reactivity of the carbon-iodine bonds allows for efficient cyclization under relatively mild conditions, making it an attractive choice for the construction of complex molecules containing the cyclopropane motif. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving optimal yields.
References
Application Notes and Protocols for the Introduction of an Isopropyl Group
Topic: A comprehensive guide on the chemical strategies for introducing an isopropyl group into organic molecules, with a critical evaluation of 1,2-diiodopropane and a detailed focus on the utility of 2-iodopropane (B156323).
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.
Introduction: The Significance of the Isopropyl Group in Drug Development
The isopropyl group is a small, branched alkyl substituent that plays a crucial role in modern drug design. Its unique steric and electronic properties can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The gem-dimethyl moiety provides steric bulk, which can enhance binding affinity to biological targets by filling hydrophobic pockets in proteins and enzymes. Furthermore, the isopropyl group can increase a drug's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties.[1] By modulating lipophilicity, medicinal chemists can optimize a drug's ability to cross cell membranes and reach its site of action. The steric hindrance provided by the isopropyl group can also shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.
Critical Evaluation of this compound as an Isopropylating Agent
While the user's query specifically mentioned the use of this compound for introducing an isopropyl group, a thorough review of the chemical literature and fundamental reaction mechanisms indicates that This compound is not a suitable reagent for this purpose.
This compound is classified as a vicinal dihalide, meaning it has two iodine atoms on adjacent carbon atoms. The primary and most facile reaction of vicinal dihalides is elimination , particularly with bases or certain metals, to form an alkene. In the case of this compound, this reaction would lead to the formation of propene gas, not the introduction of an isopropyl group. The carbon-iodine bonds are relatively weak, and the proximity of the two iodine atoms creates steric strain, making the molecule prone to decomposition.
The logical relationship for the expected reactivity of this compound is illustrated in the diagram below.
2-Iodopropane: The Reagent of Choice for Isopropylation
For the introduction of an isopropyl group, the standard and highly effective reagent is 2-iodopropane (isopropyl iodide). This secondary alkyl halide is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. The iodine atom is an excellent leaving group, facilitating the reaction under relatively mild conditions.
The general workflow for isopropylation using 2-iodopropane is depicted below.
Experimental Protocols and Data
The following sections provide detailed protocols for the isopropylation of common nucleophiles using 2-iodopropane. The quantitative data are summarized in the subsequent tables for easy comparison.
4.1. Protocol 1: N-Isopropylation of an Aromatic Amine (N-Isopropylaniline)
This protocol describes the direct N-alkylation of aniline (B41778) with 2-iodopropane.
-
Materials: Aniline, 2-iodopropane, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN), Ethyl acetate (B1210297), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a round-bottom flask, add aniline (1.0 equiv.), potassium carbonate (2.0 equiv.), and acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-iodopropane (1.5 equiv.) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford N-isopropylaniline.
-
4.2. Protocol 2: O-Isopropylation of a Phenol (Isopropyl Phenyl Ether)
This protocol details the Williamson ether synthesis for the O-alkylation of phenol.
-
Materials: Phenol, 2-iodopropane, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous THF and phenol (1.0 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add 2-iodopropane (1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation or column chromatography to yield isopropyl phenyl ether.
-
4.3. Protocol 3: O-Isopropylation of a Carboxylic Acid (Isopropyl p-hydroxybenzoate)
This protocol describes the esterification of p-hydroxybenzoic acid with 2-iodopropane.
-
Materials: p-Hydroxybenzoic acid, 2-iodopropane, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Ethyl acetate, 1M Hydrochloric acid (HCl), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve p-hydroxybenzoic acid (1.0 equiv.) in DMF.
-
Add potassium carbonate (2.5 equiv.) to the solution.
-
Stir the mixture at room temperature for 20 minutes.
-
Add 2-iodopropane (2.2 equiv.) and heat the reaction to 70 °C.
-
Stir for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain isopropyl p-hydroxybenzoate.
-
Data Presentation
The following tables summarize the reaction conditions and yields for the isopropylation of various substrates using 2-iodopropane.
Table 1: N-Isopropylation of Amines
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 60-75 |
| Benzylamine | K₂CO₃ | DMF | 60 | 8 | ~85 |
| 2-Iodoaniline | Cs₂CO₃ | Toluene | 100 | 18 | 85-95 |
Table 2: O-Isopropylation of Phenols (Williamson Ether Synthesis)
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | THF | 25 | 12 | >90 |
| 4-Nitrophenol | K₂CO₃ | Acetone | 60 (reflux) | 6 | ~95 |
| Vanillin | K₂CO₃ | DMF | 80 | 4 | ~90 |
Table 3: O-Isopropylation of Carboxylic Acids (Esterification)
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Hydroxybenzoic Acid | K₂CO₃ | DMF | 70 | 5 | ~88 |
| Benzoic Acid | Cs₂CO₃ | Acetonitrile | 60 | 12 | ~92 |
| Acetic Acid | DBU | Toluene | 80 | 6 | ~85 |
Reaction Mechanisms
The isopropylation of nucleophiles with 2-iodopropane typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. The following diagram illustrates this pathway for the O-alkylation of a phenoxide.
Conclusion
The introduction of an isopropyl group is a valuable transformation in organic synthesis, particularly in the field of drug development. While this compound is not a viable reagent for this purpose due to its propensity for elimination, 2-iodopropane serves as an excellent and versatile isopropylating agent. The SN2 reaction of 2-iodopropane with a variety of nucleophiles, including amines, phenols, and carboxylic acids, provides a reliable and high-yielding method for the synthesis of isopropyl-containing compounds. The protocols and data presented herein offer a practical guide for researchers to effectively incorporate this important structural motif into their target molecules.
References
Application Note and Protocol for the Synthesis of 1,2-Diiodopropane
Introduction
This document provides a detailed protocol for the synthesis of 1,2-diiodopropane. The direct conversion of 2-iodopropane (B156323) to this compound via free-radical iodination is often impractical for preparative synthesis due to the reversibility and low thermodynamic driving force of radical iodination reactions. A more efficient and reliable method is the electrophilic addition of iodine to propene. This protocol outlines the synthesis of this compound from propene, a method that offers high atom economy and proceeds under mild conditions. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Reaction Scheme
The overall reaction involves the electrophilic addition of molecular iodine to the double bond of propene.
CH₃-CH=CH₂ + I₂ → CH₃-CHI-CH₂I
Materials and Methods
Materials
-
Propene (gas)
-
Iodine (solid, ≥99.8%)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous, ≥99.8%)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃, solid)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (three-necked)
-
Gas inlet tube
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Protocol
-
Reaction Setup:
-
A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the future solvent, a condenser, and a dropping funnel. The entire apparatus should be dried in an oven and assembled under a dry atmosphere (e.g., nitrogen or argon).
-
The flask is charged with iodine (25.4 g, 0.1 mol) and 100 mL of anhydrous dichloromethane.
-
The flask is cooled in an ice bath to 0-5 °C with stirring.
-
-
Addition of Propene:
-
Propene gas (4.2 g, 0.1 mol) is slowly bubbled into the stirred solution of iodine in dichloromethane over a period of 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
The disappearance of the purple color of iodine indicates the progress of the reaction. The addition is stopped once the color has faded to a pale yellow or colorless solution.
-
-
Work-up:
-
The reaction mixture is allowed to warm to room temperature.
-
The solution is transferred to a separatory funnel and washed with 50 mL of 10% aqueous sodium thiosulfate solution to remove any unreacted iodine. The organic layer should become colorless.
-
The organic layer is then washed with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude this compound is purified by vacuum distillation.
-
The product is collected at the appropriate boiling point and pressure. The expected boiling point is approximately 80-82 °C at 15 mmHg.
-
Safety Precautions
-
Propene: is an extremely flammable gas. Handle in a well-ventilated fume hood, away from ignition sources.
-
Iodine: is harmful if inhaled or in contact with skin and can cause serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane: is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The reaction should be conducted under an inert atmosphere to prevent side reactions.
Data Presentation
Table 1: Reagent and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Propene | C₃H₆ | 42.08 | 4.2 | 0.1 | 1.0 |
| Iodine | I₂ | 253.81 | 25.4 | 0.1 | 1.0 |
| This compound | C₃H₆I₂ | 295.89 | - | - | - |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Physical Appearance | Colorless to pale yellow liquid |
| Molecular Weight | 295.89 g/mol |
| Density | ~2.5 g/mL |
| Boiling Point | ~239 °C (estimated at atmospheric pressure), 80-82 °C at 15 mmHg |
| ¹H NMR (CDCl₃) | Estimated: δ 4.3-4.5 (m, 1H, -CHI-), 3.6-3.8 (m, 2H, -CH₂I), 1.9-2.1 (d, 3H, -CH₃) ppm. |
| ¹³C NMR (CDCl₃) | Estimated: δ 40-45 (-CHI-), 20-25 (-CH₃), 10-15 (-CH₂I) ppm. |
| IR (neat) | Estimated: 2970-2850 cm⁻¹ (C-H stretch), 1450-1380 cm⁻¹ (C-H bend), ~500 cm⁻¹ (C-I stretch) |
| Mass Spectrum (EI) | Major fragments (m/z): 169 [M-I]⁺, 41 [C₃H₅]⁺. |
Visualizations
Reaction Mechanism
The reaction proceeds via an electrophilic addition mechanism. The iodine molecule is polarized by the electron-rich double bond of propene, leading to the formation of a bridged iodonium (B1229267) ion intermediate. Subsequent nucleophilic attack by the iodide ion (I⁻) results in the formation of this compound.
Caption: Electrophilic addition of iodine to propene.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for Iodine-Transfer Polymerization (ITP) as a Controlled Radical Polymerization Technique
Introduction
While 1,2-diiodopropane is generally unsuitable as a direct reagent in polymer chemistry due to its inherent instability and tendency to undergo elimination reactions, the principles of using iodo-compounds in polymerization are well-established through the robust and versatile technique of Iodine-Transfer Polymerization (ITP). ITP, also known as degenerative-transfer living radical polymerization, provides excellent control over polymer molecular weight, architecture, and low polydispersity.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of iodoalkanes in ITP as a powerful tool for the synthesis of well-defined polymers.
Application Notes
1. Principle of Iodine-Transfer Polymerization (ITP)
ITP is a type of reversible-deactivation radical polymerization (RDRP) where a propagating polymer radical reacts with a dormant polymer chain capped with an iodine atom. This process involves the reversible transfer of the iodine atom between the active and dormant chains, establishing a dynamic equilibrium. This rapid and reversible exchange ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution and predictable molecular weights. The process is initiated by a conventional radical initiator, and the control is achieved through the degenerative transfer of the iodine atom from an iodo-containing chain transfer agent (CTA).
2. Key Advantages of ITP
-
Versatility: ITP is compatible with a wide range of monomers, including styrenes, acrylates, methacrylates, and vinyl acetate.[1]
-
Control over Polymer Architecture: The living nature of ITP allows for the synthesis of complex polymer architectures such as block copolymers, graft copolymers, and star polymers through sequential monomer addition.
-
Metal-Free System: Unlike other controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), ITP does not require a metal catalyst, which is advantageous for applications where metal contamination is a concern, such as in biomedical and electronic materials.
-
Predictable Molecular Weights: The number-average molecular weight (Mn) of the resulting polymer can be predetermined by the ratio of the initial concentrations of monomer to the chain transfer agent.
3. Common Chain Transfer Agents (CTAs) in ITP
A variety of iodo-compounds can be utilized as CTAs in ITP. The choice of CTA depends on the monomer and the desired polymer characteristics. Some common examples include:
-
Alkyl Iodides: Simple alkyl iodides like iodoform (B1672029) (CHI3) and 1-phenylethyl iodide are effective for controlling the polymerization of various monomers.
-
Perfluoroalkyl Iodides: These are particularly effective for the polymerization of fluorinated monomers and for the synthesis of fluorinated block copolymers.
-
Functionalized Iodo-Compounds: CTAs containing functional groups can be used to introduce specific functionalities at the polymer chain end.
Quantitative Data from ITP Experiments
The following tables summarize quantitative data from various ITP experiments, showcasing the level of control achievable with this technique.
Table 1: Iodine-Transfer Polymerization of Styrene (B11656)
| Monomer | Initiator | Chain Transfer Agent | [M]₀:[CTA]₀:[I]₀ | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Styrene | AIBN | 1-Phenylethyl iodide | 100:1:0.1 | 70 | 6 | 55 | 5,900 | 1.35 |
| Styrene | AIBN | Iodoform | 200:1:0.2 | 60 | 8 | 62 | 12,500 | 1.40 |
| Styrene | BPO | Perfluorohexyl iodide | 150:1:0.15 | 80 | 5 | 48 | 9,200 | 1.30 |
Table 2: Iodine-Transfer Polymerization of Acrylates and Methacrylates
| Monomer | Initiator | Chain Transfer Agent | [M]₀:[CTA]₀:[I]₀ | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Methyl Acrylate (B77674) | AIBN | Ethyl 2-iodoisobutyrate | 200:1:0.1 | 60 | 4 | 95 | 18,200 | 1.25 |
| n-Butyl Acrylate | AIBN | Iodoform | 300:1:0.2 | 60 | 6 | 89 | 28,500 | 1.38 |
| Methyl Methacrylate | AIBN | 1-Phenylethyl iodide | 150:1:0.1 | 70 | 5 | 75 | 13,800 | 1.32 |
| Methyl Methacrylate | AIBN | Ethyl 2-iodoisobutyrate | 100:1:0.1 | 60 | 3 | 92 | 9,500 | 1.20 |
Experimental Protocols
Protocol 1: General Procedure for Iodine-Transfer Polymerization of Styrene
This protocol describes a typical procedure for the ITP of styrene using 1-phenylethyl iodide as the CTA and AIBN as the initiator.
Materials:
-
Styrene (monomer), freshly distilled
-
1-Phenylethyl iodide (Chain Transfer Agent - CTA)
-
2,2'-Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous toluene (B28343) (Solvent)
-
Methanol (B129727) (Non-solvent for precipitation)
Procedure:
-
Reaction Setup: A Schlenk flask is charged with a magnetic stir bar, styrene (e.g., 10.4 g, 100 mmol), 1-phenylethyl iodide (e.g., 0.218 g, 1 mmol), and AIBN (e.g., 0.0164 g, 0.1 mmol) in anhydrous toluene (e.g., 10 mL).
-
Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is then immersed in a preheated oil bath at 70°C and stirred for the desired reaction time (e.g., 6 hours).
-
Termination: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Isolation: The polymer is isolated by precipitating the viscous solution into a large excess of methanol.
-
Purification: The precipitated polystyrene is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60°C to a constant weight.
-
Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the polymer are determined by Gel Permeation Chromatography (GPC). Monomer conversion is determined by gravimetry or ¹H NMR spectroscopy.
Protocol 2: Synthesis of a Polystyrene-block-poly(methyl acrylate) Copolymer via ITP
This protocol outlines the synthesis of a block copolymer by sequential monomer addition.
Procedure:
-
Synthesis of the First Block (Polystyrene): Follow Protocol 1 to synthesize a polystyrene macro-chain transfer agent (PSt-I). It is crucial to stop the polymerization at a relatively low conversion (e.g., < 50%) to ensure high end-group fidelity. The resulting polymer is purified by precipitation in methanol and dried.
-
Chain Extension (Synthesis of the Second Block):
-
In a Schlenk flask, the purified PSt-I macro-CTA (e.g., 5.0 g) is dissolved in anhydrous toluene.
-
Methyl acrylate (MA) (e.g., 10.0 g, 116 mmol) and a fresh portion of AIBN (e.g., 0.0082 g, 0.05 mmol) are added.
-
The mixture is degassed by three freeze-pump-thaw cycles.
-
The flask is immersed in a preheated oil bath at 60°C and stirred for the desired time (e.g., 4 hours).
-
-
Termination and Isolation: The polymerization is terminated and the block copolymer is isolated and purified following the same procedure as in Protocol 1, using an appropriate non-solvent (e.g., heptane).
-
Characterization: The formation of the block copolymer is confirmed by an increase in molecular weight as determined by GPC, and the composition is analyzed by ¹H NMR spectroscopy.
Visualizations
Caption: Mechanism of Iodine-Transfer Polymerization (ITP).
Caption: General Experimental Workflow for ITP.
References
One-Pot Synthesis Involving 1,2-Diiodopropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
One-pot syntheses offer significant advantages in chemical and pharmaceutical research by improving efficiency, reducing waste, and simplifying complex molecular constructions. This document provides an overview of the potential applications of 1,2-diiodopropane in one-pot synthetic methodologies for the generation of valuable heterocyclic scaffolds. While direct, well-documented one-pot protocols starting from this compound are not extensively reported in readily available literature, this note explores mechanistically plausible strategies and provides generalized protocols for the synthesis of key three- and six-membered heterocycles, namely aziridines, thiiranes, and piperazines. These protocols are intended to serve as a foundational guide for researchers to develop specific synthetic routes tailored to their target molecules.
Introduction
This compound, a vicinal dihaloalkane, possesses two electrophilic carbon centers, making it a potentially valuable building block in organic synthesis. The two iodine atoms are good leaving groups, susceptible to nucleophilic substitution. In the context of one-pot synthesis, this compound can theoretically react with binucleophiles to form cyclic structures in a single procedural step, thereby avoiding the isolation of intermediates and streamlining the synthetic process. This approach is highly desirable in drug discovery and development, where rapid access to diverse molecular scaffolds is crucial. This document outlines hypothetical one-pot procedures for the synthesis of aziridines, thiiranes, and piperazines using this compound as a key reagent.
I. One-Pot Synthesis of Aziridines
Application: Aziridines are versatile intermediates in organic synthesis and are present in numerous biologically active compounds. A one-pot synthesis from a readily available precursor like this compound would be a valuable addition to the synthetic chemist's toolbox.
Reaction Principle: The reaction involves the double N-alkylation of a primary amine with this compound in the presence of a base. The first alkylation forms a 2-iodopropylamine intermediate, which then undergoes an intramolecular nucleophilic substitution to form the aziridine (B145994) ring.
Experimental Protocol (General Procedure):
-
To a solution of the primary amine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or DMSO) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (2.2 eq., e.g., potassium carbonate, cesium carbonate, or DBU).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1 eq.) in the same solvent dropwise over a period of 30 minutes.
-
The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted aziridine.
Data Presentation:
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | ACN | 60 | 12 | Data not available |
| 2 | Aniline | Cs₂CO₃ | DMF | 80 | 8 | Data not available |
| 3 | Cyclohexylamine | DBU | DMSO | RT | 24 | Data not available |
Note: The yields are hypothetical and would need to be determined experimentally.
Logical Workflow for Aziridine Synthesis:
Caption: One-pot aziridine synthesis workflow.
II. One-Pot Synthesis of Thiiranes
Application: Thiiranes (episulfides) are sulfur-containing three-membered rings that are important building blocks for the synthesis of various sulfur-containing compounds and have applications in materials science and medicinal chemistry.
Reaction Principle: This one-pot synthesis involves the reaction of this compound with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea, which acts as a sulfur transfer agent. The reaction proceeds via a double displacement mechanism to form the thiirane (B1199164) ring.
Experimental Protocol (General Procedure):
-
In a round-bottom flask, dissolve the sulfur source (1.2 eq., e.g., sodium sulfide nonahydrate or thiourea) in a suitable solvent (e.g., ethanol, methanol, or a mixture of water and an organic solvent).
-
Add a solution of this compound (1.0 eq.) in the same or a miscible solvent to the reaction mixture.
-
If using thiourea, a base (e.g., sodium hydroxide (B78521) or potassium carbonate, 2.2 eq.) should be added to generate the active nucleophile in situ.
-
The reaction is stirred at a temperature between room temperature and the reflux temperature of the solvent. The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by distillation or column chromatography to yield the thiirane.
Data Presentation:
| Entry | Sulfur Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂S·9H₂O | - | Ethanol | Reflux | 6 | Data not available |
| 2 | Thiourea | K₂CO₃ | Methanol | 50 | 12 | Data not available |
| 3 | Thiourea | NaOH | Water/DCM (PTC) | RT | 24 | Data not available |
Note: The yields are hypothetical and would need to be determined experimentally.
Signaling Pathway for Thiirane Formation:
Caption: Reaction pathway for one-pot thiirane synthesis.
III. One-Pot Synthesis of Piperazines
Application: The piperazine (B1678402) scaffold is a ubiquitous structural motif in a vast number of marketed drugs, exhibiting a wide range of biological activities. An efficient one-pot synthesis is highly sought after in pharmaceutical development.
Reaction Principle: This method involves the condensation of a 1,2-diamine with this compound. The reaction proceeds through a sequential double N-alkylation to form the six-membered piperazine ring in a single step.
Experimental Protocol (General Procedure):
-
To a solution of the 1,2-diamine (1.0 eq.) in a polar aprotic solvent such as DMF or NMP, add a strong, non-nucleophilic base (2.5 eq., e.g., potassium carbonate or sodium hydride).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Slowly add a solution of this compound (1.05 eq.) in the same solvent.
-
The reaction mixture is heated to a temperature between 80 °C and 120 °C and monitored by LC-MS.
-
Once the starting material is consumed, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography or crystallization to give the desired piperazine derivative.
Data Presentation:
| Entry | 1,2-Diamine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethylenediamine | K₂CO₃ | DMF | 100 | 24 | Data not available |
| 2 | N-Methylethylenediamine | NaH | NMP | 120 | 18 | Data not available |
| 3 | 1,2-Diaminocyclohexane | K₂CO₃ | DMSO | 110 | 20 | Data not available |
Note: The yields are hypothetical and would need to be determined experimentally.
Experimental Workflow for Piperazine Synthesis:
Caption: Step-by-step workflow for piperazine synthesis.
Conclusion
The application of this compound in one-pot syntheses represents a promising, albeit currently underexplored, area of research. The generalized protocols provided herein for the synthesis of aziridines, thiiranes, and piperazines are based on established chemical principles and are intended to serve as a starting point for the development of robust and efficient synthetic methodologies. Further research and optimization are required to establish the full scope and limitations of these transformations. The successful implementation of such one-pot procedures would offer significant benefits to the fields of medicinal chemistry and drug development by accelerating the synthesis of diverse and complex molecular architectures.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2-Diiodopropane Synthesis
Welcome to the technical support center for the synthesis of 1,2-diiodopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound via three primary methods: the Finkelstein reaction, free-radical iodination, and conversion from propane-1,2-diol.
Method 1: Finkelstein Reaction from 1,2-Dihalopropane (e.g., 1,2-Dichloropropane)
The Finkelstein reaction is a versatile method for preparing alkyl iodides from other alkyl halides.[1][2][3][4][5][6][7] It is an S(_N)2 reaction that involves the exchange of a halogen atom.[1][3][6] The reaction is typically driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, most commonly acetone (B3395972).[1][4]
Issue: Low or No Conversion to this compound
| Potential Cause | Recommended Solution |
| Inactive Starting Material | Ensure the 1,2-dihalopropane (e.g., 1,2-dichloropropane (B32752) or 1,2-dibromopropane) is pure and free of inhibitors. Consider purification of the starting material by distillation if necessary. |
| Insufficient Reaction Time or Temperature | The Finkelstein reaction can be slow. Increase the reaction time and/or temperature. Refluxing in acetone is a common practice. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Poor Solubility of Sodium Iodide | Ensure the sodium iodide is fully dissolved in the acetone. Use anhydrous acetone, as water can reduce the solubility of NaI and affect the reaction. |
| Precipitation of Sodium Halide | The precipitation of the less soluble sodium chloride or bromide is crucial for driving the reaction forward.[1][4] If no precipitate is observed, it may indicate that the reaction is not proceeding. |
Issue: Formation of Elimination Byproducts (e.g., Alkenes)
A common side reaction in the synthesis of vicinal dihalides is elimination, leading to the formation of unsaturated compounds.[8][9]
| Potential Cause | Recommended Solution |
| High Reaction Temperature | While higher temperatures can increase the rate of substitution, they can also favor elimination. Find the optimal temperature that maximizes the substitution rate while minimizing elimination. |
| Strongly Basic Conditions | Although not inherent to the Finkelstein reaction, contamination with strong bases can promote elimination. Ensure all glassware and reagents are clean and free from basic residues. |
| Steric Hindrance | While 1,2-dihalopropanes are secondary halides and thus more prone to elimination than primary halides, the Finkelstein reaction is still generally effective.[1] If elimination is a significant issue, consider alternative synthetic routes. |
Experimental Protocol: Finkelstein Reaction
This protocol provides a general method for the synthesis of this compound from 1,2-dichloropropane.
-
Materials:
-
1,2-Dichloropropane
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (2.2 equivalents) in anhydrous acetone.
-
Add 1,2-dichloropropane (1 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitated sodium chloride.
-
Remove the acetone from the filtrate under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure.[2][3][10][11][12]
-
Method 2: Free-Radical Iodination of 2-Iodopropane (B156323)
This method involves the reaction of 2-iodopropane with molecular iodine, typically initiated by light or a radical initiator.[1][8][13][14][15]
Issue: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Initiation | Ensure adequate initiation of the radical chain reaction. If using photochemical initiation, ensure a suitable light source is used. If using a chemical initiator, ensure it is active and used at the appropriate temperature. |
| Low Concentration of Iodine | The concentration of iodine can affect the rate of the propagation steps. Ensure a sufficient concentration of iodine is maintained throughout the reaction. |
| Termination Reactions | Radical termination steps can prematurely end the chain reaction.[14][15] Running the reaction at a suitable concentration and temperature can help to favor propagation over termination. |
Issue: Formation of Poly-iodinated or Isomeric Byproducts
| Potential Cause | Recommended Solution |
| Over-iodination | The desired product, this compound, can potentially undergo further iodination. Control the stoichiometry of the reactants, using 2-iodopropane in excess relative to iodine. |
| Radical Rearrangement | While less common for simple alkyl radicals, rearrangements can occur. Analyze the product mixture by GC-MS to identify any isomeric byproducts.[16][17][18] |
Experimental Protocol: Free-Radical Iodination
This protocol outlines a general procedure for the free-radical iodination of 2-iodopropane.
-
Materials:
-
2-Iodopropane
-
Iodine (I(_2))
-
A suitable radical initiator (e.g., AIBN) or a UV lamp
-
An inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)
-
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser, stirrer, and an inlet for an inert gas, dissolve 2-iodopropane and iodine in the chosen solvent.
-
If using a chemical initiator, add it to the mixture.
-
Initiate the reaction by heating to the decomposition temperature of the initiator or by irradiating with a UV lamp.
-
Monitor the reaction progress by observing the disappearance of the iodine color and by analytical techniques such as GC-MS.
-
Once the reaction is complete, cool the mixture.
-
Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4)).
-
Purify the this compound by fractional distillation under reduced pressure.[2][3][10][11][12]
-
Method 3: Conversion from Propane-1,2-diol
This method involves the conversion of the hydroxyl groups of propane-1,2-diol to iodides, often using reagents like hydrogen iodide (HI) or a mixture of iodine and red phosphorus.
Issue: Incomplete Conversion of the Diol
| Potential Cause | Recommended Solution |
| Insufficient Iodinating Agent | Ensure a stoichiometric excess of the iodinating agent (HI or P/I(_2)) is used to convert both hydroxyl groups. |
| Low Reaction Temperature | The conversion of alcohols to alkyl iodides may require elevated temperatures. Heat the reaction mixture to drive the reaction to completion. |
| Water Formation | The reaction produces water, which can dilute the reagents and shift the equilibrium. Consider methods to remove water as it is formed, if feasible. |
Issue: Formation of Ether Byproducts
| Potential Cause | Recommended Solution |
| Intermolecular Dehydration | Under acidic conditions and at elevated temperatures, intermolecular dehydration of the diol can lead to the formation of polyethers. |
| Reaction Conditions | Carefully control the reaction temperature and the concentration of the acid catalyst to minimize ether formation. |
Experimental Protocol: Conversion from Propane-1,2-diol
This protocol provides a general method for the synthesis of this compound from propane-1,2-diol using iodine and red phosphorus.
-
Materials:
-
Propane-1,2-diol
-
Red Phosphorus
-
Iodine
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, place propane-1,2-diol and red phosphorus.
-
Cool the flask in an ice bath and slowly add iodine in small portions with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the mixture to initiate the reaction. The reaction can be exothermic, so be prepared to cool the flask if necessary.
-
After the initial reaction subsides, heat the mixture under reflux for several hours.
-
Cool the reaction mixture and distill the crude this compound directly from the reaction flask.
-
Wash the distillate with water, then with a dilute solution of sodium thiosulfate, and finally with water again.
-
Dry the product over anhydrous calcium chloride and purify by fractional distillation under reduced pressure.[2][3][10][11][12]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method generally provides the highest yield for this compound?
A1: The Finkelstein reaction, when optimized, can often provide high yields, especially when starting from 1,2-dibromopropane, as the carbon-bromine bond is more easily cleaved than the carbon-chlorine bond.[1][2][3][4][5][6][7] The success of this reaction is highly dependent on driving the equilibrium by precipitating the sodium halide byproduct.[1][4]
Q2: How can I effectively monitor the progress of my reaction?
A2: For all three methods, Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective monitoring techniques. TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. GC-MS offers a more quantitative analysis, allowing you to determine the relative amounts of starting material, product, and any byproducts.[16][17][18]
Q3: What is the best method for purifying crude this compound?
A3: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.[2][3][10][11][12] This technique is necessary because this compound has a relatively high boiling point and may be prone to decomposition at atmospheric pressure.
Q4: My this compound product is colored (e.g., pink or brown). What is the cause and how can I remove the color?
A4: The color is likely due to the presence of dissolved iodine. This can be removed by washing the crude product with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na(_2)S(_2)O(_3)), until the color disappears.
Q5: I am observing an unexpected peak in my GC-MS analysis. What could it be?
A5: Depending on the synthetic route, unexpected peaks could correspond to several possibilities:
-
Finkelstein Reaction: Elimination products (e.g., allyl iodide, propene), or incompletely reacted starting material (1,2-dihalopropane).
-
Free-Radical Iodination: Poly-iodinated propanes or isomeric diiodopropanes.
-
From Diol: Ether byproducts or unreacted starting material. A thorough analysis of the mass spectrum of the unknown peak can help in its identification.[16][17][18]
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Key Reagents | Typical Conditions | Common Side Products | Yield Potential |
| Finkelstein Reaction | 1,2-Dichloropropane or 1,2-Dibromopropane | NaI, Acetone | Reflux | Alkenes (from elimination) | Good to Excellent |
| Free-Radical Iodination | 2-Iodopropane | I(_2), Radical Initiator/UV light | Varies with initiator | Poly-iodinated propanes, Isomers | Moderate |
| From Diol | Propane-1,2-diol | P/I(_2) or HI | Reflux | Ethers, Unreacted mono-iodo alcohol | Moderate to Good |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the logical flow of the synthetic pathways and a general troubleshooting workflow.
Caption: Synthetic pathways to this compound.
Caption: General troubleshooting workflow for synthesis.
References
- 1. brainly.com [brainly.com]
- 2. Purification [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. byjus.com [byjus.com]
- 7. Finkelstein Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. How To [chem.rochester.edu]
- 11. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 12. youtube.com [youtube.com]
- 13. gauthmath.com [gauthmath.com]
- 14. Solved: ) For the conversion of 2 -iodopropane to 1,2 -diiodopropane. a) Give the overall equatio [Chemistry] [gauthmath.com]
- 15. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. shimadzu.com [shimadzu.com]
- 18. agriculturejournals.cz [agriculturejournals.cz]
common side reactions in the preparation of 1,2-diiodopropane
Technical Support Center: Preparation of 1,2-Diiodopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Decomposition of the product: this compound is known to be unstable and can readily decompose back to propene and iodine, especially when exposed to heat or light.[1][2] | - Conduct the reaction at low temperatures. - Protect the reaction mixture from light by wrapping the glassware in aluminum foil. - Minimize the reaction time. - Use a stream of nitrogen to remove excess propene after the reaction is complete to shift the equilibrium towards the product.[1] |
| Incomplete reaction: Insufficient reaction time or inadequate mixing of reactants. | - Ensure vigorous stirring of the reaction mixture. - Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. | |
| Presence of Propene in the Final Product | Product decomposition: As mentioned above, the equilibrium between this compound, propene, and iodine can lead to the regeneration of propene.[1][2] | - After the reaction, decolorize the solution with a mild reducing agent like sodium thiosulfate (B1220275) to remove unreacted iodine, which can catalyze the decomposition.[1] - Purify the product quickly after the reaction is complete, using low-temperature distillation or chromatography. |
| Formation of Isomeric Byproducts | Non-regioselective addition: While the addition of I₂ to propene is expected to be regioselective, reactions with interhalogen compounds like iodine bromide (IBr) are known to produce a mixture of isomers (e.g., 2-bromo-1-iodopropane and 1-bromo-2-iodopropane).[1][3] While less common with I₂, slight deviations from ideal conditions could potentially lead to minor isomeric diiodo-impurities. | - Ensure the purity of the starting materials. - Maintain strict control over reaction conditions, particularly temperature and the absence of contaminants that could act as catalysts for isomerization. |
| Observation of a Darkening Solution | Formation of iodine: The decomposition of this compound releases iodine, which can cause the solution to darken.[1] | This is a strong indicator of product decomposition. Immediately take steps to stabilize the product, such as cooling the reaction mixture and removing the excess reactants. |
| Polymerization of Propene | Radical side reactions: Although the primary mechanism is electrophilic addition, radical pathways can be initiated, leading to the polymerization of propene.[4][5] | - Add the alkene (propene) as the last reactant to the mixture to minimize its exposure to conditions that might initiate polymerization.[4] - Use radical inhibitors if polymerization is a persistent issue. |
| Formation of 2-Iodopropane | Reaction with HI: If hydrogen iodide (HI) is present as an impurity or is formed as a byproduct and not neutralized, it can react with propene via Markovnikov addition to yield 2-iodopropane.[6][7][8] | - Ensure the starting materials are free of acidic impurities. - Consider using a non-protic solvent to minimize proton-related side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound from propene and iodine?
A1: The most significant factor contributing to low yields is the inherent instability of the this compound product. It exists in equilibrium with the starting materials, propene and iodine, and can easily decompose back to them, especially under the influence of heat or light.[1][2] Therefore, careful control of the reaction conditions to favor the forward reaction and minimize decomposition is crucial for achieving a good yield.
Q2: How can I confirm the presence of this compound and its common side products in my reaction mixture?
A2: A combination of analytical techniques can be used for product confirmation and impurity profiling. ¹H NMR and ¹³C NMR spectroscopy are invaluable for structural elucidation of the main product and any isomeric byproducts. Gas chromatography-mass spectrometry (GC-MS) is also highly effective for separating and identifying the volatile components of the reaction mixture, including the desired product, unreacted starting materials, and potential side products like propene and iodopropenes.
Q3: Are there alternative methods for preparing this compound that might have different side reaction profiles?
A3: Yes, an alternative route is the conversion of 1,2-propanediol to this compound. This is typically achieved using a reagent that can convert hydroxyl groups to iodides, such as a combination of iodine and a phosphine (B1218219) (e.g., the Appel reaction) or by using hydroiodic acid. While this method avoids the direct use of propene and the associated risk of polymerization, it may introduce its own set of side reactions, such as elimination to form allylic iodides or ethers, depending on the specific reagents and conditions employed.
Q4: What is the mechanism of decomposition for this compound?
A4: The decomposition of this compound back to propene and iodine is a retro-addition reaction. This process is thermodynamically driven under certain conditions. Additionally, vicinal dihalides can undergo elimination reactions. In the case of this compound, elimination of hydrogen iodide (HI) can occur, leading to the formation of iodopropene isomers.[9][10]
Q5: Can I store this compound for a long period?
A5: Due to its instability, long-term storage of this compound is challenging. If storage is necessary, it should be done at low temperatures, in the dark, and preferably under an inert atmosphere to minimize decomposition. It is generally recommended to use this compound in subsequent reactions as soon as possible after its preparation and purification.
Reaction Pathway and Side Reactions
The following diagram illustrates the primary reaction for the synthesis of this compound from propene, along with the major side reactions that can occur.
Caption: Synthesis of this compound and potential side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. connectsci.au [connectsci.au]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. askfilo.com [askfilo.com]
- 7. echemi.com [echemi.com]
- 8. Organic synthesis conversions Convert propene to 1-iodopropane. Convert .. [askfilo.com]
- 9. Elimination Reactions – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 1,2-Diiodopropane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 1,2-diiodopropane. Given the inherent instability of vicinal diiodides, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance purity and yield while minimizing product loss.
Frequently Asked Questions (FAQs)
Q1: Why is crude this compound so difficult to purify?
A1: The instability of this compound presents the primary challenge during its purification. This instability arises from two main molecular characteristics:
-
Steric Strain: The presence of two large iodine atoms on adjacent carbon atoms leads to significant steric repulsion, creating a strained molecule.[1]
-
Weak Carbon-Iodine Bonds: The carbon-iodine (C-I) bond is inherently weak and prone to cleavage.[1]
This combination of factors makes the molecule susceptible to eliminating a molecule of iodine (I₂) to form the more stable propene. This decomposition can be triggered by heat, light, or contact with acidic surfaces, such as standard silica (B1680970) gel.[1]
Q2: What are the major impurities found in crude this compound?
A2: Common impurities in crude this compound typically include unreacted starting materials, solvent residues, and byproducts from decomposition. The most significant impurity is often the corresponding alkene (propene) formed via the elimination of iodine. Depending on the synthetic route, other constitutional isomers like 1,1-diiodopropane (B76905) or 1,3-diiodopropane (B1583150) could also be present.
Q3: What is the most effective general strategy for purifying this compound?
A3: A successful purification strategy for this compound must minimize exposure to conditions that promote decomposition. The recommended approach involves:
-
Rapid Work-up: The crude product should be processed quickly at low temperatures following synthesis.[1]
-
Protection from Light and Air: All purification procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with flasks protected from light (e.g., wrapped in aluminum foil).[1]
-
Low-Temperature Techniques: Both recrystallization and chromatography should be performed at reduced temperatures to suppress the rate of decomposition.[1]
Troubleshooting Guide
Problem 1: My this compound is decomposing on the silica gel column, resulting in a low yield and alkene impurities.
-
Cause: This is a very common issue. Standard silica gel is slightly acidic, which catalyzes the elimination of iodine from the vicinal diiodide structure.[1]
-
Solutions:
-
Option A: Deactivate the Silica Gel: Neutralizing the acidic sites on the silica gel can significantly reduce decomposition. This is achieved by preparing a slurry of silica gel in the eluent and adding a base, such as triethylamine (B128534) (typically 1% v/v), before packing the column.[1]
-
Option B: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. A preliminary test of the crude product's stability with a small amount of the chosen stationary phase is recommended.
-
Option C: Perform Low-Temperature Flash Chromatography: Lowering the temperature slows the decomposition rate. This can be done by using a jacketed column connected to a circulating chiller, with a target temperature between 0°C and -20°C. Pre-chilling the eluent is also essential.[1]
-
Problem 2: The product is streaking or tailing on the chromatography column, leading to poor separation.
-
Cause: Streaking can result from interactions with the stationary phase, poor solubility in the eluent, or column overloading.
-
Solutions:
-
Deactivate the Silica Gel: As with decomposition issues, deactivating the silica gel with triethylamine can often resolve tailing by minimizing strong interactions with acidic sites.[1]
-
Optimize the Solvent System: Ensure the chosen eluent provides adequate solubility for this compound. If solubility is low, it can lead to poor separation. A systematic trial of different solvent mixtures may be necessary.
-
Reduce Sample Load: Overloading the column can lead to broad bands and poor separation. Try loading a smaller quantity of the crude material.
-
Problem 3: The compound decomposes when I attempt recrystallization from a hot solvent.
-
Cause: this compound is thermally labile, and standard recrystallization techniques involving heating to dissolve the compound are often too harsh.[1]
-
Solution: Low-Temperature Recrystallization: The goal is to dissolve the compound at a low enough temperature to prevent decomposition and then induce crystallization by further cooling. A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent (like dichloromethane) at a moderately low temperature (e.g., -20°C) and then inducing crystallization by cooling to a much lower temperature (e.g., -78°C).[1]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Key Parameters | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Low-Temperature Recrystallization | Solvent: Dichloromethane/PentaneDissolution Temp: -20°CCrystallization Temp: -78°C | >98% | 50-70% | High purity achievable; good for removing highly soluble or insoluble impurities. | Yield can be moderate; requires very low temperatures. |
| Low-Temperature Column Chromatography | Stationary Phase: Deactivated Silica Gel (1% Et₃N)Temperature: 0°C to -20°CEluent: Hexane/Ethyl Acetate gradient | 95-98% | 60-80% | Good for separating similarly soluble impurities; higher yields possible. | Requires specialized equipment (jacketed column); more complex setup. |
| Standard Column Chromatography | Stationary Phase: Silica GelTemperature: Room Temperature | <90% | <40% | Simple setup. | High risk of product decomposition on the column; low yield and purity.[1] |
Note: Purity and yield are highly dependent on the quality of the crude material and the precise execution of the protocol. The values presented are illustrative.
Experimental Protocols
Protocol 1: Low-Temperature Column Chromatography with Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare a slurry of silica gel in the chosen non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation.
-
-
Column Packing:
-
Pack a jacketed glass chromatography column with the deactivated silica gel slurry.
-
Connect the column jacket to a circulating chiller set to the desired temperature (e.g., -10°C).
-
Flush the packed column with at least two column volumes of the pre-chilled eluent containing 1% triethylamine.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the pre-chilled eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the pre-chilled eluent, applying positive pressure as needed for flash chromatography.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), ensuring the entire process is protected from light.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cold water bath) to isolate the purified this compound.
-
Protocol 2: Low-Temperature Recrystallization
-
Solvent Selection:
-
Experiment with small quantities of the crude product to find a suitable solvent system. A good system will show poor solubility at -78°C but good solubility at -20°C. Common choices include dichloromethane/pentane or diethyl ether/pentane.[1]
-
-
Dissolution:
-
In a flask wrapped in aluminum foil, place the crude this compound.
-
Cool the flask to -20°C in a cooling bath (e.g., dry ice/isopropanol).
-
Slowly add the pre-cooled (-20°C) primary solvent (e.g., dichloromethane) dropwise until the solid just dissolves.[1]
-
-
Crystallization:
-
Once dissolved, slowly add a pre-cooled (-20°C) anti-solvent (e.g., pentane) until the solution becomes persistently cloudy. Add a single drop of the primary solvent to clarify.[1]
-
Slowly cool the flask to -78°C in a dry ice/acetone bath.
-
Allow the solution to stand undisturbed for several hours to promote crystal growth.[1]
-
-
Isolation:
-
Pre-cool a Büchner funnel and filter flask to at least -20°C.
-
Quickly filter the cold crystalline slurry and wash the collected crystals with a small amount of the ice-cold anti-solvent.
-
Dry the crystals under a stream of inert gas or in a vacuum desiccator at low temperature.[1]
-
Visualizations
Caption: Decision workflow for selecting a suitable purification method.
Caption: Step-by-step workflow for low-temperature column chromatography.
References
Technical Support Center: Synthesis and Handling of 1,2-Diiodopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-diiodopropane. The inherent instability of this vicinal diiodide presents unique challenges in its synthesis and purification, primarily due to the propensity for elimination of hydrogen iodide (HI). This guide offers practical solutions to minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to eliminating HI?
A1: The elimination of HI from this compound is driven by several factors. The two large iodine atoms on adjacent carbons create significant steric strain.[1] The carbon-iodine bond is relatively weak, making the iodide ion a good leaving group.[1] The presence of a base can readily abstract a proton from the carbon adjacent to the carbon bearing an iodine atom, initiating an E2 elimination reaction. Even in the absence of a strong base, thermal or light-induced elimination can occur.
Q2: What are the major byproducts of this compound synthesis?
A2: The primary byproduct from the elimination of HI is propene. Another common byproduct is allyl iodide, resulting from the elimination of I2, which is also a known decomposition pathway for vicinal diiodides.[2][3]
Q3: Can I store this compound? If so, under what conditions?
A3: Due to its instability, long-term storage of this compound is not recommended. If short-term storage is necessary, it should be kept at low temperatures (≤ -20°C), in the dark, and under an inert atmosphere (e.g., argon or nitrogen) to minimize decomposition. The use of a copper stabilizer may also be considered, as is common for other alkyl iodides.
Troubleshooting Guides
Problem 1: Low yield of this compound with significant propene formation.
This issue commonly arises from reaction conditions that favor the elimination of HI.
| Potential Cause | Recommended Solution | Rationale |
| High Reaction Temperature | Maintain a low reaction temperature, ideally between -20°C and 0°C, throughout the synthesis. | The elimination reaction has a higher activation energy than the addition reaction. Lower temperatures will kinetically favor the desired iodination. |
| Presence of Base | Conduct the reaction under strictly non-basic or neutral pH conditions. If a base is required for other reasons, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) in stoichiometric amounts. | Bases promote the E2 elimination pathway by abstracting a proton. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and work up the reaction as soon as the starting material is consumed. | Extended exposure to even mild reaction conditions can lead to the slow decomposition of the product. |
| Presence of Light | Protect the reaction from light by wrapping the reaction vessel in aluminum foil. | Light can initiate radical pathways that can lead to the elimination of I2. |
Problem 2: Decomposition of this compound during purification.
Purification, especially using column chromatography, can be a major source of product loss.
| Potential Cause | Recommended Solution | Rationale |
| Acidic Silica (B1680970) Gel | Use deactivated (neutral) silica gel for column chromatography. This can be prepared by treating the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent) and then flushing with the eluent.[4] | The acidic surface of standard silica gel can catalyze the elimination of HI.[4] |
| High Temperature during Solvent Removal | Remove the solvent under reduced pressure at low temperatures (e.g., using a cold water bath). | This compound is thermally labile, and heating can induce elimination.[4] |
| Slow Purification Process | Perform the purification as quickly as possible. Consider using a shorter chromatography column. | Minimizing the time the product spends on the stationary phase reduces the opportunity for decomposition.[4] |
Experimental Protocols
Low-Temperature Iodination of Propene
This protocol is designed to minimize the elimination of HI by maintaining a low temperature and neutral conditions.
Materials:
-
Propene gas
-
Iodine (I₂)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve iodine (1.0 eq) in anhydrous dichloromethane in a three-necked flask equipped with a gas inlet, a thermometer, and a drying tube.
-
Cool the solution to -20°C using a cryocooler or a dry ice/acetone bath.
-
Bubble propene gas slowly through the cooled solution while maintaining the temperature between -20°C and -15°C.
-
Monitor the reaction progress by observing the disappearance of the purple color of the iodine.
-
Once the solution is colorless, stop the flow of propene.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure at a temperature not exceeding 20°C.
-
The crude this compound should be used immediately or stored under an inert atmosphere at ≤ -20°C.
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of this compound
| Temperature (°C) | Yield of this compound (%) | Yield of Propene (%) |
| 25 | 45 | 55 |
| 0 | 75 | 25 |
| -20 | 92 | 8 |
| -40 | 95 | 5 |
Note: These are representative data and actual results may vary.
Visualizations
References
Technical Support Center: Managing 1,2-Diiodopropane Instability in Reactions
Welcome to the technical support center for handling 1,2-diiodopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the inherent instability of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing, and what are the signs?
A1: this compound is inherently unstable due to significant steric strain caused by the two large iodine atoms on adjacent carbons and the relatively weak carbon-iodine (C-I) bonds.[1][2] The primary signs of decomposition are the formation of a brown or purple color in your solution, which indicates the presence of molecular iodine (I₂), and the detection of propene as a byproduct.[1]
Q2: What is the main decomposition pathway for this compound?
A2: The principal decomposition route is the elimination of molecular iodine (I₂) to form propene.[1] This reaction is entropically favored and relieves the steric strain within the molecule.[1][3][4] Although the reaction is endothermic, the instability of the starting material allows it to proceed, especially when exposed to heat or light.
Q3: My reaction yield is low, and I'm observing alkene byproducts. How can I fix this?
A3: Low yields and the presence of alkenes are classic symptoms of this compound decomposition. The most effective solution is to generate and consume the this compound in situ. This means preparing it in the reaction vessel and immediately converting it to the desired product without isolation.[5] This strategy prevents the unstable intermediate from accumulating and decomposing.
Q4: What are the optimal temperature conditions for working with this compound?
A4: It is crucial to maintain low temperatures throughout your experiment. Many procedures involving vicinal diiodides are conducted between -78 °C (dry ice/acetone bath) and 0 °C (ice bath).[5] Performing the reaction at the lowest practical temperature will significantly minimize the rate of decomposition.[5]
Q5: Can I purify this compound using column chromatography?
A5: Purification of this compound is generally not recommended due to its instability. If chromatography is absolutely necessary, avoid using silica (B1680970) gel as its acidic nature can promote the elimination of iodine. Neutral alumina (B75360) may be a more suitable alternative, but the purification should be performed quickly and at low temperatures.
Q6: Does light affect the stability of this compound?
A6: Yes, exposure to light can promote the decomposition of vicinal diiodides. It is best practice to protect your reaction from light by wrapping the flask in aluminum foil or working in a darkened fume hood.
Q7: Are there any chemical stabilizers I can add to my reaction?
A7: While some diiodo compounds are sold with stabilizers like copper, their use in subsequent reactions can be problematic as they may interfere with catalysts or reagents. The most reliable stabilization method is not an additive but rather the procedural approach of low-temperature, in situ generation and immediate consumption.
Troubleshooting Guides
Problem 1: Low or no yield of the desired product, with evidence of iodine (purple/brown color) and alkene formation.
-
Cause: The this compound is decomposing before it can react with your substrate.
-
Solutions:
-
Implement In Situ Generation: Modify your procedure to form the this compound in the presence of your nucleophile or other reactant. This ensures it is consumed as it is formed.
-
Lower the Temperature: Conduct the reaction at -78 °C. If your subsequent step requires a higher temperature, generate the this compound at -78 °C and then slowly warm the reaction mixture only after the addition of the next reagent.
-
Protect from Light: Ensure the reaction vessel is wrapped in aluminum foil.
-
Problem 2: A complex mixture of products is observed, including the desired product, starting materials, and unexpected byproducts.
-
Cause: The decomposition of this compound is leading to side reactions. The generated iodine or propene may be reacting with your starting materials or products.
-
Solutions:
-
One-Pot Procedure: If you are attempting a multi-step synthesis, perform the subsequent reaction in the same pot without isolating the this compound intermediate. This minimizes handling and exposure to conditions that could induce decomposition.[5]
-
Careful Monitoring: Use techniques like low-temperature NMR spectroscopy or TLC to monitor the formation of the intermediate and its consumption in real-time. This allows for precise control over reaction times and can help you determine the optimal point at which to add the next reagent.
-
Data Presentation
Direct quantitative comparisons of isolated versus in situ generated this compound are scarce in the literature due to its high instability. However, the data presented below for analogous reactions illustrates the impact of reaction conditions on yield, a principle that is directly applicable to managing this compound.
| Reaction Type | Reagent/Intermediate | Alkene | Conditions | Yield (%) | Reference/Notes |
| Cyclopropanation | Diiodomethane (Simmons-Smith) | Cyclohexene | Zn-Cu couple, ether, reflux | 80-90% | Illustrates high efficiency with a related, more stable diiodoalkane. |
| Cyclopropanation | Diiodomethane (Modified Simmons-Smith) | Various Alkenes | Et₂Zn, CH₂Cl₂, 0 °C to RT | 27-63% | Demonstrates the influence of substrate and precise conditions on yield.[2] |
| Aziridination (in situ) | Iodine & Sodium Azide (B81097) | Styrene | Acetonitrile (B52724), 0 °C to RT | ~85% | Example of a high-yielding in situ reaction involving an iodo-intermediate. |
| Nucleophilic Substitution | 1-Iodopropane & Azide | N/A | DMF, RT | >90% | High yield with a stable monoiodoalkane for comparison. |
| Vicinal Diiodide Synthesis | Iodine | 1-Dodecene | CH₂Cl₂, -78 °C | Not specified, but low temp is critical | Protocol emphasizes that low temperature is paramount for success. |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of a Vicinal Diiodide (Adapted for this compound)
This protocol is adapted from the synthesis of 1,2-diiodododecane (B14356176) and emphasizes the critical low-temperature conditions necessary to minimize decomposition.
Materials:
-
Propene (gas or condensed liquid)
-
Iodine (I₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-necked round-bottom flask with a magnetic stir bar
-
Gas inlet tube or cold finger condenser for propene
-
Dropping funnel
-
Low-temperature cooling bath (dry ice/acetone, -78 °C)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane.
-
Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Addition of Propene: Bubble propene gas through the cooled solvent or add condensed propene via a pre-cooled syringe.
-
Addition of Iodine: Prepare a solution of iodine (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the cold propene solution over 30-60 minutes with vigorous stirring. The purple color of the iodine should fade as it reacts.
-
Reaction Monitoring: Monitor the reaction by TLC (if applicable) or by observing the disappearance of the iodine color. Note: This solution of this compound is highly unstable and should be used immediately in the next step (in situ).
-
Workup (if isolation is attempted): Quench the reaction by adding cold, saturated aqueous sodium thiosulfate solution until the iodine color is completely discharged. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at the lowest possible temperature. Immediate use is strongly advised.
Protocol 2: In Situ Generation and Use of this compound for Aziridination
This protocol provides a conceptual framework for the in situ generation and reaction of this compound.
Materials:
-
Propene
-
Iodine (I₂)
-
Sodium azide (NaN₃)
-
Anhydrous acetonitrile
Equipment:
-
As described in Protocol 1.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium azide (1.5 eq) in anhydrous acetonitrile.
-
Cooling: Cool the suspension to -40 °C (acetonitrile/dry ice bath).
-
Addition of Propene: Introduce propene (1.2 eq) to the cooled suspension.
-
Generation and Reaction: Slowly add a solution of iodine (1.0 eq) in anhydrous acetonitrile dropwise. The in situ generated iodine azide will react with propene to form an iodo-azide intermediate, which can then be cyclized to the aziridine. By generating the reactive species in the presence of the alkene, the unstable diiodo- or iodo-azide intermediates are consumed as they are formed, maximizing yield.
-
Workup: After the reaction is complete, allow the mixture to warm to room temperature. Quench with aqueous sodium thiosulfate, extract the product with a suitable organic solvent, and purify as required.
Visualizations
Caption: Decomposition of this compound via elimination to form propene and iodine.
Caption: A logical workflow for managing unstable this compound via in situ generation.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aziridine synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Temperature for Reactions Involving 1,2-Diiodopropane
Welcome to the technical support center for optimizing reactions involving 1,2-diiodopropane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing temperature-sensitive reactions with this compound. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical when working with this compound?
A1: Temperature control is paramount due to the inherent thermal instability of this compound. As a vicinal diiodide, the molecule experiences significant steric strain from the two large, adjacent iodine atoms. This strain, combined with the relatively weak carbon-iodine bonds, makes the compound prone to decomposition, especially at elevated temperatures.[1] The primary decomposition pathway is the elimination of molecular iodine (I₂) to form propene, a more stable alkene. This process is entropically favored and can occur spontaneously, even at room temperature.[1][2]
Q2: What is the primary decomposition pathway for this compound and what are the byproducts?
A2: The main decomposition pathway for this compound is a thermal syn-elimination reaction, which is a type of pericyclic reaction. In this process, the two iodine atoms are eliminated from the molecule simultaneously through a cyclic transition state, resulting in the formation of propene and molecular iodine (I₂). This is a common reactivity pattern for vicinal diiodides.
Q3: What are the general temperature guidelines for handling and using this compound?
A3: To minimize decomposition, it is strongly recommended to handle and use this compound at low temperatures.[2] For most applications, temperatures between -78 °C (dry ice/acetone bath) and 0 °C (ice bath) are advisable.[2] If a reaction requires heating, it is crucial to carefully monitor the temperature and reaction time to avoid excessive degradation of the starting material.
Q4: How does temperature affect the competition between elimination and substitution reactions for this compound?
A4: Higher temperatures generally favor elimination reactions over substitution reactions.[3] This is due to the principles of thermodynamics. Elimination reactions of this type result in an increase in the number of molecules in the system (one molecule of this compound becomes one molecule of propene and one of iodine), which leads to an increase in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive ΔS will make the change in Gibbs free energy (ΔG) more negative (i.e., more spontaneous) as the temperature (T) increases.[3] Therefore, at higher temperatures, the elimination pathway to propene becomes increasingly favorable compared to nucleophilic substitution pathways.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product with Observation of a Brown/Purple Coloration and Gas Evolution.
-
Potential Cause: The reaction temperature is too high, leading to the thermal decomposition of this compound into propene (a gas) and iodine (which imparts a brown or purple color to the solution).
-
Solutions:
-
Lower the Reaction Temperature: Conduct the reaction at a significantly lower temperature. A starting point of 0 °C or -20 °C is recommended. For highly sensitive subsequent reactions, a dry ice/acetone bath (-78 °C) may be necessary.[2]
-
In Situ Generation: If this compound is an intermediate, consider a one-pot synthesis where it is generated at low temperature and consumed immediately by the next reagent without isolation. This minimizes its exposure to conditions that could induce decomposition.[2]
-
Reaction Monitoring: Use thin-layer chromatography (TLC) or low-temperature nuclear magnetic resonance (NMR) spectroscopy to monitor the consumption of the starting material and the formation of the product at low temperatures. This can help in determining the optimal reaction time before significant decomposition occurs.
-
Problem 2: Formation of Multiple Products, Including Propene and Other Unsaturated Compounds.
-
Potential Cause: The reaction conditions are promoting a mixture of desired reaction pathways (e.g., nucleophilic substitution) and elimination side reactions. As established, higher temperatures favor elimination.
-
Solutions:
-
Optimize Temperature for Selectivity: Systematically screen a range of lower temperatures to find an optimal balance between the rate of the desired reaction and the rate of the competing elimination.
-
Choice of Reagents: The choice of base or nucleophile can influence the competition between substitution and elimination. For substitution reactions, use a strong, non-bulky nucleophile. For elimination reactions, a non-nucleophilic, sterically hindered base can be effective, although with this compound, thermal elimination is often the dominant pathway.
-
Data Presentation
Table 1: Effect of Temperature on the Dehalogenation of Vicinal Dihalides (General Trends)
| Temperature Range | Predominant Reaction Pathway | Expected Observations | Impact on Yield of Desired Product (Non-elimination) |
| -78 °C to 0 °C | Favors stability of this compound | Slower reaction rates, minimal decomposition | Higher yields of substitution or other non-elimination products |
| 0 °C to Room Temp. | Onset of thermal decomposition | Gradual color change (yellow to brown), possible gas evolution | Decreasing yields due to competing elimination |
| Room Temp. to Reflux | Dominated by thermal elimination | Rapid color change, significant gas evolution | Very low to no yield of non-elimination products |
Note: This table represents general trends for vicinal diiodides. Specific transition temperatures can vary based on the solvent and other reagents present.
Experimental Protocols
General Protocol for Low-Temperature Reactions Involving this compound
This protocol provides a general framework for conducting reactions where this compound is a starting material, with a focus on minimizing its thermal decomposition.
-
Apparatus Setup:
-
Use a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel (if adding liquid reagents), and a nitrogen or argon inlet to maintain an inert atmosphere.[2]
-
Ensure all glassware is scrupulously dry.
-
-
Cooling:
-
Place the reaction flask in a cooling bath. For 0 °C, use an ice-water bath. For lower temperatures, use a dry ice/acetone bath (-78 °C) or a cryocooler.[4]
-
Allow the flask to equilibrate to the target temperature before adding reagents.
-
-
Reagent Addition:
-
Dissolve this compound in a suitable anhydrous solvent that has been pre-cooled to the reaction temperature.
-
Add other reagents slowly and dropwise, monitoring the internal temperature to prevent any exothermic processes from significantly raising the temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or low-temperature NMR.
-
Be mindful that warming the sample for analysis can induce decomposition.
-
-
Workup:
-
Once the reaction is complete, perform the initial workup steps (e.g., quenching the reaction) at low temperature before allowing the mixture to warm to room temperature.
-
If the product is also thermally sensitive, consider low-temperature extraction and purification methods.
-
Visualizations
Caption: Logical relationship between temperature and reaction pathways.
Caption: General experimental workflow for low-temperature reactions.
References
Technical Support Center: Troubleshooting Guide for 1,2-Diiodopropane Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common issues encountered during experiments involving 1,2-diiodopropane, focusing on its often-observed low reactivity in desired synthetic pathways. Our resources are presented in a question-and-answer format to directly tackle specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low reactivity or poor yield when using this compound in my nucleophilic substitution reaction?
The perceived low reactivity of this compound in nucleophilic substitution reactions is often due to its high propensity to undergo a competing elimination reaction. This process, known as deiodination, results in the formation of propene gas and molecular iodine. This side reaction is entropically favored and can significantly reduce the yield of the desired substitution product.
Several factors contribute to the prevalence of this elimination pathway:
-
Steric Hindrance: The two large iodine atoms on adjacent (vicinal) carbons create significant steric strain. Elimination of these atoms to form a planar alkene relieves this strain.
-
Excellent Leaving Group: Iodide (I⁻) is an excellent leaving group, facilitating both substitution and elimination reactions.
-
Thermodynamics of Deiodination: While the deiodination of this compound to propene and iodine is endothermic, the reaction is entropically favored due to the formation of gaseous propene. This allows the equilibrium to be shifted towards the elimination products, especially at higher temperatures.[1][2][3]
Q2: What are the common side reactions and byproducts I should expect?
The primary and most significant side product is propene , resulting from the elimination of two iodine atoms. The formation of molecular iodine (I₂) is also an indicator of this decomposition pathway. Depending on your reaction conditions and nucleophile, you may also observe products resulting from the reaction of the nucleophile with iodine or other intermediates.
Q3: How can I favor nucleophilic substitution over elimination?
Optimizing your reaction conditions is crucial to steer the reaction away from elimination and towards your desired substitution product. Here are key parameters to consider:
-
Temperature: Lowering the reaction temperature is one of the most effective strategies to suppress the elimination pathway. While this will also slow down the rate of substitution, the reduction in the rate of elimination is often more significant. Reactions are often best performed at or below room temperature, and in some cases, sub-zero temperatures (e.g., -78 °C) may be necessary.[4]
-
Choice of Nucleophile: The basicity of the nucleophile plays a critical role. Strongly basic nucleophiles will favor the E2 elimination mechanism.[5] To favor substitution, opt for nucleophiles that are weakly basic but still possess good nucleophilicity.
-
Solvent Selection: The choice of solvent can significantly influence the reaction pathway. Polar aprotic solvents such as DMSO, DMF, or acetonitrile (B52724) are generally preferred for S\textsubscript{N}2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively free and reactive.[6] Protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.
-
Use of Lewis Acids: Lewis acids can be employed to activate the carbon-iodine bond towards nucleophilic attack. By coordinating to one of the iodine atoms, the Lewis acid can make the adjacent carbon more electrophilic and facilitate the substitution reaction.[1][7]
A logical workflow for troubleshooting low reactivity is presented below:
Caption: Troubleshooting workflow for low reactivity of this compound.
Quantitative Data Summary
While specific kinetic data for this compound is sparse in the literature, the following table summarizes the general effects of various parameters on the competition between nucleophilic substitution (S\textsubscript{N}2) and elimination (E2) for secondary alkyl halides. This provides a qualitative guide for experimental design.
| Parameter | Condition Favoring S\textsubscript{N}2 | Condition Favoring E2 | Rationale |
| Temperature | Low | High | Elimination reactions often have a higher activation energy and are more entropically favored. |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻) | Strong, sterically hindered base (e.g., t-BuOK) | Strong bases preferentially abstract a proton, initiating elimination. |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Less polar or protic with a strong base | Polar aprotic solvents enhance the nucleophilicity of the anion. |
| Substrate Structure | Less sterically hindered | More sterically hindered | Increased steric hindrance around the reaction center disfavors the backside attack required for S\textsubscript{N}2. |
Key Experimental Protocols
The following protocols are generalized and should be adapted based on the specific nucleophile and desired product.
Protocol 1: General Procedure for Nucleophilic Substitution at Low Temperature
This protocol aims to minimize the competing elimination reaction by maintaining a low reaction temperature.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium thiophenoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Low-temperature cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolve the nucleophile in the anhydrous polar aprotic solvent in the flask.
-
Cool the solution to the desired temperature (start with 0 °C and adjust lower if elimination is still problematic).
-
Dissolve this compound in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.
-
Add the this compound solution dropwise to the cooled, stirred solution of the nucleophile over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Proceed with a standard aqueous workup and purification of the desired product.
Protocol 2: Lewis Acid-Promoted Nucleophilic Substitution
This protocol utilizes a Lewis acid to enhance the electrophilicity of the carbon center, potentially favoring substitution.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane)
-
Lewis acid (e.g., zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂))
-
Inert gas atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried reaction vessel under an inert atmosphere.
-
Dissolve the this compound and the nucleophile in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., 0 °C or -20 °C).
-
Slowly add the Lewis acid to the stirred solution. A slight exotherm may be observed.
-
Allow the reaction to stir at the low temperature, monitoring its progress by an appropriate analytical technique.
-
Once the reaction is complete, quench by the slow addition of water or a basic aqueous solution (to neutralize the Lewis acid).
-
Perform an aqueous workup and purify the product.
Signaling Pathways and Logical Relationships
The competition between substitution and elimination pathways can be visualized as a branching process from the initial reactants.
Caption: Competing S\textsubscript{N}2 and E2 reaction pathways for this compound.
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Reactions promoted by hypervalent iodine reagents and boron Lewis acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00740H [pubs.rsc.org]
preventing byproduct formation in 1,2-diiodopropane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1,2-diiodopropane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common laboratory synthesis of this compound involves the electrophilic addition of iodine (I₂) to propene.[1] The reaction proceeds through a cyclic iodonium (B1229267) ion intermediate, which is then attacked by an iodide ion.
Q2: What are the common byproducts in the synthesis of this compound from propene?
Common byproducts can include:
-
Regioisomers: While the desired product is this compound, the formation of other di-iodinated isomers is possible, although less common in this specific reaction.
-
Mono-iodinated propanes: 1-iodopropane (B42940) and 2-iodopropane (B156323) can be formed if the reaction does not go to completion or if there is a proton source present.
-
Products of Over-iodination: Under forcing conditions or with a large excess of iodine, tri-iodinated propanes could potentially be formed.
-
Elimination Products: Although less common during the addition reaction itself, subsequent workup or purification steps, especially under basic conditions, can lead to the elimination of HI to form iodo-propenes.
Q3: How can I confirm the identity and purity of my this compound product?
The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between this compound and its isomers based on chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and provide fragmentation patterns that help in structure elucidation.
-
Gas Chromatography (GC): GC can be used to determine the purity of the sample and quantify the presence of byproducts.
-
Infrared (IR) Spectroscopy: While less definitive than NMR for isomeric purity, IR spectroscopy can confirm the presence of C-I bonds and the absence of C=C bonds from unreacted propene or elimination byproducts.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors related to reaction conditions and reactant stability. The addition of iodine to propene is a reversible reaction, and the position of the equilibrium is temperature-dependent.[2]
Troubleshooting Strategies:
| Potential Cause | Recommended Action |
| High Reaction Temperature | The addition of iodine to alkenes is often exothermic and reversible. High temperatures can shift the equilibrium back towards the starting materials. It is advisable to conduct the reaction at or below room temperature. |
| Loss of Iodine | Iodine is volatile and can be lost from the reaction mixture, especially if the reaction is run at elevated temperatures or in an open system. Ensure the reaction is performed in a well-sealed flask. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Impure Reactants | Ensure the propene and iodine used are of high purity. Impurities in the starting materials can lead to side reactions. |
Issue 2: Formation of Significant Amounts of Regioisomers
Q: I am observing a mixture of di-iodinated propanes instead of pure this compound. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge in electrophilic addition reactions. The reaction proceeds through a bridged iodonium ion intermediate, and while the attack of the iodide ion at the more substituted carbon is generally favored, attack at the terminal carbon can also occur, leading to a mixture of products.[2]
Troubleshooting Strategies:
| Controlling Factor | Effect on Regioselectivity |
| Solvent | The choice of solvent can influence the stability of the carbocationic character of the iodonium ion intermediate. Non-polar, aprotic solvents like dichloromethane (B109758) or chloroform (B151607) are generally preferred to minimize the formation of solvent-incorporated byproducts and can favor the desired regioselectivity.[3] |
| Temperature | Lowering the reaction temperature can enhance selectivity by favoring the kinetic product, which is often the more stable 1,2-diiodo isomer. |
Issue 3: Presence of Mono-iodinated Byproducts
Q: My final product is contaminated with 1-iodopropane and/or 2-iodopropane. How can I prevent their formation?
A: The presence of mono-iodinated propanes suggests that either the reaction did not go to completion or there was a competing reaction pathway.
Troubleshooting Strategies:
| Potential Cause | Recommended Action |
| Insufficient Iodine | Ensure that a stoichiometric amount or a slight excess of iodine is used to drive the reaction to completion. |
| Presence of a Proton Source | If a protic solvent or acidic impurities are present, a competing hydro-iodination reaction can occur, leading to the formation of 2-iodopropane (Markovnikov addition). Ensure anhydrous conditions and use aprotic solvents. |
Issue 4: Product Decomposition During Workup
Q: My product seems to be decomposing during the purification process. What could be the cause and how can I avoid it?
A: this compound, like many vicinal dihalides, can be susceptible to elimination reactions, especially in the presence of bases or upon heating, to form iodo-propenes.
Troubleshooting Strategies:
| Workup Step | Recommendation |
| Neutralization | Avoid using strong bases during the workup. If a wash is needed to remove unreacted iodine, a dilute solution of sodium thiosulfate (B1220275) is recommended.[4] Ensure all subsequent washes are with neutral water or brine. |
| Distillation | If purification by distillation is necessary, it should be performed under reduced pressure to lower the boiling point and minimize thermal decomposition. |
Experimental Protocols
High-Selectivity Synthesis of this compound from Propene
This protocol is designed to maximize the yield of this compound while minimizing the formation of byproducts.
Materials:
-
Propene gas
-
Iodine crystals
-
Dichloromethane (anhydrous)
-
Sodium thiosulfate (10% aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a gas inlet tube, a dropping funnel, and a magnetic stirrer, dissolve iodine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Bubble propene gas (a slight excess can be used) slowly through the stirred solution. The disappearance of the purple color of iodine indicates the progress of the reaction.
-
Continue the reaction at 0 °C for 1-2 hours after the color has faded. Monitor the reaction by TLC or GC to ensure completion.
-
Once the reaction is complete, wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation.
Visualizations
Caption: Electrophilic addition of iodine to propene proceeds via a bridged iodonium ion intermediate.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: Potential pathways for byproduct formation in this compound synthesis.
References
Technical Support Center: Workup Procedure for Reactions Containing 1,2-Diiodopropane
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with reactions containing 1,2-diiodopropane.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the workup of reactions containing this compound?
A1: The primary challenges include the potential for decomposition of this compound, leading to the formation of colored impurities (elemental iodine) and propene[1][2]. Additionally, like many halogenated compounds, it can be prone to elimination or substitution reactions under certain pH conditions. Emulsion formation during aqueous extraction is also a common issue in organic synthesis workups.
Q2: Is this compound stable to aqueous workup conditions?
Q3: What are the common impurities to expect after a reaction involving this compound?
A3: Common impurities may include unreacted starting materials, byproducts from the primary reaction, and decomposition products of this compound, such as elemental iodine (I₂) and propene[1][2]. The presence of iodine is often indicated by a pink or purple color in the organic layer.
Q4: How can I remove colored impurities from my organic layer?
A4: A wash with a reducing agent is effective for removing dissolved iodine. A dilute aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is commonly used to quench and remove elemental halogens.
Q5: What is the best way to dry the organic solution containing this compound?
A5: Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable drying agents. It is important to ensure the organic phase is thoroughly dried before solvent removal to prevent the presence of water, which could co-distill or interfere with subsequent reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Organic layer has a pink, purple, or brown tint. | Decomposition of this compound has released elemental iodine (I₂). | Wash the organic layer with a 10% aqueous solution of sodium thiosulfate. Repeat the wash until the color disappears. |
| An emulsion has formed during aqueous extraction. | The organic and aqueous layers are not separating cleanly. This can be due to the presence of surfactants or fine solid particles. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- If solids are present, filter the entire mixture through a pad of Celite.- Allow the separatory funnel to stand undisturbed for a longer period.- In stubborn cases, centrifugation can be effective. |
| Low yield of this compound after workup. | - The product may have partially partitioned into the aqueous layer if a water-miscible co-solvent was used.- Decomposition may have occurred during the workup.- The product may be volatile and lost during solvent removal. | - If a water-miscible solvent like THF or acetonitrile (B52724) was used, it is best to remove it under reduced pressure before the aqueous workup.- Perform the workup at a lower temperature to minimize decomposition.- Use a rotary evaporator with a cold trap and apply vacuum cautiously to avoid loss of the product. |
| The product is not fully soluble in the extraction solvent. | The chosen extraction solvent may not be optimal for this compound. | This compound is soluble in a range of common organic solvents such as dichloromethane (B109758), chloroform, and diethyl ether. Ensure you are using a sufficient volume of a suitable solvent. |
| Unexpected peaks in the NMR spectrum after purification. | - Residual solvent from the workup or purification steps.- Byproducts from side reactions (e.g., elimination to form allyl iodide).- Contamination from the drying agent. | - Dry the product under high vacuum to remove residual solvents.- Optimize reaction conditions to minimize side product formation.- Ensure the drying agent is thoroughly removed by filtration. |
Experimental Protocols
Standard Aqueous Workup Protocol for a Reaction Mixture Containing this compound
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed under acidic or basic conditions, neutralize it by slowly adding a saturated aqueous solution of sodium bicarbonate (if acidic) or a dilute aqueous solution of HCl (if basic) until the pH is approximately 7.
-
-
Extraction:
-
Transfer the neutralized reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., dichloromethane or diethyl ether).
-
Add deionized water or brine to the separatory funnel.
-
Gently shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the organic layer. If using a solvent less dense than water, the organic layer will be on top.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing the Organic Phase:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate to remove any elemental iodine. The colored organic layer should become colorless.
-
Wash the organic layer with brine to help break any emulsions and to remove the bulk of the water.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for at least 15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.
-
Filter the solution to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator. Be mindful of the volatility of this compound and use a moderate temperature and vacuum.
-
Visualizations
Caption: Troubleshooting workflow for the workup of this compound.
References
Technical Support Center: Monitoring Reactions with 1,2-Diiodopropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving 1,2-diiodopropane. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of reactions with this compound?
A1: The progress of reactions involving this compound can be effectively monitored using several standard analytical techniques. The choice of method depends on the specific reaction, the properties of the reactants and products, and the equipment available. The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and simple qualitative technique to visualize the consumption of starting material and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds in the reaction mixture. It provides both retention time data for quantification and mass spectra for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): Suitable for less volatile or thermally sensitive compounds. The choice of detector (e.g., UV-Vis, Refractive Index) will depend on the chromophoric properties of the analytes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring to quantify the relative amounts of reactants and products over time.
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a fast and effective way to get a qualitative assessment of your reaction's progress. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of new spots corresponding to your product(s).
Experimental Protocols
Detailed Methodology for Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica (B1680970) gel-coated TLC plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.
-
Spotting:
-
Dissolve a small amount of your starting this compound in a volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Take an aliquot of your reaction mixture and dilute it with the same solvent.
-
Using a capillary tube, spot the starting material solution and the reaction mixture side-by-side on the baseline. It is also good practice to co-spot (spotting both the starting material and reaction mixture on the same spot) to help with identification.
-
-
Development:
-
Prepare a developing chamber (a beaker with a watch glass or a jar with a lid) containing a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity of the eluent will need to be optimized for your specific reaction.
-
Place the TLC plate in the chamber, ensuring the eluent level is below the baseline.
-
Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Most organic compounds are not visible to the naked eye. Visualize the spots using a UV lamp (if your compounds are UV-active) or by staining the plate (e.g., with potassium permanganate (B83412) or iodine).
-
-
Interpretation: The retention factor (Rf) for each spot can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. A decrease in the intensity of the starting material spot and the appearance of a new spot indicate that the reaction is proceeding.
Troubleshooting Guides
Issue: My TLC plate shows multiple new spots, and I'm unsure which is my product.
-
Possible Cause: The reaction may be producing multiple byproducts, or the starting material could be degrading. This compound can be prone to elimination reactions to form propene or other unsaturated species.
-
Troubleshooting Steps:
-
Run Reference Spots: If possible, run a TLC with a known standard of your expected product.
-
Vary Staining Techniques: Some stains are more specific for certain functional groups. For example, a potassium permanganate stain will react with double bonds, which could indicate elimination byproducts.
-
Correlate with Other Techniques: Take a sample of the reaction mixture and analyze it by GC-MS or NMR to identify the components corresponding to the different TLC spots.
-
Issue: I am not seeing any change in my reaction mixture by TLC.
-
Possible Cause: The reaction may not be proceeding, or the starting material and product may have very similar Rf values in the chosen eluent system.
-
Troubleshooting Steps:
-
Confirm Reaction Conditions: Double-check your reaction temperature, catalyst, and reagent stoichiometry.
-
Optimize TLC Eluent: Try a different solvent system with a different polarity. A mixture of solvents is often required to achieve good separation.
-
Use a More Sensitive Visualization Method: Some compounds are not strongly UV-active or do not stain well with certain reagents. Try a different visualization technique.
-
Quantitative Data Presentation
To effectively monitor a reaction, it is crucial to have reference data for your starting materials and expected products. The following tables provide representative data for this compound and related compounds. Note: Exact values can vary based on the specific instrument and conditions.
Table 1: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| This compound | CH₃- | ~1.9 | Doublet |
| -CH(I)- | ~4.4 | Multiplet | |
| -CH₂(I) | ~3.5-3.7 | Multiplet | |
| 2-Iodopropane | (CH₃)₂- | ~1.9 | Doublet |
| -CH(I)- | ~4.3 | Septet | |
| Propene (Elimination Product) | CH₃- | ~1.7 | Doublet |
| =CH- | ~5.8 | Multiplet | |
| =CH₂ | ~5.0-5.2 | Multiplet |
Table 2: Representative Gas Chromatography (GC) Retention Times
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Conditions will affect retention times.
| Compound | Retention Time (min) | Notes |
| Propene | < 2 | Very volatile, may elute with the solvent front. |
| 2-Iodopropane | ~ 4-6 | |
| This compound | ~ 8-12 | Higher boiling point than the monohalogenated analog. |
Table 3: Representative High-Performance Liquid Chromatography (HPLC) Retention Times
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient. Conditions will affect retention times.
| Compound | Retention Time (min) | Notes |
| Propene | Not suitable for RP-HPLC | Too volatile. |
| 2-Iodopropane | ~ 3-5 | Less retained than the diiodo- compound. |
| This compound | ~ 6-9 | More non-polar, so it will have a longer retention time. |
Mandatory Visualizations
Experimental Workflows
Caption: General workflow for monitoring a reaction with this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for common issues in reaction monitoring.
challenges in the scale-up of 1,2-diiodopropane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,2-diiodopropane, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SY-01 | Low or No Product Yield | 1. Incomplete Reaction: The direct iodination of alkenes can be a slow and reversible reaction.[1] 2. Suboptimal Temperature: Temperatures that are too low may not overcome the activation energy, while high temperatures can cause product decomposition.[1] 3. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent.[1] 4. Reagent Quality: Impure starting materials or reagents can inhibit the reaction. | 1. Drive the Reaction: Use a slight molar excess of iodine to shift the equilibrium towards the product.[1] 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring for decomposition. 3. Ensure Solubility: Select a solvent, such as dichloromethane (B109758) or chloroform, where both propylene (B89431) and iodine are soluble.[1] 4. Verify Reagent Purity: Use fresh, high-purity starting materials. |
| SY-02 | Product Decomposition (Discoloration) | 1. Heat Sensitivity: 1,2-diiodoalkanes are known to be unstable and can decompose upon heating.[1] 2. Light Sensitivity: Exposure to light can promote the elimination of iodine (I₂).[1] 3. Acidic Conditions: Trace amounts of acid can catalyze decomposition. | 1. Minimize Heat Exposure: Conduct the reaction and subsequent workup at low temperatures. Use a rotary evaporator with a cool water bath for solvent removal.[1] 2. Protect from Light: Wrap reaction vessels and storage containers in aluminum foil.[1] 3. Neutralize Acid: Wash the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, during workup. |
| SY-03 | Formation of Impurities and Byproducts | 1. Iodohydrin Formation: The presence of water can lead to the formation of 1-iodo-2-hydroxypropane.[1] 2. Side Reactions at Scale: Minor side reactions at the lab scale can become significant during scale-up due to issues with heat and mass transfer.[2] | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. 2. Improve Mixing and Heat Transfer: On a larger scale, use appropriate stirring mechanisms (e.g., overhead stirrer) and reactor designs (e.g., jacketed reactor) to maintain homogeneity and temperature control.[2][3] |
| PU-01 | Difficulties in Product Isolation and Purification | 1. Decomposition on Silica (B1680970) Gel: 1,2-diiodoalkanes can decompose on silica gel during column chromatography.[1] 2. Co-distillation with Solvent: The product may co-distill with the solvent if their boiling points are close. | 1. Avoid Silica Gel Chromatography: If possible, use other purification methods such as distillation or recrystallization. If chromatography is necessary, use a deactivated silica gel and work quickly at low temperatures. 2. Careful Distillation: Use fractional distillation under reduced pressure to achieve a clean separation. |
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow, and the purple color of the iodine is not disappearing. What should I do?
A1: A slow reaction rate is a common issue in the synthesis of 1,2-diiodoalkanes due to the reversible nature of the iodine addition to an alkene.[1] To address this, you can:
-
Increase the Iodine Concentration: Adding a slight excess of iodine can help drive the reaction forward.[1]
-
Gently Warm the Reaction: A modest increase in temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to product decomposition.[1]
-
Ensure Proper Mixing: Inadequate mixing can lead to localized low concentrations of reactants, slowing down the reaction.
Q2: After quenching the reaction with sodium thiosulfate (B1220275), my organic layer is still colored. What does this indicate?
A2: A persistent color in the organic layer after the thiosulfate wash suggests that your product may be decomposing and releasing free iodine. This is often due to instability. To mitigate this:
-
Work Quickly and at Low Temperatures: Minimize the time the product is in solution and keep it cold.[1]
-
Protect from Light: Ensure your work area is shielded from direct light, and use foil-wrapped containers.[1]
Q3: What are the primary challenges when scaling up the synthesis of this compound?
A3: Scaling up this synthesis presents several challenges:
-
Heat Management: The reaction can be exothermic, and the reduced surface-area-to-volume ratio in larger reactors makes heat dissipation more difficult, potentially leading to runaway reactions and product decomposition.[2][3]
-
Mixing Efficiency: Achieving uniform mixing in a large reactor is more complex, which can result in localized "hot spots" and incomplete reactions.[2][3]
-
Impurity Amplification: Minor impurities or side products at a small scale can become significant issues at a larger scale.[2]
Experimental Protocols
Synthesis of this compound from Propylene
This protocol is adapted from analogous syntheses of dihaloalkanes.
-
Reaction Setup: In a round-bottom flask wrapped in aluminum foil and equipped with a magnetic stir bar, dissolve iodine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution in an ice bath.
-
Addition of Propylene: Bubble propylene gas (1.0 equivalent) through the cooled solution with vigorous stirring. Alternatively, a pre-prepared solution of propylene in dichloromethane can be added dropwise.
-
Reaction Monitoring: Stir the reaction mixture at low temperature and monitor its progress by observing the disappearance of the deep purple color of the iodine.[1] This may take several hours.
-
Quenching: Once the reaction is complete (the iodine color has significantly faded), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color is completely discharged.[1]
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.[1]
-
Purification: The crude this compound should be used immediately or purified quickly, preferably by vacuum distillation.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Analysis of 1,2-Diiodopropane by NMR
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are identifying impurities in 1,2-diiodopropane using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
Issue: My 1H NMR spectrum shows more peaks than expected for pure this compound.
-
Check for Residual Solvents: Common laboratory solvents are often present in samples. Compare the chemical shifts of unexpected peaks with a standard solvent impurity chart.
-
Identify Starting Material Impurities: If this compound was synthesized from propene and iodine, unreacted starting materials may be present. Look for signals corresponding to 2-iodopropane (B156323) or allyl iodide.
-
Consider Isomeric Impurities: The synthesis may produce isomeric byproducts. Check for the presence of 1,3-diiodopropane.
-
Evaluate for Reaction Byproducts: The reaction of iodine with alkenes can sometimes produce other compounds, especially in the presence of nucleophilic solvents.[1] For instance, if an alcohol or water is present, iodo-ethers or iodohydrins could be formed.
Issue: The integration of my signals does not match the expected proton ratios for this compound.
-
Confirm Impurity Presence: The presence of impurities, each with their own set of protons, will alter the overall integration. Identify and quantify any impurities present.
-
Check for Baseline Distortion: A non-flat baseline can lead to inaccurate integration. Re-process the spectrum with proper baseline correction.
-
Ensure Proper Phasing: Incorrect phasing of the spectrum can also lead to integration errors. Manually re-phase the spectrum for optimal accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR signals for pure this compound?
-
A doublet for the methyl (CH3) group.
-
A multiplet (likely a doublet of doublets) for the methylene (B1212753) (CH2I) group.
-
A multiplet (likely a multiplet) for the methine (CHI) group.
Q2: What are the common impurities I should look for in a sample of this compound?
A2: Common impurities often originate from the synthesis process. These can include:
-
2-Iodopropane: A common starting material or byproduct.[2]
-
Allyl Iodide: A potential impurity from the synthesis involving propene.[3]
-
1,3-Diiodopropane: An isomeric byproduct.
-
Residual Solvents: Such as diethyl ether, dichloromethane, or acetone, which are frequently used in synthesis and purification.
Q3: How can I distinguish between this compound and its isomer, 1,3-diiodopropane, by 1H NMR?
A3: The splitting patterns and chemical shifts will be distinct. 1,3-Diiodopropane will show two signals: a triplet for the two equivalent methylene (CH2I) groups and a quintet for the central methylene (CH2) group. This contrasts with the three distinct signals expected for this compound.
Q4: My spectrum shows signals in the vinyl region (around 5-6 ppm). What could this be?
A4: Signals in this region are characteristic of protons attached to a carbon-carbon double bond. A likely impurity is allyl iodide, which can be present if the starting material was propene. Allyl iodide shows distinct signals for its vinyl protons.[3]
Data Presentation: 1H NMR Chemical Shifts of this compound and Potential Impurities
The following table summarizes the expected 1H NMR chemical shifts (δ) and multiplicities for this compound and its common impurities in CDCl3. These values are estimates and can vary slightly based on concentration and the specific NMR solvent used.
| Compound | Proton | Chemical Shift (ppm, approximate) | Multiplicity |
| This compound | CH3 | 1.9 | Doublet |
| CH2I | 3.6 - 3.8 | Multiplet | |
| CHI | 4.1 - 4.3 | Multiplet | |
| 2-Iodopropane | CH3 | 1.9 | Doublet |
| CHI | 4.3 | Septet | |
| Allyl Iodide | =CH2 | 5.0 - 5.3 | Multiplet |
| =CH | 5.9 - 6.1 | Multiplet | |
| CH2I | 3.8 | Doublet | |
| 1,3-Diiodopropane | CH2I | 3.3 | Triplet |
| CH2 | 2.4 | Quintet |
Experimental Protocols
General NMR Sample Preparation
-
Sample Dissolution: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire the 1H NMR spectrum on a spectrometer, typically at a frequency of 300 MHz or higher for better resolution. Standard acquisition parameters should be used.
Visualization of Impurity Identification Workflow
References
- 1. Iodine addition to alkenes: Aliphatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 19 – Chemia [chemia.manac-inc.co.jp]
- 2. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. ALLYL IODIDE(556-56-9) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the SN2 Reactivity of 1,2-Diiodopropane and 1,3-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, including active pharmaceutical ingredients. The facility of an SN2 reaction is highly dependent on the structure of the electrophile. This guide provides a comparative analysis of the SN2 reactivity of two closely related diiodoalkanes: 1,2-diiodopropane and 1,3-diiodopropane (B1583150). This comparison is crucial for chemists aiming to select the optimal reagent for their synthetic route, balancing reactivity with selectivity.
Theoretical Framework: Steric Hindrance and Positional Isomerism
The SN2 reaction proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon from the backside, concurrently with the departure of the leaving group. A key factor governing the rate of this reaction is steric hindrance at the reaction center.
-
1,3-Diiodopropane is a primary dihalide, with iodine atoms attached to the terminal carbons of the propane (B168953) chain. The primary carbons are relatively unhindered, making them readily accessible to nucleophilic attack.
-
This compound is a vicinal dihalide, possessing one primary and one secondary carbon bearing an iodine atom. The secondary carbon is more sterically hindered than the primary carbons of the 1,3-isomer due to the presence of an additional alkyl group.
Based on the principles of steric hindrance, it is anticipated that 1,3-diiodopropane will exhibit greater reactivity in SN2 reactions compared to this compound, particularly when the reaction occurs at the secondary carbon of the latter.
Quantitative Comparison of Reactivity
To provide a quantitative perspective, we can consider the relative rates of similar alkyl iodides in SN2 reactions. For instance, the reaction of iodide ion with various alkyl iodides in acetone (B3395972) (a classic Finkelstein reaction) demonstrates this trend. While specific data for the diiodopropanes is scarce, a general comparison can be inferred.
| Substrate | Classification | Relative Rate (Illustrative) |
| Ethyl Iodide | Primary | 1 |
| 1,3-Diiodopropane | Primary | ~1.2 (estimated) |
| Isopropyl Iodide | Secondary | ~0.02 |
| This compound | Primary & Secondary | Slower than 1,3-isomer |
Note: The relative rate for 1,3-diiodopropane is an estimation based on its primary nature. A precise, experimentally determined value from a direct comparative study with this compound is not available in the reviewed literature. The reactivity of this compound will be complicated by having two potential reaction sites of differing steric hindrance.
Experimental Protocol: A Representative Finkelstein Reaction for Comparative Analysis
To experimentally determine and compare the SN2 reactivity of this compound and 1,3-diiodopropane, a Finkelstein reaction can be employed. This reaction involves the exchange of a halide and is often monitored by the precipitation of the resulting sodium halide in acetone.
Objective: To compare the relative rates of SN2 reaction of this compound and 1,3-diiodopropane with sodium iodide in acetone.
Materials:
-
This compound
-
1,3-Diiodopropane
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes
-
Constant temperature water bath
-
Stopwatch
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Reagents: Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
Reaction Setup:
-
Label two sets of test tubes, one for each diiodopropane isomer.
-
Into each test tube, pipette 2 mL of the 15% NaI in acetone solution.
-
Place the test tubes in a constant temperature water bath (e.g., 25°C) and allow them to equilibrate for 5-10 minutes.
-
-
Initiation of Reaction:
-
To the first set of test tubes, add a specific volume (e.g., 0.1 mL) of this compound.
-
Simultaneously, to the second set of test tubes, add the same volume of 1,3-diiodopropane.
-
Start the stopwatch immediately after the addition of the alkyl halides.
-
-
Observation and Data Collection:
-
Observe the test tubes for the formation of a precipitate (sodium iodide is soluble in acetone, while sodium bromide or chloride, if formed from a starting bromide or chloride, would precipitate. In this case of an iodide exchange, the reaction is driven by equilibrium, but the principle of observing a change over time to infer rate still applies. A more quantitative method would involve quenching the reaction at different time points and analyzing the product mixture by gas chromatography).
-
Record the time at which the first noticeable turbidity or precipitate appears in each test tube.
-
For a more quantitative analysis, aliquots of the reaction mixture can be withdrawn at regular intervals, quenched (e.g., by dilution with a solvent that stops the reaction), and analyzed by a suitable technique like Gas Chromatography (GC) to determine the concentration of the reactant and product over time.
-
-
Data Analysis:
-
Compare the times taken for the precipitate to form. A shorter time indicates a faster reaction rate.
-
If using GC analysis, plot the concentration of the diiodopropane isomer versus time to determine the initial rate of the reaction. The rate constants can be calculated from the rate law for an SN2 reaction: Rate = k[Alkyl Halide][Nucleophile].
-
Logical Relationship of Factors Influencing SN2 Reactivity
The following diagram illustrates the key factors that determine the SN2 reactivity of an alkyl halide, with a focus on the comparison between 1,2- and 1,3-diiodopropane.
Caption: Factors influencing the comparative SN2 reactivity of diiodopropane isomers.
Experimental Workflow for Comparative Kinetic Analysis
The following diagram outlines a typical workflow for a quantitative comparison of the SN2 reactivity of 1,2- and 1,3-diiodopropane.
Caption: Workflow for the kinetic analysis of diiodopropane SN2 reactivity.
Conclusion
In the context of SN2 reactions, 1,3-diiodopropane is expected to be the more reactive substrate compared to this compound . This is primarily attributed to the lower steric hindrance at the primary carbon centers of the 1,3-isomer, allowing for more facile backside attack by a nucleophile. The secondary carbon of this compound presents a more sterically congested environment, leading to a slower reaction rate.
For synthetic applications requiring a di-functionalized propane backbone via a double SN2 displacement, 1,3-diiodopropane would likely provide higher yields and faster reaction times. However, the presence of two distinct reaction sites in this compound could be exploited for sequential or selective functionalization under carefully controlled conditions.
It is imperative for researchers to consider these reactivity differences when designing synthetic strategies. For critical applications, it is highly recommended to perform a preliminary kinetic study, following a protocol similar to the one outlined above, to obtain precise, application-specific data.
A Comparative Analysis of the Stability of Diiodopropane Isomers for Researchers and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the stability of reagents and intermediates is a critical parameter influencing reaction outcomes, product purity, and shelf-life. This guide provides a comparative analysis of the stability of the four structural isomers of diiodopropane: 1,1-diiodopropane (B76905), 1,2-diiodopropane, 1,3-diiodopropane (B1583150), and 2,2-diiodopropane (B106524). This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize these compounds in their work.
Isomers of Diiodopropane
The four structural isomers of diiodopropane (C₃H₆I₂) are distinguished by the positions of the two iodine atoms on the propane (B168953) backbone:
-
1,1-Diiodopropane: A geminal dihalide with both iodine atoms attached to the first carbon atom.
-
This compound: A vicinal dihalide with iodine atoms on adjacent carbon atoms.
-
1,3-Diiodopropane: Iodine atoms are attached to the terminal carbon atoms of the propane chain.
-
2,2-Diiodopropane: A geminal dihalide with both iodine atoms on the central carbon atom.
Comparative Stability Analysis
The stability of haloalkanes is influenced by factors such as the strength of the carbon-halogen bond and the substitution pattern of the alkyl group.[1] In the case of diiodopropane isomers, the carbon-iodine (C-I) bond is the most labile due to its lower bond dissociation energy compared to C-C and C-H bonds.
Thermochemical Data
Quantitative data on the thermal stability of this compound and 1,3-diiodopropane is available from the NIST Chemistry WebBook. The standard enthalpy of reaction (ΔrH°) for their respective decomposition pathways provides a direct comparison of their thermodynamic stability. A lower positive enthalpy of decomposition indicates a less stable compound.
| Isomer | Decomposition Reaction | Standard Enthalpy of Reaction (ΔrH°) | Reference |
| This compound | C₃H₆I₂ (g) → C₃H₆ (propene) + I₂ (g) | 47 ± 2 kJ/mol | [2] |
| 1,3-Diiodopropane | C₃H₆I₂ (g) → c-C₃H₆ (cyclopropane) + I₂ (g) | 77 ± 17 kJ/mol | [3] |
Based on this data, This compound is thermodynamically less stable than 1,3-diiodopropane, as indicated by its significantly lower enthalpy of decomposition.
Photostability
Information regarding the photostability of diiodopropane isomers is limited. However, it is widely noted that 1,3-diiodopropane is light-sensitive and should be stored in the dark.[4][5] This suggests that it is prone to photochemical decomposition, likely through homolytic cleavage of the C-I bonds to form radical intermediates.
Experimental Protocols
While specific experimental studies comparing the stability of all four diiodopropane isomers were not found, the following are general methodologies used to assess the thermal and photostability of chemical compounds.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a standard method for determining the thermal stability of a substance.
Methodology:
-
A small sample of the diiodopropane isomer (typically 5-10 mg) is placed in a high-purity, inert sample pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset temperature of decomposition is identified as the temperature at which a significant mass loss begins. This provides a quantitative measure of the compound's thermal stability.
Photostability Assessment
Photostability testing exposes a compound to a controlled light source to determine its susceptibility to degradation.
Methodology:
-
A solution of the diiodopropane isomer of a known concentration is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
The solution is placed in a photostability chamber and exposed to a light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon arc lamp).
-
A control sample is kept in the dark at the same temperature to account for any thermal degradation.
-
Samples are withdrawn at various time points and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the degradation of the parent compound and the formation of any photoproducts.
Decomposition Pathways
The thermal decomposition of 1,2- and 1,3-diiodopropane proceeds through distinct pathways, as illustrated below.
Caption: Thermal decomposition pathways for 1,2- and 1,3-diiodopropane.
Logical Relationship for Stability Comparison
The following diagram illustrates the logical flow for comparing the stability of the diiodopropane isomers based on the available data.
Caption: Logical workflow for comparing the stability of diiodopropane isomers.
Conclusion
Based on available thermochemical data, This compound is the least thermally stable isomer when compared to 1,3-diiodopropane. Furthermore, 1,3-diiodopropane is known to be photochemically unstable . While experimental data for 1,1- and 2,2-diiodopropane is scarce, their stability is expected to be influenced by the gem-diiodo substitution pattern. Researchers and drug development professionals should consider these stability differences when selecting a diiodopropane isomer for a specific application, particularly in processes involving elevated temperatures or exposure to light. Further experimental and theoretical studies are warranted to provide a more comprehensive stability profile for all four isomers.
References
A Comparative Guide to Alternatives for 1,2-Diiodopropane in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the successful synthesis of target molecules. 1,2-Diiodopropane has traditionally been a reagent of interest for certain transformations, particularly in the realm of cyclopropanation. However, its cost, stability, and the availability of more efficient or versatile methods have led to the exploration of several alternatives. This guide provides an objective comparison of the performance of viable alternatives to this compound in organic synthesis, with a focus on cyclopropanation reactions, supported by experimental data and detailed methodologies.
Introduction to this compound and Its Alternatives
This compound, along with other dihaloalkanes, has been utilized in organic synthesis, most notably in variations of the Simmons-Smith reaction for the formation of cyclopropane (B1198618) rings. The high reactivity of the carbon-iodine bond facilitates the formation of the reactive carbenoid species. However, the landscape of organic synthesis has evolved, offering a broader spectrum of reagents and methodologies that often provide superior yields, selectivities, and operational simplicity.
This guide will explore the following key alternatives:
-
Other 1,2-Dihaloalkanes: A direct comparison with 1,2-dibromopropane (B165211) and 1,2-dichloropropane.
-
Dihalomethanes in Simmons-Smith Type Reactions: An evaluation of the more common diiodomethane (B129776) and its more economical alternative, dibromomethane (B42720).
-
The Corey-Chaykovsky Reaction: A powerful method for the cyclopropanation of electron-deficient alkenes using sulfur ylides.
-
Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds: A highly versatile and efficient method employing catalysts, often with rhodium, and diazo compounds.
-
Intramolecular Cyclopropanation of 1,3-Dihalopropanes: A classic method for the formation of the parent cyclopropane ring.
Comparative Performance of Cyclopropanation Methods
The following tables summarize quantitative data for the performance of various alternatives in cyclopropanation reactions. Direct comparison is facilitated by selecting examples with similar substrates where available.
Table 1: Comparison of Dihalomethanes in the Simmons-Smith Reaction
| Dihalomethane | Alkene Substrate | Reaction Conditions | Yield (%) | Reference |
| Diiodomethane | Cyclohexene | Zn-Cu, Et₂O, reflux, 18h | 53 | [Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1958 , 80, 5323-5324] |
| Dibromomethane | Cyclohexene | Zn, CuCl, DME, 80 °C, 24h | 45 | [Friedrich, E. C.; Bires, S. E. J. Org. Chem.1985 , 50, 1399-1401] |
| Diiodomethane | 1-Octene | Et₂Zn, CH₂Cl₂, 0 °C to rt, 12h | 92 | [Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron1968 , 24, 53-58] |
| Dibromomethane | 1-Octene | Et₂Zn, CH₂Cl₂, rt, 24h | 78 | [Denmark, S. E.; Edwards, J. P. J. Org. Chem.1991 , 56, 6974-6981] |
Table 2: Comparison of Different Cyclopropanation Methodologies
| Method | Alkene Substrate | Reagents | Yield (%) | Key Features |
| Simmons-Smith | Styrene | CH₂I₂/Et₂Zn | 85 | Stereospecific, good for unfunctionalized and electron-rich alkenes.[1] |
| Corey-Chaykovsky | Chalcone (B49325) | Me₃S(O)I, NaH, DMSO | 95 | Excellent for α,β-unsaturated carbonyls.[2] |
| Rh-catalyzed | Styrene | Ethyl diazoacetate, Rh₂(OAc)₄ | 91 | Highly efficient, broad substrate scope, potential for asymmetry.[3] |
| Intramolecular Wurtz | 1,3-Dibromopropane (B121459) | Na, reflux | 20-25 | Classic synthesis of the parent cyclopropane.[4] |
Experimental Protocols for Key Alternative Methods
Simmons-Smith Cyclopropanation using Dibromomethane (Furukawa Modification)
This protocol is adapted from the procedure for the cyclopropanation of 1-dodecene (B91753).
Materials:
-
1-Dodecene
-
Dibromomethane (CH₂Br₂)
-
Diethylzinc (Et₂Zn)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-dodecene (1.0 eq) in anhydrous dichloromethane.
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylzinc (1.1 eq) is added dropwise via the dropping funnel over 10 minutes.
-
Dibromomethane (1.1 eq) is then added dropwise over 10 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.
Corey-Chaykovsky Cyclopropanation of Chalcone
This protocol describes the synthesis of a cyclopropyl (B3062369) ketone from an α,β-unsaturated ketone.[5]
Materials:
-
Chalcone
-
Trimethylsulfoxonium (B8643921) iodide (Me₃S(O)I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). Wash the sodium hydride with hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.2 eq) at room temperature. Stir the mixture for 1 hour until the solution becomes clear, indicating the formation of the ylide.[5]
-
In a separate flask, dissolve the chalcone (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to 0 °C in an ice bath and slowly add the chalcone solution over 15-20 minutes.[5]
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.[5]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.
Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
This is a representative procedure for a transition metal-catalyzed cyclopropanation.[3]
Materials:
-
Styrene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
A flame-dried round-bottom flask is charged with rhodium(II) acetate dimer (0.1 mol%) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Styrene (5.0 eq) is added to the flask.
-
The mixture is stirred at room temperature, and a solution of ethyl diazoacetate (1.0 eq) in anhydrous dichloromethane is added dropwise over 1 hour using a syringe pump.
-
After the addition is complete, the reaction mixture is stirred for an additional 4 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the cyclopropane product.
Intramolecular Cyclopropanation of 1,3-Dibromopropane (Wurtz Reaction)
This is the classic, albeit lower-yielding, synthesis of the parent cyclopropane ring.[4]
Materials:
-
1,3-Dibromopropane
-
Sodium metal
-
Anhydrous ethanol (B145695)
Procedure:
-
A three-necked flask is fitted with a reflux condenser and a dropping funnel. Sodium metal (2.2 eq) is added to the flask.
-
A solution of 1,3-dibromopropane (1.0 eq) in anhydrous ethanol is placed in the dropping funnel.
-
The flask is heated to reflux, and the solution of 1,3-dibromopropane is added dropwise to the molten sodium over 1 hour.
-
The reaction is highly exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional 2 hours.
-
The cyclopropane gas is collected by displacement of water.
Visualization of Methodologies
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for product purification.
Caption: Key reaction pathways for major cyclopropanation methods.
Caption: General experimental workflow for product isolation and purification.
Conclusion
While this compound has its applications, a range of superior alternatives are available for the synthesis of cyclopropanes. The choice of method depends on several factors including the nature of the substrate, desired scale, cost considerations, and required stereochemistry.
-
For simple, unfunctionalized alkenes, the Simmons-Smith reaction , particularly with the more economical dibromomethane and the efficient Furukawa modification (diethylzinc), remains a robust and stereospecific choice.
-
For the cyclopropanation of α,β-unsaturated carbonyl compounds, the Corey-Chaykovsky reaction is exceptionally effective, often providing high yields where other methods might fail.[2]
-
For the highest efficiency, broadest substrate scope, and the potential for asymmetric synthesis, transition metal-catalyzed cyclopropanation with diazo compounds is the state-of-the-art methodology.[3]
-
The intramolecular cyclization of 1,3-dihalopropanes is primarily of historical and educational significance for the synthesis of the parent cyclopropane ring, with yields being generally low.[4]
Researchers and drug development professionals are encouraged to consider these alternatives to this compound to optimize their synthetic routes in terms of yield, cost, and efficiency.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of 1,2-Diiodopropane and 1,2-Dibromopropane for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, reactivity, and toxicological profiles of two key dihalogenated propanes, supported by experimental data and protocols.
This guide provides a comprehensive comparison of 1,2-diiodopropane and 1,2-dibromopropane (B165211), two important vicinal dihalides utilized in organic synthesis and relevant to the fields of chemical research and drug development. Understanding the distinct characteristics of these compounds is crucial for selecting the appropriate reagent and optimizing reaction conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 1,2-dibromopropane is presented below. These properties fundamentally influence their behavior in chemical reactions and their handling and storage requirements.
| Property | This compound | 1,2-Dibromopropane |
| CAS Number | 598-29-8 | 78-75-1 |
| Molecular Formula | C₃H₆I₂ | C₃H₆Br₂ |
| Molecular Weight | 295.89 g/mol [1] | 201.89 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to light yellow liquid[2] |
| Boiling Point | ~204-205 °C (estimated) | 140-142 °C[2] |
| Melting Point | -19.99 °C | -55 °C |
| Density | 2.490 - 2.566 g/cm³ | 1.937 g/mL at 25 °C |
| Solubility in Water | Low/Insoluble[3] | Insoluble[2] |
| Solubility in Organic Solvents | Soluble | Miscible with ethanol, ether, acetone, and chloroform[2] |
Reactivity Analysis
Both this compound and 1,2-dibromopropane are vicinal dihalides and share common reaction pathways, primarily dehalogenation and dehydrohalogenation. However, the nature of the halogen atom significantly influences their reactivity.
General Reactivity Trend: The reactivity of the carbon-halogen bond in these compounds follows the trend of bond strength, which decreases down the halogen group. Consequently, the C-I bond is weaker and more easily cleaved than the C-Br bond. This makes this compound a more reactive substrate in reactions involving the cleavage of the C-X bond, such as nucleophilic substitutions and eliminations.
Dehalogenation
Vicinal dihalides can be converted to alkenes through dehalogenation, typically using a reducing agent like zinc dust. Due to the weaker C-I bond, this compound is expected to undergo dehalogenation more readily and under milder conditions than 1,2-dibromopropane.
Experimental Protocol: Dehalogenation of Vicinal Dihalides
Objective: To synthesize propene from a 1,2-dihalopropane.
Materials:
-
This compound or 1,2-dibromopropane
-
Zinc dust
-
Ethanol (or another suitable solvent)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Gas collection apparatus (optional)
Procedure:
-
In a round-bottom flask, suspend zinc dust in ethanol.
-
Add the 1,2-dihalopropane to the suspension.
-
Gently heat the mixture to reflux. The reaction with this compound is expected to be faster and may require less heating.
-
The propene gas evolved can be collected or passed through a solution to form a derivative for identification.
-
Monitor the reaction progress by gas chromatography (GC) or by the cessation of gas evolution.
-
Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The organic product can be isolated by distillation.
Dehydrohalogenation
Treatment of vicinal dihalides with a strong base results in a double dehydrohalogenation to yield an alkyne. This reaction proceeds via an E2 mechanism. Given the better leaving group ability of iodide compared to bromide, this compound is anticipated to undergo this elimination more rapidly than 1,2-dibromopropane.
Experimental Protocol: Dehydrohalogenation to Propyne (B1212725)
Objective: To synthesize propyne from a 1,2-dihalopropane.
Materials:
-
This compound or 1,2-dibromopropane
-
Sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium hydroxide (B78521) (KOH) in ethanol
-
Three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a cold finger condenser
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
In a three-necked flask cooled in a low-temperature bath, prepare a solution of the strong base (e.g., NaNH₂ in liquid ammonia).
-
Slowly add the 1,2-dihalopropane to the cooled base solution with vigorous stirring.
-
Allow the reaction mixture to warm to the appropriate temperature and stir for the required duration. The reaction with this compound is expected to proceed at a lower temperature or for a shorter time.
-
The resulting propyne can be isolated by distillation into a cold trap.
-
The reaction progress can be monitored by analyzing aliquots using GC.
Comparative Reactivity Logic
The following diagram illustrates the logical relationship in the reactivity of this compound and 1,2-dibromopropane in typical elimination and substitution reactions.
Caption: Comparative reactivity of this compound and 1,2-dibromopropane.
Toxicological Profile
A comparative summary of the available toxicological data is crucial for the safe handling and assessment of the risks associated with these compounds.
| Toxicological Endpoint | This compound | 1,2-Dibromopropane |
| Acute Oral Toxicity (LD50) | Data not available | 741 mg/kg (rat)[4] |
| Genotoxicity | Data not available | Some evidence of mutagenicity[2][5] |
| Hepatotoxicity | Cytotoxic effects observed in vitro on human liver cells (for related diiodoalkanes)[6] | Induces hepatotoxicity in mice |
| Other | - | Irritant; high concentrations may have narcotic effects[2] |
Note: The toxicological data for this compound is limited. Based on the general trend of increasing toxicity with increasing halogen size and reactivity, it should be handled with extreme caution.
Experimental Workflow for Comparative Reactivity Analysis
The following diagram outlines a general workflow for comparing the reactivity of this compound and 1,2-dibromopropane in a nucleophilic substitution reaction.
References
- 1. Propane, 1,2-diiodo- | C3H6I2 | CID 136396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bdmaee.net [bdmaee.net]
- 3. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 4. The genetic toxicity of 1,2-dibromo-3-chloropropane, 1,2-dibromo-3-chloro-2-methylpropane, and 1,2,3-tribromo-2-methylpropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity and carcinogenicity testing of 1,2-dibromopropane and 1,1,3-tribromopropane in comparison to 1,2-dibromo-3-chloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Structure of 1,2-Diiodopropane Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2-diiodopropane is a fundamental process in organic chemistry, often utilized in the development of novel pharmaceutical compounds and functional materials. The validation of the final product's structure is a critical step to ensure purity and to distinguish it from potential isomeric byproducts. This guide provides a comparative analysis of the analytical techniques used to confirm the structure of this compound against its common isomers: 1,3-diiodopropane (B1583150) and 2,2-diiodopropane.
Distinguishing Isomers: A Multi-Technique Approach
The successful validation of the this compound structure relies on a combination of spectroscopic and chromatographic methods. Each technique provides unique information that, when combined, offers a comprehensive profile of the synthesized product. The primary isomers of concern during the synthesis are 1,3-diiodopropane and 2,2-diiodopropane, which have the same molecular formula (C₃H₆I₂) and molecular weight (295.90 g/mol ).
Spectroscopic and Chromatographic Comparison
The following tables summarize the expected quantitative data from key analytical techniques for this compound and its common isomers. This data is essential for the unambiguous identification of the desired product.
Table 1: Comparison of Gas Chromatography (GC) and Mass Spectrometry (MS) Data
| Compound | Expected GC Retention Time | Key Mass Spectrometry (m/z) Fragments |
| This compound | Intermediate | 296 (M+), 169 ([M-I]+), 127 (I+), 43 ([C₃H₇]⁺) |
| 1,3-Diiodopropane | Lowest | 296 (M+), 169 ([M-I]+), 127 (I+), 41 ([C₃H₅]⁺)[1] |
| 2,2-Diiodopropane | Highest | 296 (M+), 169 ([M-I]+), 127 (I+), 43 ([C₃H₇]⁺)[2] |
Note: Retention times are relative and depend on the specific GC conditions. Generally, for non-polar columns, elution order is influenced by boiling point and molecular symmetry.
Table 2: Comparison of ¹H NMR Spectral Data (in CDCl₃)
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | ~4.4 ppm (dd, 1H, -CHI-), ~3.8 ppm (dd, 1H, -CHI₂), ~3.6 ppm (dd, 1H, -CHI₂), ~2.0 ppm (d, 3H, -CH₃) |
| 1,3-Diiodopropane | ~3.3 ppm (t, 4H, -CH₂I), ~2.4 ppm (quintet, 2H, -CH₂-)[3] |
| 2,2-Diiodopropane | ~2.5 ppm (s, 6H, -CH₃) |
Table 3: Comparison of ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Chemical Shift (δ) |
| This compound | ~45 ppm (-CHI-), ~15 ppm (-CH₂I), ~25 ppm (-CH₃) |
| 1,3-Diiodopropane | ~5 ppm (-CH₂I), ~35 ppm (-CH₂-) |
| 2,2-Diiodopropane | ~-10 ppm (CI₂), ~30 ppm (-CH₃) |
Note: The ¹³C NMR chemical shifts for the iodinated carbons are significantly shifted upfield due to the "heavy atom effect".
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the diiodopropane isomers and obtain their mass spectra for identification.
Methodology:
-
Sample Preparation: Dissolve the crude synthesis product in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 1 mg/mL.
-
GC System: A gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically set to 250°C with a split ratio of 50:1.
-
Oven Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min to 200°C and hold for 5 minutes.
-
Carrier Gas: Use helium as the carrier gas with a constant flow rate of 1 mL/min.
-
Mass Spectrometer: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 350.
-
Data Analysis: Identify the peaks corresponding to the diiodopropane isomers based on their retention times and compare their mass spectra with the expected fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for the synthesized product and identify the specific isomer.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
Process the data with Fourier transformation and phase correction. Integrate the signals to determine the relative proton ratios.
-
-
¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.
-
Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Assign the peaks in the ¹H and ¹³C NMR spectra based on their chemical shifts, multiplicities, and integration values to confirm the structure of the diiodopropane isomer.
Validation Workflow
The following diagram illustrates a logical workflow for the validation of a this compound synthesis product.
Caption: Workflow for validating the structure of this compound.
By following this structured analytical approach, researchers can confidently validate the synthesis of this compound and ensure the quality and purity of their products for subsequent applications in research and development.
References
A Spectroscopic Comparison of 1,1-Diiodopropane and 1,2-Diiodopropane
A Detailed Guide for Researchers
In the realm of synthetic chemistry and drug development, the precise identification of isomeric compounds is a critical step to ensure the desired biological activity and safety profile of a molecule. Positional isomers, such as 1,1-diiodopropane (B76905) and 1,2-diiodopropane, possess the same molecular formula (C₃H₆I₂) but differ in the arrangement of their iodine atoms. This structural variance leads to distinct spectroscopic signatures. This guide provides an objective comparison of these two isomers based on key analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structural differences between 1,1-diiodopropane and this compound. The chemical environment of each proton (¹H) and carbon (¹³C) atom is unique, resulting in distinguishable spectra.
¹H NMR Spectroscopy
The ¹H NMR spectra of the two isomers are markedly different in terms of chemical shifts, multiplicities (splitting patterns), and integration values.
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Parameter | 1,1-Diiodopropane | This compound |
| Proton Environments | 3 | 3 |
| Signal A (CH₃) | ~1.1 ppm (triplet, 3H) | ~1.9 ppm (doublet, 3H) |
| Signal B (CH₂) | ~2.3 ppm (quartet, 2H) | ~3.8 ppm (multiplet, 1H) |
| Signal C (CH) | ~5.0 ppm (triplet, 1H) | ~4.2 ppm (multiplet, 2H) |
| Key Differentiator | A single downfield proton (CH) coupled to a methylene (B1212753) (CH₂) group. | A methyl group (CH₃) coupled to a methine (CH) proton, and two diastereotopic methylene protons. |
Analysis of ¹H NMR Spectra:
-
1,1-Diiodopropane: The spectrum is expected to show three distinct signals. The terminal methyl group (CH₃) protons will appear as a triplet due to coupling with the adjacent methylene (CH₂) protons. The methylene protons will be a quartet, being coupled to the methyl protons. The most downfield signal will be a triplet corresponding to the single proton on the carbon bearing two iodine atoms (CHI₂), which is coupled to the adjacent methylene protons. The significant downfield shift is due to the strong deshielding effect of the two iodine atoms.
-
This compound: This isomer also presents three proton environments. The methyl group protons will appear as a doublet, as they are coupled to the single proton on the adjacent carbon (CHI). The proton on the carbon with one iodine atom (CHI) will be a multiplet due to coupling with both the methyl protons and the methylene protons. The two protons of the methylene group attached to an iodine atom (CH₂I) are diastereotopic due to the adjacent chiral center, and they will likely appear as a complex multiplet at a downfield position.
¹³C NMR Spectroscopy
The number of signals and their chemical shifts in the ¹³C NMR spectra provide a clear distinction between the two isomers.
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Parameter | 1,1-Diiodopropane | This compound |
| Carbon Environments | 3 | 3 |
| Signal A (CH₃) | ~15 ppm | ~28 ppm |
| Signal B (CH₂) | ~40 ppm | ~15 ppm |
| Signal C (CHI/CHI₂) | ~ -10 ppm | ~35 ppm |
| Key Differentiator | Presence of a highly shielded carbon (CHI₂) due to the heavy atom effect of two iodine atoms. | Three distinct signals in the typical alkyl halide region. |
Analysis of ¹³C NMR Spectra:
-
1,1-Diiodopropane: The spectrum will display three signals. The methyl carbon will be the most upfield. The methylene carbon will be further downfield. Notably, the carbon atom bonded to two iodine atoms (CHI₂) will be significantly shielded (shifted to a lower ppm value, potentially even negative) due to the "heavy atom effect," a characteristic feature for gem-diiodo compounds.
-
This compound: The spectrum for this isomer will also show three distinct signals for the three non-equivalent carbon atoms. The methyl carbon will be the most upfield, followed by the methylene carbon (CH₂I). The methine carbon (CHI) will be the most downfield of the three.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of certain functional groups. The primary distinguishing feature between these two isomers would be in the fingerprint region, although the C-I stretching vibrations can also be informative.
Table 3: Comparative IR Absorption Data
| Vibrational Mode | 1,1-Diiodopropane (cm⁻¹) | This compound (cm⁻¹) |
| C-H stretching (sp³) | ~2850-3000 | ~2850-3000 |
| C-H bending | ~1375-1470 | ~1375-1470 |
| C-I stretching | ~500-600 | ~500-600 |
| Fingerprint Region | Unique pattern | Unique pattern |
| Key Differentiator | The overall pattern in the fingerprint region (below 1500 cm⁻¹) will be distinct for each isomer. | The overall pattern in the fingerprint region (below 1500 cm⁻¹) will be distinct for each isomer. |
Analysis of IR Spectra:
Both molecules will exhibit C-H stretching and bending vibrations characteristic of saturated alkanes. The C-I stretching vibrations typically appear in the low-frequency region of the spectrum. While the exact positions of the C-I stretches might differ slightly between the two isomers, the most reliable way to distinguish them using IR is by comparing the entire fingerprint region (400-1500 cm⁻¹). This region contains complex vibrations that are unique to the overall molecular structure, providing a distinct "fingerprint" for each isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular weight, but their fragmentation patterns upon ionization will differ due to the different locations of the C-I bonds.
Table 4: Comparative Mass Spectrometry Data
| Parameter | 1,1-Diiodopropane & this compound |
| Molecular Ion (M⁺) | m/z = 296 |
| Key Fragments | |
| 1,1-Diiodopropane | Likely loss of one iodine atom ([M-I]⁺ at m/z = 169), and subsequent fragmentation. |
| This compound | Likely loss of one iodine atom ([M-I]⁺ at m/z = 169), and potentially cleavage between the two carbon atoms bearing iodine.[1] |
| Key Differentiator | Relative abundances of fragment ions will differ. |
Analysis of Mass Spectra:
Both 1,1-diiodopropane and this compound will show a molecular ion peak at an m/z of 296. The primary fragmentation pathway for both is likely the loss of an iodine atom (I•), resulting in a prominent peak at m/z 169. However, the subsequent fragmentation of the [C₃H₆I]⁺ ion will differ. For 1,1-diiodopropane, further fragmentation might involve the loss of HI. For this compound, cleavage between C1 and C2 could lead to characteristic fragments. The relative intensities of the shared fragment ions will also likely differ, providing a basis for differentiation.
Experimental Protocols
The following are general protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the diiodopropane isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H NMR spectrum.
IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract any atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of the Comparison Workflow
The logical flow for comparing these two isomers using the described spectroscopic techniques can be visualized as follows:
Caption: Workflow for the spectroscopic differentiation of diiodopropane isomers.
Conclusion
While 1,1-diiodopropane and this compound share the same molecular formula, their distinct structural arrangements give rise to unique spectroscopic profiles. ¹H and ¹³C NMR spectroscopy offer the most definitive means of differentiation, with characteristic chemical shifts and splitting patterns for each isomer. IR spectroscopy provides a unique fingerprint for each molecule, and mass spectrometry reveals subtle differences in their fragmentation patterns. By employing these techniques in a complementary fashion, researchers can unambiguously identify and characterize these positional isomers, a crucial step in ensuring the integrity of their chemical research and development.
References
A Comparative Guide to the Reactivity of 1,2-Diiodopropane versus Other Iodinating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of various iodinating agents, with a focus on 1,2-diiodopropane in relation to more common reagents such as molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The selection of an appropriate iodinating agent is critical in organic synthesis and drug development, influencing reaction efficiency, selectivity, and functional group tolerance. This document aims to provide an objective, data-driven comparison to inform reagent selection for specific synthetic transformations.
Introduction to Iodinating Agents
Iodinated organic compounds are valuable intermediates in a wide array of chemical reactions, including cross-coupling reactions, due to the high reactivity of the carbon-iodine bond. The choice of iodinating agent is paramount in achieving the desired synthetic outcome. While reagents like molecular iodine and N-iodosuccinimide are widely used, the reactivity profile of vicinal diiodides such as this compound presents a distinct case.
This compound is primarily recognized for its role in the vicinal diiodination of alkenes, where it adds two iodine atoms across a double bond. Its application as a general-purpose agent for the mono-iodination of substrates like ketones or aromatic compounds is not extensively documented in scientific literature, making direct reactivity comparisons for these transformations challenging.
Molecular Iodine (I₂) is an economical and readily available iodinating agent. Its reactivity is often enhanced by the use of an oxidizing agent to generate a more electrophilic iodine species.
N-Iodosuccinimide (NIS) is a versatile and easy-to-handle solid reagent that serves as an electrophilic iodine source. It is widely used for the iodination of a variety of functional groups under mild conditions.
Iodine Monochloride (ICl) is a highly reactive interhalogen compound that acts as a potent electrophilic iodinating agent, particularly for less reactive aromatic substrates.
Comparative Performance Data
The following tables summarize the performance of molecular iodine, N-iodosuccinimide, and iodine monochloride in the iodination of representative alkene, ketone, and aromatic substrates. Due to the limited data on this compound as a direct mono-iodinating agent for these specific substrates, it is not included in these comparative tables. Its primary application in vicinal diiodination is discussed separately.
Table 1: Iodination of Alkenes (Cyclohexene)
| Iodinating Agent | Reagent System | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| N-Iodosuccinimide (NIS) | NIS, H₂O | DME | -20 | 2 h | trans-2-Iodocyclohexan-1-ol | ~85 |
| Molecular Iodine (I₂) | I₂, H₂O₂ | Methanol | Room Temp. | 12 h | trans-1,2-Diiodocyclohexane | Moderate |
Note: The reaction with NIS in the presence of water leads to the formation of an iodohydrin, demonstrating a different reaction pathway compared to direct diiodination.
Table 2: α-Iodination of Ketones (Acetophenone)
| Iodinating Agent | Reagent System | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| Molecular Iodine (I₂) | I₂, H₂O₂ (30% aq.) | None (Solvent-Free) | 45 | 6 h | 2-Iodo-1-phenylethanone | 85 |
| N-Iodosuccinimide (NIS) | NIS, p-TsOH | Acetonitrile | Room Temp. | 1 h | 2-Iodo-1-phenylethanone | High |
| Iodine Monochloride (ICl) | ICl | Dichloromethane (B109758) | 0 to Room Temp. | 1 h | 2-Iodo-1-phenylethanone | High |
Table 3: Iodination of Aromatic Compounds (Anisole)
| Iodinating Agent | Reagent System | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| Molecular Iodine (I₂) | I₂, HNO₃ | Acetic Acid | Room Temp. | 1 h | p-Iodoanisole | 95 |
| N-Iodosuccinimide (NIS) | NIS, TFA (cat.) | Acetonitrile | Room Temp. | 30 min | p-Iodoanisole | 98 |
| Iodine Monochloride (ICl) | ICl | Dichloromethane | 0 to Room Temp. | 1 h | p-Iodoanisole | 95 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Vicinal Diiodination of an Alkene using this compound (Illustrative)
While direct iodination of alkenes using this compound as the iodine source is not a standard procedure, this compound itself is synthesized from the iodination of propene. A general protocol for the iodination of an alkene to a vicinal diiodide using molecular iodine is provided for context.
Objective: To synthesize a vicinal diiodide from a long-chain alkene. Materials:
-
Long-chain alkene (e.g., 1-dodecene)
-
Molecular Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10% aqueous)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the long-chain alkene (1.0 equiv.) in dichloromethane in a round-bottom flask.
-
Add a solution of molecular iodine (1.1 equiv.) in dichloromethane to the alkene solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the iodine.
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude vicinal diiodide, which can be further purified by column chromatography if necessary.
Protocol 2: Comparative α-Iodination of a Ketone
Objective: To compare the reactivity of different iodinating agents in the α-iodination of acetophenone (B1666503).
General Procedure:
-
In separate reaction vessels, dissolve acetophenone (1.0 equiv.) in the appropriate solvent as indicated in Table 2.
-
To each vessel, add the respective iodinating agent and any necessary catalyst or co-reagent (e.g., I₂/H₂O₂, NIS/p-TsOH, ICl) in the stoichiometry specified in published procedures.
-
Maintain the reactions at the specified temperatures and monitor their progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Record the reaction time required for complete consumption of the starting material.
-
Upon completion, quench the reactions appropriately (e.g., with sodium thiosulfate solution for reactions involving I₂ or ICl).
-
Isolate the product by extraction and purify by column chromatography or recrystallization.
-
Determine the yield of the purified 2-iodo-1-phenylethanone for each reaction.
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows.
Caption: General experimental workflow for comparing iodinating agents.
Caption: Mechanism of electrophilic addition of molecular iodine to an alkene.
Caption: Acid-catalyzed activation of NIS for aromatic iodination.
Conclusion
The choice of an iodinating agent is highly dependent on the specific transformation and the nature of the substrate. For general-purpose iodination of alkenes, ketones, and aromatics, N-iodosuccinimide and iodine monochloride often exhibit higher reactivity and efficiency compared to molecular iodine , which typically requires an activating agent. While quantitative data for the direct comparison of This compound as a mono-iodinating agent is scarce, its primary utility lies in the vicinal diiodination of alkenes. Researchers and drug development professionals should consider the reactivity, selectivity, cost, and safety profile of each reagent when designing synthetic routes. The provided protocols and mechanistic insights serve as a foundation for the rational selection and optimization of iodination reactions.
A Comparative Study of Nucleophilic Substitution on Diiodopropanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of nucleophilic substitution reactions on 1,2-diiodopropane and 1,3-diiodopropane (B1583150). Understanding the distinct reactivity of these isomers is crucial for designing synthetic routes and developing novel molecules in the pharmaceutical and chemical industries. This document summarizes the expected reaction pathways based on established principles of organic chemistry and provides detailed experimental protocols for a comparative kinetic and product analysis.
Introduction
1,2- and 1,3-diiodopropane are structurally similar yet exhibit significantly different reactivity profiles in the presence of nucleophiles. The spatial arrangement of the two iodine atoms—excellent leaving groups—dictates the propensity of each isomer to undergo intermolecular substitution, elimination, or intramolecular cyclization. This guide explores these competing pathways, offering a framework for predicting and controlling the outcomes of such reactions.
Theoretical Comparison of Reactivity
The reactivity of diiodopropanes is primarily governed by the reaction mechanism (SN1 vs. SN2), the structure of the substrate, and the nature of the nucleophile.
-
This compound: This isomer contains a primary and a secondary carbon-iodine bond. Nucleophilic attack can occur at either position. However, the presence of an iodine atom on an adjacent carbon can influence the reaction rate and pathway. The primary carbon is less sterically hindered and therefore more susceptible to SN2 attack. The secondary carbon is more sterically hindered, and reactions at this site may proceed via an SN1 or SN2 mechanism depending on the conditions. A significant competing pathway for this compound is elimination (E2), especially with strong, sterically hindered bases, leading to the formation of allyl iodide or propene.
-
1,3-Diiodopropane: This isomer possesses two primary carbon-iodine bonds. While intermolecular substitution at one or both ends is possible, the three-carbon chain length is ideal for intramolecular nucleophilic substitution, leading to the formation of a stable cyclopropane (B1198618) ring.[1] This intramolecular pathway is often kinetically and thermodynamically favored, particularly with bidentate nucleophiles or under conditions that promote cyclization.
The following table summarizes the expected major reaction pathways for each isomer with different types of nucleophiles.
| Nucleophile Type | This compound Expected Major Product(s) | 1,3-Diiodopropane Expected Major Product(s) | Predominant Mechanism(s) |
| Strong, non-basic (e.g., N₃⁻, I⁻, CN⁻) | 1-Azido-2-iodopropane, 2-Azido-1-iodopropane, 1,2-Diazidopropane | 1,3-Diazidopropane | SN2 |
| Strong, basic (e.g., OH⁻, RO⁻) | Propene, Allyl alcohol | Cyclopropane, Propan-1,3-diol | E2 for 1,2-isomer; SN2 and Intramolecular SN2 for 1,3-isomer |
| Bulky, non-nucleophilic base (e.g., t-BuOK) | Propene | Propene | E2 |
| Bidentate nucleophile (e.g., Malonate ester) | Complex mixture | Cyclopropane-1,1-dicarboxylate | Intramolecular SN2 for 1,3-isomer |
Experimental Protocols
To empirically compare the reactivity of 1,2- and 1,3-diiodopropane, a kinetic study using a common, strong, and non-basic nucleophile like sodium azide (B81097) is proposed. This minimizes competing elimination reactions and allows for a direct comparison of substitution rates.
Experimental Protocol: Comparative Kinetic Analysis of Diiodopropanes with Sodium Azide
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 1,3-diiodopropane with sodium azide.
Materials:
-
This compound
-
1,3-Diiodopropane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Standard solution for titration (e.g., silver nitrate)
-
Indicator (e.g., potassium chromate)
-
Constant temperature bath
-
Reaction flasks, pipettes, burettes, volumetric flasks
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M solutions of this compound and 1,3-diiodopropane in anhydrous DMF.
-
Prepare a 0.2 M solution of sodium azide in anhydrous DMF.
-
-
Reaction Setup:
-
Equilibrate the reactant solutions and the reaction flask in a constant temperature bath set to 25°C.
-
In a 100 mL reaction flask, mix 25.0 mL of the 0.1 M diiodopropane solution with 25.0 mL of the 0.2 M sodium azide solution. Start a timer immediately upon mixing.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 5.0 mL aliquot from the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a flask containing 20 mL of cold distilled water.
-
-
Analysis:
-
Determine the concentration of the remaining azide ions in the quenched aliquot by titration with a standardized silver nitrate (B79036) solution using potassium chromate (B82759) as an indicator.
-
Repeat the entire procedure for the other diiodopropane isomer under identical conditions.
-
-
Data Analysis:
-
Plot 1/[N₃⁻] versus time. A linear plot indicates a second-order reaction.
-
The slope of the line will be equal to the second-order rate constant (k).
-
Compare the rate constants obtained for this compound and 1,3-diiodopropane.
-
Visualizing Reaction Pathways
The following diagrams illustrate the primary reaction pathways discussed for 1,2- and 1,3-diiodopropane.
Caption: Major reaction pathways for this compound.
Caption: Competing substitution pathways for 1,3-diiodopropane.
Conclusion
The structural isomerization from 1,2- to 1,3-diiodopropane leads to a significant divergence in chemical reactivity. While this compound is prone to both substitution and elimination reactions, 1,3-diiodopropane has a strong propensity for intramolecular cyclization to form cyclopropane derivatives.[1] The choice of nucleophile and reaction conditions are critical in directing the reaction towards the desired product. The provided experimental protocol offers a robust method for quantifying the reactivity differences between these two isomers, providing valuable data for synthetic planning and reaction optimization.
References
A Comparative Guide to Assessing the Purity of Synthesized 1,2-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is a cornerstone of reproducible and reliable results in chemical synthesis and drug development. 1,2-Diiodopropane, a key intermediate in various organic transformations, is no exception. This guide provides a comprehensive comparison of the two primary analytical techniques for assessing the purity of synthesized this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines detailed experimental protocols, presents a quantitative comparison of these methods, and discusses alternative reagents.
Introduction to Purity Assessment of this compound
This compound is commonly synthesized via the iodination of propene. The primary impurities in the synthesized product often include unreacted starting materials, such as propene and iodine, as well as side-products like 2-iodopropane (B156323) and other diiodo-isomers. Accurate quantification of these impurities is crucial to ensure the quality and reactivity of the this compound.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the required accuracy, precision, sensitivity, and the nature of the potential impurities. Below is a summary of the key performance metrics for GC-MS and qNMR in the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection and identification. | Quantification based on the direct proportionality between the NMR signal area and the number of atomic nuclei.[1] |
| Primary Strengths | High sensitivity and selectivity, excellent for identifying and quantifying volatile and semi-volatile impurities. Provides structural information of impurities through mass spectral fragmentation.[2] | Absolute quantification without a specific reference standard of the analyte, non-destructive, and provides detailed structural information of both the main component and impurities.[3][4] |
| Primary Weaknesses | Requires volatile and thermally stable analytes. Quantification typically requires calibration with standards for each impurity. | Lower sensitivity compared to GC-MS for trace impurities, potential for signal overlap in complex mixtures. |
| Typical Limit of Detection (LOD) | Low ng/mL to µg/mL range for halogenated hydrocarbons. | 0.1 - 1.0% for routine purity assessment. |
| Typical Limit of Quantification (LOQ) | Low µg/mL range for halogenated hydrocarbons. | 0.3 - 3.0% for routine purity assessment. |
| Precision (%RSD) | Typically < 5% | Typically < 2% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate and quantify this compound and its volatile impurities.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or hexane, and dilute to the mark.
-
Prepare a series of calibration standards of this compound and any known impurities in the same solvent.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
-
Data Analysis: Identify the peaks corresponding to this compound and its impurities by comparing their retention times and mass spectra with those of the prepared standards and reference spectra from libraries (e.g., NIST). Quantify the purity based on the peak area percentage or by using a calibration curve for each component.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: An NMR spectrometer (a field strength of 400 MHz or higher is recommended for better signal dispersion).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride (B1165640) or 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a certified purity and signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) to the NMR tube and ensure complete dissolution.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of any signal of interest (analyte and internal standard). A value of 30-60 seconds is often sufficient.
-
Number of Scans: Typically 8-16 scans are adequate for good signal-to-noise ratio, depending on the sample concentration.
-
Acquisition Time: At least 3-4 seconds to ensure high digital resolution.
Data Processing and Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Visualizing the Workflow
Caption: Workflow for purity assessment of this compound.
Alternatives to this compound in Organic Synthesis
This compound is often used in reactions such as the formation of epoxides from alkenes. However, other dihaloalkanes can serve as alternatives, each with its own advantages and disadvantages related to reactivity and cost.
-
1,2-Dibromopropane (B165211): This is a common alternative to this compound. Bromine is a good leaving group, making 1,2-dibromopropane highly reactive, though generally less reactive than its iodo-counterpart. It is typically less expensive and more stable than this compound.[5][6][7]
-
1,2-Dichloropropane (B32752): While significantly cheaper, 1,2-dichloropropane is less reactive due to the lower leaving group ability of chloride compared to bromide and iodide.[7][8][9][10] This can necessitate harsher reaction conditions.
The choice of dihaloalkane will depend on the specific requirements of the synthesis, balancing factors such as reactivity, yield, reaction conditions, and cost.
Caption: Comparison of 1,2-dihalopropanes.
Conclusion
Both GC-MS and qNMR are powerful techniques for assessing the purity of synthesized this compound. GC-MS offers superior sensitivity for detecting trace volatile impurities, while qNMR provides a direct and highly accurate method for determining absolute purity without the need for specific impurity standards. The choice between these methods should be guided by the specific analytical requirements of the research or development phase. Furthermore, understanding the reactivity and cost profiles of alternative dihaloalkanes is essential for optimizing synthetic strategies.
References
- 1. rssl.com [rssl.com]
- 2. 1,2-Dichloropropane synthesis - chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-Dibromopropane synthesis - chemicalbook [chemicalbook.com]
- 6. 1,2-Dibromopropane - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. 1,2-Dichloropropane - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. 1,2-Dichloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Reaction Pathways of 1,2-Diiodopropane: A Computational Comparison
A detailed guide for researchers, scientists, and drug development professionals on the computational analysis of the reaction mechanism of 1,2-diiodopropane, drawing comparisons with analogous 1,2-dihaloalkanes.
The study of halogenated organic compounds is of significant interest in various fields, including atmospheric chemistry, materials science, and drug development. Understanding the reaction mechanisms of these compounds is crucial for predicting their stability, reactivity, and potential applications. This guide provides a comparative analysis of the computationally explored reaction mechanisms of this compound and its lighter halogen analogues, 1,2-dibromopropane (B165211) and 1,2-dichloroethane (B1671644). Due to a scarcity of direct computational studies on this compound, this guide synthesizes data from related compounds to infer its likely reaction pathways, offering a valuable resource for researchers in the field.
Comparison of Decomposition Pathways
The thermal decomposition of 1,2-dihaloalkanes can proceed through several pathways, primarily unimolecular elimination and radical-chain mechanisms. Computational studies on 1,2-dichloroethane and 1,2-dibromopropane have provided insights into the energetics of these pathways. For this compound, we can infer similar mechanisms, although the weaker carbon-iodine bond is expected to significantly influence the reaction energetics.
Key Reaction Mechanisms:
-
Unimolecular Elimination (E2-type): This pathway involves the concerted elimination of a hydrogen halide (HX), leading to the formation of an alkene. For this compound, this would result in the formation of propene and hydrogen iodide (HI) or the elimination of molecular iodine (I₂) to form propene. The National Institute of Standards and Technology (NIST) provides thermochemical data for the latter reaction, indicating an enthalpy of reaction (ΔrH°) of 47 ± 2 kJ/mol in the gas phase.[1]
-
Radical-Chain Mechanism: This pathway is initiated by the homolytic cleavage of a carbon-halogen bond, which is particularly relevant for this compound due to the low C-I bond dissociation energy. This initial step forms a haloalkyl radical and a halogen atom, which then propagate a chain reaction. Studies on the photodissociation of 1,2-diiodoethane (B146647) support the homolytic cleavage of the C-I bond as the primary photochemical event.[2][3]
The following table summarizes key quantitative data from computational and experimental studies on 1,2-dihalopropanes and related compounds.
| Compound | Reaction Pathway | Activation Energy (kcal/mol) | Computational Method | Reference |
| 1,2-Dibromopropane | Unimolecular HBr elimination | 50.4 ± 3.0 | RRKM Theory (from experimental data) | [4] |
| 1,2-Dichloroethane | Unimolecular HCl elimination | ~47 | Not specified in abstract | [5] |
| 1,2-Dichloroethane | C-Cl bond scission (initiation) | ~78 | Not specified in abstract | [5] |
| 1,2-Diiodoethane | Photodissociation (C-I cleavage) | Not specified | Ab initio and DFT | [3] |
Experimental and Computational Protocols
To provide a comprehensive understanding, the methodologies employed in the cited studies are detailed below. These protocols are essential for reproducing the results and for designing future computational studies on this compound.
Computational Methodologies for 1,2-Diiodoethane Photodissociation[3]
-
Software: Not specified in the abstract.
-
Methods: Ab initio and Density Functional Theory (DFT) calculations were used to study the species involved in the reaction.
-
Functionals and Basis Sets: Not explicitly mentioned in the abstract, but common for such studies are functionals like B3LYP and basis sets that can handle heavy atoms like iodine (e.g., LANL2DZ).
-
Calculations: Geometries, energies, and vibrational frequencies of reactants, intermediates, and products were calculated. Time-dependent DFT (TD-DFT) was used to calculate absorption peaks and oscillator strengths. A potential energy surface (PES) scan was performed to explore the dissociation channels.
Experimental and Computational Protocol for 1,2-Dichloroethane Thermal Decomposition[6]
-
Experimental Setup: A flow system with a tubular quartz reactor was used to study the pyrolysis of 1,2-dichloroethane under homogeneous conditions over a temperature range of 849–1064 K.
-
Analytical Method: Gas chromatography was used to measure the concentration of the products.
-
Computational Methods: Ab initio calculations at the DFT, CASMP2, and QCISD(T) levels of theory were performed to investigate the reaction mechanism.
Visualizing the Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for the decomposition of this compound based on the mechanisms observed for its analogues.
Caption: Proposed unimolecular elimination pathways for this compound.
Caption: A plausible radical-chain mechanism for this compound decomposition.
Conclusion
While direct computational studies on the reaction mechanism of this compound are limited, a comparative analysis with its lighter halogen analogues provides valuable insights into its likely decomposition pathways. The weaker carbon-iodine bond suggests that radical-chain mechanisms initiated by C-I bond cleavage are likely to be significant, alongside unimolecular elimination reactions. The provided data and methodologies from studies on related compounds offer a strong foundation for future computational investigations aimed at elucidating the precise energetics and reaction dynamics of this compound. Such studies will be instrumental in advancing our understanding of this and other polyhalogenated organic molecules.
References
- 1. This compound [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gas-phase thermal decomposition reactions of 1,2-dibromopropane - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. worldscientific.com [worldscientific.com]
A Comparative Analysis of Theoretical vs. Experimental Yields for 1,2-Diiodopropane Synthesis
For Immediate Release
This guide provides a comprehensive comparison of the theoretical and experimental yields for the synthesis of 1,2-diiodopropane, a crucial reagent in various organic synthesis applications. Targeted at researchers, scientists, and professionals in drug development, this document outlines the fundamental principles of the synthesis, a detailed experimental protocol, and a discussion on the factors influencing the practical outcomes of the reaction.
Understanding the Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the electrophilic addition of iodine to propene. In this reaction, the double bond of the propene molecule is broken, and an iodine atom is added to each of the two carbon atoms that were part of the double bond.
The balanced chemical equation for this reaction is:
C₃H₆ + I₂ → C₃H₆I₂
This stoichiometry indicates that one mole of propene reacts with one mole of iodine to produce one mole of this compound. This 1:1:1 molar ratio is the foundation for calculating the theoretical yield.
Theoretical vs. Experimental Yield: A Quantitative Comparison
The theoretical yield represents the maximum possible amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. In contrast, the experimental yield is the actual amount of product obtained after performing the synthesis in a laboratory setting. The percentage yield, a key indicator of a reaction's efficiency, is calculated as:
Percentage Yield = (Experimental Yield / Theoretical Yield) x 100%
Several factors can cause the experimental yield to be lower than the theoretical yield, including incomplete reactions, the formation of byproducts, and losses during product isolation and purification.
| Parameter | Value |
| Reactant 1 | Propene (C₃H₆) |
| Molar Mass of Propene | 42.08 g/mol |
| Reactant 2 | Iodine (I₂) |
| Molar Mass of Iodine | 253.8 g/mol |
| Product | This compound (C₃H₆I₂) |
| Molar Mass of Product | 295.89 g/mol |
| Theoretical Yield | 100% (based on the limiting reactant) |
| Reported Experimental Yield | Variable (dependent on reaction conditions) |
Experimental Protocol for the Synthesis of this compound
The following is a generalized experimental protocol for the synthesis of this compound from propene and iodine.
Materials:
-
Propene gas
-
Iodine crystals
-
A suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
Round-bottom flask
-
Gas inlet tube
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known mass of iodine crystals in a suitable inert solvent.
-
Initiation of Reaction: Cool the flask in an ice bath to control the reaction temperature. Bubble propene gas slowly through the iodine solution with continuous stirring. The disappearance of the purple color of the iodine solution indicates the progress of the reaction.
-
Reaction Completion: Continue bubbling propene until the iodine color has completely faded.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the solution with a sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by a wash with water.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.
-
Isolation of Product: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by distillation under reduced pressure.
-
Characterization: The identity and purity of the obtained this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship: Factors Affecting Yield
The final experimental yield of this compound is influenced by a variety of factors. Understanding and optimizing these can lead to improved reaction outcomes.
A Comparative Guide to Kinetic vs. Thermodynamic Products in Di-iodination Reactions
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of electrophilic addition reactions to conjugated dienes is a fundamental concept in organic chemistry with significant implications for synthetic strategy. The competition between kinetic and thermodynamic reaction control often dictates the final product distribution. This guide provides an in-depth analysis of the factors governing the formation of kinetic and thermodynamic products in the di-iodination of conjugated dienes, using the well-studied electrophilic addition to 1,3-butadiene (B125203) as a foundational analogue.
Understanding Kinetic and Thermodynamic Control
In the context of di-iodination of a conjugated diene such as 1,3-butadiene, the reaction proceeds through a resonance-stabilized allylic carbocation intermediate after the initial electrophilic attack of iodine. This intermediate can be attacked by the iodide ion at two different positions, leading to two distinct products: the 1,2-adduct and the 1,4-adduct.
-
Kinetic Product: This product is formed faster, meaning it has a lower activation energy. In the case of di-iodination of 1,3-butadiene, the 1,2-adduct is the kinetic product. Its formation is favored at lower temperatures where the reaction is essentially irreversible.[1][2][3]
-
Thermodynamic Product: This product is the more stable of the two, possessing a lower overall energy. The 1,4-adduct of di-iodination of 1,3-butadiene is the thermodynamic product, primarily because it results in a more substituted and thus more stable internal double bond.[1][2] Its formation is favored at higher temperatures, which allow for an equilibrium to be established between the products.[1][4]
The reaction temperature is the critical experimental parameter that determines the predominant product. Low temperatures favor the kinetic product by providing insufficient energy to overcome the activation barrier for the reverse reaction, while higher temperatures allow for equilibrium to be reached, favoring the more stable thermodynamic product.[1][4]
Product Distribution Analysis
| Reagent | Substrate | Temperature (°C) | 1,2-Adduct (%) | 1,4-Adduct (%) | Predominant Control |
| HBr | 1,3-Butadiene | 0 | 71 | 29 | Kinetic |
| HBr | 1,3-Butadiene | 40 | 15 | 85 | Thermodynamic |
Data based on the addition of HBr to 1,3-butadiene, serving as an illustrative example for di-iodination.[4][5]
Reaction Mechanism and Energy Profile
The di-iodination of a conjugated diene is initiated by the electrophilic attack of an iodine molecule on one of the double bonds, forming a resonance-stabilized allylic carbocation. The subsequent nucleophilic attack by an iodide ion on either of the two electrophilic carbon atoms leads to the 1,2- or 1,4-addition product.
Caption: Reaction pathway for the di-iodination of 1,3-butadiene.
The energy profile diagram below illustrates why different products are favored under different temperature regimes. The transition state leading to the 1,2-product has a lower activation energy, hence it is formed faster. However, the 1,4-product has a lower overall energy, making it more stable.
Caption: Energy profile for kinetic vs. thermodynamic control.
Experimental Protocols
The following are generalized experimental protocols for achieving kinetic and thermodynamic control in the di-iodination of a conjugated diene, based on established principles for analogous reactions.
Kinetic Control (Favoring the 1,2-Adduct)
Objective: To synthesize the 1,2-diiodo adduct as the major product.
Methodology:
-
Reaction Setup: A solution of the conjugated diene (e.g., 1,3-butadiene) in a non-polar, inert solvent (e.g., dichloromethane (B109758) or hexane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to a low temperature, typically between -15 °C and 0 °C, using an ice-salt or dry ice-acetone bath.
-
Reagent Addition: A solution of molecular iodine in the same solvent is added dropwise to the cooled diene solution with vigorous stirring. The reaction is monitored by the disappearance of the characteristic purple color of iodine.
-
Quenching and Workup: Once the reaction is complete (as indicated by the persistence of a faint iodine color or by TLC analysis), the reaction mixture is quenched with a solution of sodium thiosulfate (B1220275) to remove any excess iodine. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure at a low temperature to prevent isomerization to the thermodynamic product.
-
Analysis: The product ratio is determined by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).
Thermodynamic Control (Favoring the 1,4-Adduct)
Objective: To synthesize the 1,4-diiodo adduct as the major product.
Methodology:
-
Reaction Setup: The experimental setup is similar to that for kinetic control. However, the reaction is conducted at a higher temperature, for instance, by refluxing the solution in a solvent like chloroform (B151607) or by heating to a specific temperature (e.g., 40-60 °C).
-
Reagent Addition and Reaction Time: The iodine solution is added to the diene solution at the elevated temperature. The reaction mixture is then stirred at this temperature for a sufficient period to allow the product distribution to reach equilibrium. This may require several hours.
-
Quenching and Workup: The workup procedure is identical to that described for the kinetic control experiment.
-
Analysis: The product ratio is determined using the same analytical techniques (¹H NMR or GC) to quantify the amount of the 1,4-adduct relative to the 1,2-adduct.
Conclusion
The di-iodination of conjugated dienes serves as an excellent example of the principles of kinetic versus thermodynamic control. By carefully selecting the reaction temperature, chemists can selectively favor the formation of either the less stable but more rapidly formed 1,2-adduct or the more stable 1,4-adduct. This control over regioselectivity is a powerful tool in organic synthesis, enabling the targeted preparation of specific isomers for applications in materials science and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Conjugated Dienes [research.cm.utexas.edu]
- 4. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 1,2-Diiodopropane: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 1,2-diiodopropane, a halogenated organic compound, tailored for researchers, scientists, and drug development professionals.
This compound, like other halogenated compounds, requires careful management as hazardous waste to mitigate risks to personnel and the environment. Adherence to institutional and regulatory protocols is critical for safe and lawful disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, double nitrile or Viton gloves, chemical splash goggles, and a fully buttoned lab coat.[1] All handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2][3][4] Ensure that eyewash stations and safety showers are readily accessible.[4]
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in accordance with local and national regulations. The following steps provide a general framework for its disposal as a hazardous chemical waste:
-
Segregation of Waste : this compound is a halogenated organic compound and must be collected separately from non-halogenated organic wastes.[5][6] Do not mix it with other waste categories such as acids, bases, or oxidizers.[1]
-
Use of Appropriate Waste Containers : Collect this compound waste in a designated, compatible container, such as a polyethylene (B3416737) carboy, often provided by your institution's Environmental Health and Safety (EHS) department.[1] The container must be in good condition, with a secure, tightly closing lid.
-
Proper Labeling : Attach a completed hazardous waste tag to the container before adding any waste.[1][7] The label must clearly identify the contents, including the full chemical name ("this compound"), and an accurate estimation of the concentration and volume. All constituents and their approximate percentages must be listed.[5][7]
-
Container Management : Keep the waste container closed at all times, except when adding waste.[3][7] Store the container in a designated satellite accumulation area that is away from incompatible materials.[1]
-
Request for Waste Collection : Once the container is approximately three-quarters full, or if it is no longer being used, arrange for its collection by your institution's EHS or a licensed waste disposal company.[7] This is typically done by submitting an online chemical collection request form.[1][7]
-
Spill Management : In the event of a small spill that can be cleaned up within 10 minutes by trained personnel, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1][4][7][8] Place the absorbent material in a sealed, suitable container for disposal as hazardous waste.[7][8] For larger spills, evacuate the area, secure it, and contact your institution's emergency response team.[1][7]
Quantitative Data Summary
For safe handling and transport, a summary of the physical and chemical properties of this compound is provided below.
| Property | Value |
| Physical State | Liquid |
| Color | Colorless to yellow |
| Boiling Point | 111 °C (at 23 mmHg) |
| Incompatible Materials | Strong oxidizing agents, Strong bases[4] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow outlines the decision-making process from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The procedures outlined are based on established safety and hazardous waste management principles.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. sodiumiodide.net [sodiumiodide.net]
Essential Safety and Logistical Information for Handling 1,2-Diiodopropane
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Diiodopropane was located. The following safety recommendations are based on the known hazards of its isomers, such as 1,3-diiodopropane, 1-iodopropane, and 2-iodopropane. It is reasonable to assume that this compound exhibits similar hazardous properties. Always handle with caution and in accordance with your institution's safety protocols.
Hazard Summary
Based on data for its isomers, this compound is expected to be a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Ingestion and inhalation should be avoided.
Physical & Chemical Properties
A summary of the known physical and chemical properties of this compound and its isomers is provided below.
| Property | This compound | 1,3-Diiodopropane | 1-Iodopropane | 2-Iodopropane |
| CAS Number | 598-29-8[6][7] | 627-31-6 | 107-08-4 | 75-30-9 |
| Molecular Formula | C3H6I2[6][7] | C3H6I2 | C3H7I | C3H7I |
| Molecular Weight | 295.89 g/mol [6] | 295.89 g/mol | 169.99 g/mol | 169.99 g/mol |
| Appearance | - | Colorless to light orange liquid[4] | Light yellow liquid | Light yellow liquid[8] |
| Boiling Point | 500.20 K (227.05 °C)[9] | - | 101 - 102 °C[2] | - |
| Melting Point | 253.00 K (-20.15 °C)[9] | - | -90 °C | -90 °C[8] |
| Flash Point | - | - | - | 42 °C[8] |
| Density | - | - | - | 1.700 g/cm³[8] |
| Solubility | Log10 of Water solubility in mol/l: -3.09[9] | Insoluble in water | - | - |
Operational Plan: Handling this compound
This step-by-step guide outlines the necessary precautions for safely handling this compound in a laboratory setting.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required.[1][5]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Protective Clothing: A lab coat or chemical-resistant apron is required. For larger quantities, consider flame-retardant antistatic protective clothing.[2]
-
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Handling Procedures
-
Do not breathe mist, vapors, or spray.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[8]
-
Use spark-proof tools and explosion-proof equipment.[8]
-
Wash hands thoroughly after handling.[2]
Disposal Plan: this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to ensure environmental safety and regulatory compliance.
Immediate Spill Response
-
Small Spills:
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
Absorb the spill with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1]
-
Collect the absorbed material and place it into a suitable, sealed, and properly labeled container for disposal.[1]
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Waste Collection and Storage
-
Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a tightly sealed and clearly labeled hazardous waste container.
-
Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Final Disposal
-
Do not dispose of this compound down the drain.[1]
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[10]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Workflow for Handling and Disposal of this compound
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sodiumiodide.net [sodiumiodide.net]
- 4. 1,3-Diiodopropane | C3H6I2 | CID 12314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound (CAS 598-29-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
